Product packaging for D(-)-2-Aminobutyric acid(Cat. No.:CAS No. 2623-91-8)

D(-)-2-Aminobutyric acid

カタログ番号: B556109
CAS番号: 2623-91-8
分子量: 103.12 g/mol
InChIキー: QWCKQJZIFLGMSD-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-2-Aminobutyric Acid (H-D-Abu-OH, CAS 2623-91-8) is an unnatural amino acid of significant importance as a chiral building block in biomedical and chemical research. This compound serves as a critical intermediate in the synthesis of a wide range of chiral pharmaceuticals, pesticides, and food additives . Its primary research value lies in its application in drug discovery and development, where it has been utilized in the synthesis of antibiotics, angiotensin-converting enzyme (ACE) inhibitors, brain-permeable polo-like kinase 2 (Plk-2) inhibitors, and matrix metalloproteinase inhibitors . The mechanism of action for D-2-Aminobutyric Acid is context-dependent on its final application; as a chiral synthon, it functions by introducing specific three-dimensional structure into a molecule, which is crucial for biological recognition and activity. From a synthetic standpoint, advanced, atom-economical methods for its production have been established, such as tri-enzymatic catalytic systems that convert L-threonine to D-2-Aminobutyric Acid with high optical purity (>99% enantiomeric excess) and yield . This white crystalline powder is characterized by a specific rotation of [α]20/D = -19.0° to -21.0° (C=2 in 6N HCl) and meets stringent quality controls, with an assay typically greater than 99.0% and low levels of impurities like heavy metals . Supplied with comprehensive documentation including COA and MSDS, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B556109 D(-)-2-Aminobutyric acid CAS No. 2623-91-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-aminobutanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID701314996
Record name D-α-Aminobutyric acid
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Molecular Weight

103.12 g/mol
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Physical Description

Solid
Record name D-alpha-Aminobutyric acid
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Solubility

278 mg/mL
Record name D-alpha-Aminobutyric acid
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CAS No.

2623-91-8
Record name D-α-Aminobutyric acid
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Record name D-alpha-Aminobutyric acid
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Record name D-α-Aminobutyric acid
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Foundational & Exploratory

The Enigmatic Presence of D-2-Aminobutyric Acid in the Microbial World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-2-aminobutyric acid (D-ABA), a non-proteinogenic D-amino acid, represents a molecule of significant interest for the pharmaceutical and biotechnology sectors. While its L-enantiomer has been a target for metabolic engineering to produce valuable chiral intermediates, the natural occurrence of D-ABA in microorganisms remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, knowledge on the natural presence of D-2-aminobutyric acid in microbial systems. It provides a comprehensive overview of the broader context of D-amino acid biosynthesis in microorganisms, details robust experimental protocols for the detection and quantification of D-ABA, and proposes putative biosynthetic pathways. This document serves as a foundational resource for researchers aiming to uncover and harness the potential of naturally produced D-2-aminobutyric acid.

Introduction: The Scarcity of an Enantiomer

While D-amino acids are now recognized as crucial components in the microbial world, playing significant roles in cell wall structure, signaling, and secondary metabolism, specific information regarding the natural occurrence of D-2-aminobutyric acid is sparse. Unlike D-alanine and D-glutamate, which are well-documented constituents of bacterial peptidoglycan, D-ABA has not been widely reported as a natural product in wild-type microorganisms. Much of the existing literature focuses on the fermentative production of its counterpart, L-2-aminobutyric acid, an important chiral building block for pharmaceuticals.

This guide addresses this knowledge gap by providing a framework for the investigation of D-ABA in microorganisms. We will explore the general mechanisms of D-amino acid synthesis, which could potentially lead to the production of D-ABA, and present detailed methodologies for its discovery and quantification.

The Context of D-Amino Acids in Microorganisms

Bacteria, in particular, are known to synthesize a variety of D-amino acids. These are primarily produced through the action of amino acid racemases or epimerases, which convert L-amino acids to their D-forms. D-amino acids are essential for the synthesis of peptidoglycan, the primary structural component of most bacterial cell walls.[1][2] Their presence in peptidoglycan provides resistance to proteases that typically recognize L-amino acids.

Beyond their structural role, D-amino acids have been implicated in biofilm formation and dispersal, spore germination, and as signaling molecules in microbial communities.[2][3] They are also found as components of nonribosomal peptides, a class of secondary metabolites with diverse biological activities, including many antibiotics.[4][5]

Biosynthesis of Aminobutyric Acid Isomers

Biosynthesis of L-2-Aminobutyric Acid

The biosynthesis of L-2-aminobutyric acid (L-ABA) in engineered microorganisms typically starts from L-threonine. The pathway involves two key enzymatic steps:

  • Deamination: L-threonine is converted to 2-ketobutyrate by an L-threonine deaminase.

  • Reductive Amination: 2-ketobutyrate is then converted to L-ABA by an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase or valine dehydrogenase, or by a transaminase.

This pathway has been successfully engineered in organisms like Escherichia coli and Saccharomyces cerevisiae for the production of L-ABA.[6][7]

L_ABA_Biosynthesis L_Threonine L-Threonine Two_Ketobutyrate 2-Ketobutyrate L_Threonine->Two_Ketobutyrate L-Threonine Deaminase L_ABA L-2-Aminobutyric Acid Two_Ketobutyrate->L_ABA Amino Acid Dehydrogenase/ Transaminase

Biosynthesis of L-2-Aminobutyric Acid.
Putative Biosynthetic Pathway for D-2-Aminobutyric Acid

While not definitively documented in natural systems for D-ABA, a plausible biosynthetic route can be hypothesized based on known microbial enzymatic capabilities. There are two primary potential pathways:

  • Racemization of L-2-Aminobutyric Acid: The most direct route would involve the conversion of L-ABA to D-ABA by an amino acid racemase. Many bacteria possess broad-spectrum racemases capable of acting on various amino acids.[3][6]

  • Stereospecific Amination of 2-Ketobutyrate: Alternatively, a D-amino acid dehydrogenase or a D-amino acid aminotransferase could directly convert 2-ketobutyrate into D-ABA.

An in vitro tri-enzymatic cascade has been successfully developed to synthesize D-2-aminobutyric acid from L-threonine, demonstrating the feasibility of this biochemical transformation.[1][2][8]

D_ABA_Putative_Biosynthesis cluster_path1 Pathway 1: Racemization cluster_path2 Pathway 2: Stereospecific Amination L_ABA L-2-Aminobutyric Acid D_ABA1 D-2-Aminobutyric Acid L_ABA->D_ABA1 Amino Acid Racemase Two_Ketobutyrate 2-Ketobutyrate D_ABA2 D-2-Aminobutyric Acid Two_Ketobutyrate->D_ABA2 D-Amino Acid Dehydrogenase/ D-Aminotransferase

Putative Biosynthetic Pathways for D-2-Aminobutyric Acid.

Quantitative Data on D-2-Aminobutyric Acid Production

As previously stated, there is a lack of quantitative data on the natural occurrence of D-2-aminobutyric acid in wild-type microorganisms. The following table summarizes data from an in vitro enzymatic synthesis study, which provides a benchmark for potential production levels.

Starting MaterialEnzyme SystemProductYieldEnantiomeric ExcessReference
L-Threonine (200 mM)L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, Formate dehydrogenaseD-2-Aminobutyric Acid>90%>99%[1][2][8]

Experimental Protocols

The successful identification and quantification of D-2-aminobutyric acid in microbial samples requires a systematic workflow, from sample preparation to chiral analysis.

General Experimental Workflow

Experimental_Workflow Culture Microbial Culture Extraction Extraction of Metabolites Culture->Extraction Derivatization Chiral Derivatization Extraction->Derivatization Analysis LC-MS/MS or HPLC Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification Confirmation Structural Confirmation Analysis->Confirmation

General workflow for D-2-aminobutyric acid analysis.
Detailed Methodologies

1. Microbial Cultivation and Sample Preparation:

  • Culture Conditions: Cultivate the microorganism of interest in a suitable liquid medium. For screening purposes, a rich medium (e.g., LB for bacteria, PDB for fungi) and a minimal medium can be used to assess nutritional influences on production.

  • Cell Lysis and Extraction:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with a buffered saline solution.

    • Lyse the cells using methods such as sonication, bead beating, or enzymatic digestion.

    • Extract metabolites with a solvent system, for example, a mixture of methanol, chloroform, and water, to separate polar and non-polar compounds.

    • Collect the aqueous (polar) phase containing amino acids.

    • Dry the extract under vacuum or by lyophilization.

2. Chiral Derivatization: To separate the D- and L-enantiomers of 2-aminobutyric acid using standard reverse-phase chromatography, derivatization with a chiral reagent is necessary. A common and effective reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Protocol:

    • Dissolve the dried extract in a suitable buffer (e.g., 1 M sodium bicarbonate, pH 9.0).

    • Add a solution of FDAA in acetone.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

    • The resulting diastereomers can now be separated by chromatography.

3. Chromatographic Separation and Detection:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector set to the appropriate wavelength for the derivatizing agent (e.g., 340 nm for FDAA derivatives).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • This method offers higher sensitivity and selectivity.

    • The chromatographic conditions are similar to HPLC.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the derivatized D- and L-ABA.

4. Quantification:

  • Prepare a standard curve using known concentrations of derivatized D- and L-2-aminobutyric acid standards.

  • The concentration of D-ABA in the sample is determined by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The natural occurrence of D-2-aminobutyric acid in microorganisms is a field ripe for discovery. While direct evidence is currently lacking in the scientific literature, the well-established presence and diverse roles of other D-amino acids in microbial physiology provide a strong rationale for its existence. The proposed biosynthetic pathways and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to embark on the systematic screening of microbial sources for this potentially valuable molecule. The discovery of natural microbial producers of D-ABA would not only expand our understanding of microbial metabolism but also open new avenues for the biotechnological production of this important chiral compound for the pharmaceutical industry. Future research should focus on screening diverse microbial habitats, particularly those known for producing unique secondary metabolites, such as actinomycetes and cyanobacteria.

References

An In-Depth Technical Guide to D(-)-2-Aminobutyric Acid as a Substrate for D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in the metabolism of D-amino acids.[1][2] First identified by Krebs in 1935, DAAO catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide.[2] This enzyme is the subject of extensive research due to its involvement in various physiological processes, particularly in the central nervous system where it regulates the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine.[3] D(-)-2-aminobutyric acid is a known substrate for DAAO, and understanding its interaction with the enzyme is essential for characterizing DAAO's substrate specificity and overall biological function.[4][5] This guide provides a comprehensive technical overview of this compound as a DAAO substrate, including the enzyme's mechanism, relevant kinetic data, detailed experimental protocols, and its physiological significance.

Biochemical Reaction and Catalytic Mechanism

D-amino acid oxidase is a flavoprotein that employs FAD as a cofactor to carry out the oxidation of D-amino acids.[2] The catalytic process is a ternary-complex mechanism that can be divided into two main stages: a reductive half-reaction and an oxidative half-reaction.

  • Reductive Half-Reaction: The enzyme binds to the D-amino acid substrate. A hydride ion (H⁻) is transferred from the α-carbon of the amino acid to the N(5) position of the FAD cofactor, reducing it to FADH₂. This step results in the formation of an α-imino acid.

  • Hydrolysis: The α-imino acid is unstable and spontaneously hydrolyzes into the corresponding α-keto acid and ammonia.

  • Oxidative Half-Reaction: The reduced flavin cofactor (FADH₂) is reoxidized back to FAD by molecular oxygen (O₂), which acts as the electron acceptor. This process generates hydrogen peroxide (H₂O₂) as a byproduct.

The release of the product from the reoxidized enzyme is often the rate-limiting step in the catalytic cycle for pig kidney DAAO.[4]

DAAO_Mechanism cluster_reductive Reductive Half-Reaction cluster_hydrolysis Spontaneous Hydrolysis cluster_oxidative Oxidative Half-Reaction E_FAD DAAO-FAD (Enzyme) Michaelis [DAAO-FAD • D-Amino Acid] Michaelis Complex E_FAD->Michaelis + DAA D-Amino Acid (e.g., D-2-Aminobutyric Acid) DAA->Michaelis E_FADH2_Imino [DAAO-FADH₂ • α-Imino Acid] Michaelis->E_FADH2_Imino Hydride Transfer Imino α-Imino Acid E_FADH2_Imino->Imino Product Release E_FADH2 DAAO-FADH₂ E_FADH2_Imino->E_FADH2 Keto α-Keto Acid Imino->Keto + NH3 Ammonia (NH₃) Imino->NH3 H2O H₂O H2O->Imino E_FADH2->E_FAD Reoxidation H2O2 H₂O₂ E_FADH2->H2O2 O2 O₂ O2->E_FADH2

General Catalytic Cycle of D-Amino Acid Oxidase.

Data Presentation: Kinetic Parameters

A comprehensive analysis of an enzyme's activity relies on the determination of its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). The Kₘ value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), serving as an inverse measure of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

While extensive kinetic studies have been performed on this compound with DAAO from porcine kidney, the specific Kₘ and kcat values were not explicitly available in the reviewed literature abstracts.[4][5] For comparative purposes, the kinetic parameters for other well-characterized D-amino acid substrates with porcine kidney and human DAAO are presented below.

SubstrateEnzyme SourceKₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
D-Alanine Porcine Kidney1.89175.1 x 10⁵
D-Serine Porcine Kidney5.71001.8 x 10⁴
D-Proline Porcine Kidney0.83174.0 x 10⁵
D-Valine Porcine Kidney0.61332.2 x 10⁵
D-Methionine Porcine Kidney0.44501.1 x 10⁶
D-Alanine Human7.46.08.1 x 10²
D-Serine Human21.04.42.1 x 10²
D-Proline Human1.86.23.4 x 10³

Note: Data compiled from various sources under different experimental conditions (pH, temperature) and should be used for comparative reference.

Experimental Protocols

The activity of D-amino acid oxidase can be determined using a variety of robust and reliable assays. These methods typically measure the consumption of a substrate (O₂), or the formation of a product (α-keto acid, NH₃, or H₂O₂).

Oxygen Consumption Assay (Polarographic Method)

This is a direct and continuous assay that measures the rate of oxygen consumption in the reaction mixture using a Clark-type oxygen electrode.

Methodology:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel (e.g., at 25°C or 37°C), prepare a reaction buffer (typically 75-100 mM pyrophosphate buffer, pH 8.3-8.5).

  • Equilibration: Allow the buffer to equilibrate and saturate with air. Calibrate the oxygen electrode, setting the air-saturated buffer as 100% and a solution with a reducing agent (e.g., sodium dithionite) as 0%.

  • Substrate Addition: Add the D-amino acid substrate (e.g., this compound) to the desired final concentration. To determine kinetic parameters, a range of substrate concentrations bracketing the expected Kₘ should be used.

  • Reaction Initiation: Initiate the reaction by adding a known amount of DAAO enzyme solution.

  • Data Acquisition: Record the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

  • Calculation: One unit of DAAO activity is typically defined as the amount of enzyme that consumes 1 µmol of O₂ per minute under the specified conditions.

Coupled Assay for Ammonium Production

This assay quantifies the ammonia produced by the DAAO reaction by coupling it to the reductive amination of α-ketoglutarate by L-glutamate dehydrogenase (GDH). The oxidation of NADH to NAD⁺ in the GDH reaction is monitored spectrophotometrically.

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

    • 5 mM α-ketoglutarate

    • 0.25 mM NADH

    • ~10 U/mL L-glutamate dehydrogenase (GDH)

    • The D-amino acid substrate

  • Baseline Measurement: Place the cuvette in a spectrophotometer and record the stable baseline absorbance at 340 nm.

  • Reaction Initiation: Add a small volume of DAAO solution (~1 U) to the cuvette and mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH oxidation, which is stoichiometric with ammonia production.

  • Calculation: Calculate the DAAO activity using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).

Coupled Assay for Hydrogen Peroxide Production

This is a common and sensitive colorimetric or fluorometric assay where the H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:

    • 100 mM pyrophosphate buffer, pH 8.5

    • The D-amino acid substrate

    • Horseradish peroxidase (HRP)

    • A chromogenic substrate (e.g., o-dianisidine, ABTS) or a fluorogenic probe.

  • Reaction Initiation: Add the DAAO enzyme to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 440 nm for o-dianisidine) or the increase in fluorescence over time.

  • Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced by the DAAO reaction.

DAAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate dilutions, and Enzyme stock Mix Prepare Reaction Mixture (Buffer, Substrate, Coupling reagents) Reagents->Mix Instrument Calibrate Instrument (Spectrophotometer / O₂ Electrode) Acquire Acquire Data (Absorbance / O₂ conc. vs. Time) Instrument->Acquire Initiate Initiate reaction by adding DAAO Mix->Initiate Initiate->Acquire Calc_Rate Calculate Initial Velocity (v₀) from linear slope Acquire->Calc_Rate Plot Plot v₀ vs. [Substrate] Calc_Rate->Plot Fit Fit data to Michaelis-Menten equation to determine Kₘ and Vₘₐₓ Plot->Fit

General Experimental Workflow for DAAO Kinetic Analysis.

Physiological Context and Signaling Pathway

In mammals, DAAO is predominantly found in the peroxisomes of cells in the kidney, liver, and hindbrain.[2] While initially thought to primarily function in detoxification by degrading D-amino acids from dietary or bacterial sources, a more critical role has been identified in the central nervous system (CNS).

In the brain, DAAO is a key regulator of D-serine, an endogenous D-amino acid that acts as a potent co-agonist at the glycine-binding site of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires binding of both glutamate and a co-agonist (either glycine (B1666218) or D-serine).

By degrading D-serine, DAAO effectively reduces the co-agonist tone at the NMDA receptor, thereby modulating glutamatergic neurotransmission. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Consequently, increased DAAO activity, which would lead to lower D-serine levels, is considered a contributing factor. This has made DAAO a significant target for drug development, with DAAO inhibitors being investigated as a potential therapeutic strategy to enhance NMDA receptor function by increasing synaptic D-serine levels.

DAAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Synapse Glutamate Glutamate->Glutamate_Synapse Released into Synapse L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Substrate D_Serine_Astro D-Serine SR->D_Serine_Astro Produces DAAO DAAO D_Serine_Astro->DAAO Substrate D_Serine_Synapse D-Serine D_Serine_Astro->D_Serine_Synapse Released into Synapse Keto_Acid α-Keto Acid DAAO->Keto_Acid Degrades to NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation leads to Synaptic_Plasticity Synaptic Plasticity (LTP, Memory) Ca_Influx->Synaptic_Plasticity Triggers D_Serine_Synapse->NMDAR Co-agonist Binding Glutamate_Synapse->NMDAR Binds Inhibitor DAAO Inhibitor Inhibitor->DAAO Blocks

DAAO's role in modulating NMDA receptor signaling via D-serine degradation.

Conclusion

This compound serves as a recognized substrate for D-amino acid oxidase, allowing researchers to probe the enzyme's active site and catalytic mechanism. The study of DAAO extends far beyond basic enzymology; its critical role in regulating D-serine levels in the brain has positioned it as a high-value therapeutic target for neurological and psychiatric disorders, most notably schizophrenia. The detailed experimental protocols and workflows provided herein offer a robust framework for scientists to accurately measure DAAO activity and investigate the efficacy of novel inhibitors. A deeper understanding of the interactions between DAAO and its various substrates, including this compound, will continue to drive advancements in both fundamental neuroscience and the development of next-generation pharmaceuticals.

References

chemical properties and structure of D(-)-2-Aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure of D(-)-2-Aminobutyric acid. The information is curated for professionals in research and development, offering precise data and methodologies to support laboratory and drug development activities.

Core Chemical and Physical Properties

This compound, systematically known as (2R)-2-aminobutanoic acid, is a D-amino acid.[1][2] It serves as a substrate for the enzyme D-amino acid oxidase.[3] The following tables summarize its key chemical identifiers and physicochemical properties.

Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-2-aminobutanoic acid[1][4]
CAS Number 2623-91-8[2]
Molecular Formula C₄H₉NO₂[4][5]
Molecular Weight 103.12 g/mol [4]
SMILES CC--INVALID-LINK--C(O)=O[1]
InChI Key QWCKQJZIFLGMSD-GSVOUGTGSA-N[1]
Physicochemical Data
PropertyValue
Melting Point >300 °C[2]
Boiling Point (Predicted) 215.2 ± 23.0 °C[6]
pKa (Strongest Acidic, Predicted) 2.62[7][8]
pKa (Strongest Basic, Predicted) 9.53[7][8]
Solubility Soluble in water.[6][9]
Optical Rotation -21.2° (c=2 in 6N HCl)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

¹H NMR (Proton NMR)

  • Solvent: D₂O

  • Shifts (ppm): 3.715, 1.900, 0.982[1]

¹³C NMR (Carbon NMR)

  • The spectrum for D-2-Aminobutyric acid is available and provides insight into the carbon framework of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The spectra are dominated by strong symmetric and antisymmetric carboxylate stretching modes.

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below.

Melting Point Determination

The melting point is determined using the capillary method. A small, finely powdered sample of the organic solid is packed into a capillary tube, which is then attached to a thermometer. The apparatus is heated slowly and uniformly in a heating bath, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of a pure compound.

Workflow for Melting Point Determination
pKa Determination via Titration

The acid dissociation constants (pKa values) of an amino acid can be determined by acid-base titration. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant. The resulting titration curve, a plot of pH versus the volume of base added, will show inflection points that correspond to the pKa values of the ionizable groups (the carboxylic acid and the amino group).

pKa_Titration_Workflow start Start: Amino Acid Solution prepare Prepare Titration Setup (Burette with NaOH, pH meter) start->prepare titrate Add NaOH incrementally prepare->titrate measure Record pH and Volume titrate->measure After each addition measure->titrate plot Plot pH vs. Volume measure->plot After sufficient data points analyze Identify Inflection Points (pKa values) plot->analyze end_node End: Determine pKa analyze->end_node

Workflow for pKa Determination via Titration
Optical Rotation Measurement

Optical rotation is measured using a polarimeter. A solution of the chiral compound of a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle by which the plane of polarization is rotated is measured. The specific rotation is a characteristic property of a chiral compound.

Optical_Rotation_Measurement Optical Rotation Measurement Principle Light_Source Light Source (Unpolarized Light) Polarizer Linear Polarizer Light_Source->Polarizer Polarized_Light Linearly Polarized Light Sample_Tube Sample Tube with This compound Solution Polarized_Light->Sample_Tube Rotated_Light Rotated Polarized Light Analyzer Rotatable Linear Analyzer Rotated_Light->Analyzer Detector Detector Analyzer->Detector

References

D(-)-2-Aminobutyric Acid: A Chiral Intermediate in the Synthesis of Central Nervous System-Active Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Aminobutyric acid, an enantiomer of the non-proteinogenic amino acid 2-aminobutyric acid, is a crucial chiral building block in the pharmaceutical industry. While its direct function within the central nervous system (CNS) as a neurotransmitter or neuromodulator is not established in scientific literature, its significance lies in its role as a key intermediate for the stereoselective synthesis of several CNS-active drugs. This technical guide provides a comprehensive overview of the role of this compound in the development of pharmaceuticals for neurological disorders, with a focus on the synthesis of antiepileptic medications.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
CAS Number 2623-91-8
Appearance Solid
Optical Activity [α]20/D −21 to −19°, c = 4 in H₂O
Melting Point >300 °C

Role as a Chiral Precursor in Pharmaceutical Synthesis

The primary importance of this compound in the context of the central nervous system is its use as a chiral starting material for the synthesis of enantiomerically pure pharmaceuticals. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and safety profile. This compound provides a readily available source of a specific stereocenter, which is incorporated into the final drug structure.

Table 1: Key CNS-Active Drugs Synthesized from 2-Aminobutyric Acid Enantiomers

DrugTherapeutic ClassChiral Precursor
Levetiracetam (B1674943) Antiepileptic(S)-2-Aminobutyric acid
Brivaracetam Antiepileptic(S)-2-Aminobutyric acid
Ethambutol Tuberculostatic (with neurological side effects)(S)-2-Aminobutanol (derived from (S)-2-aminobutyric acid)

Note: While the primary focus is on this compound, its enantiomer, (S)-2-aminobutyric acid, is more commonly cited as the direct precursor for the synthesis of levetiracetam and brivaracetam. The principles of chiral synthesis and the importance of enantiomerically pure starting materials apply to both.

Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid: An Exemplary Protocol

Levetiracetam is a widely used antiepileptic drug.[1] Its synthesis from (S)-2-aminobutyric acid is a well-established industrial process. The following is a generalized experimental workflow.

Experimental Workflow: Synthesis of Levetiracetam

A (S)-2-Aminobutyric acid B (S)-2-Aminobutyramide A->B Amidation (e.g., Thionyl chloride, Ammonia) C Levetiracetam B->C Cyclization (e.g., 4-chlorobutyryl chloride, base)

Caption: Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid.

Detailed Methodology:

  • Amidation of (S)-2-Aminobutyric Acid: (S)-2-aminobutyric acid is converted to its corresponding amide, (S)-2-aminobutanamide. A common method involves the formation of an acid chloride followed by reaction with ammonia (B1221849). For example, (S)-2-aminobutyric acid can be reacted with thionyl chloride to form the acid chloride, which is then treated with ammonia to yield (S)-2-aminobutanamide.[2]

  • Cyclization to Levetiracetam: The (S)-2-aminobutanamide is then reacted with a suitable cyclizing agent, such as 4-chlorobutyryl chloride, in the presence of a base. This reaction forms the pyrrolidinone ring characteristic of levetiracetam.[2] The final product is then purified through recrystallization.

Synthesis of Brivaracetam

Brivaracetam, another antiepileptic drug, can also be synthesized using (S)-2-aminobutanamide as a key intermediate. The synthesis involves the reductive amination of a suitable keto-acid with (S)-2-aminobutanamide hydrochloride salt.[3]

Logical Relationship: Role of 2-Aminobutyric Acid in Antiepileptic Drug Synthesis

cluster_0 Chiral Pool cluster_1 Key Intermediate cluster_2 Final Products (Antiepileptic Drugs) D/L-2-Aminobutyric Acid D/L-2-Aminobutyric Acid S-2-Aminobutanamide S-2-Aminobutanamide D/L-2-Aminobutyric Acid->S-2-Aminobutanamide Chemical Synthesis Levetiracetam Levetiracetam S-2-Aminobutanamide->Levetiracetam Brivaracetam Brivaracetam S-2-Aminobutanamide->Brivaracetam

Caption: Role of 2-Aminobutyric Acid in Antiepileptic Drug Synthesis.

Direct Biological Activity in the Central Nervous System: A Knowledge Gap

Despite its importance in pharmaceutical synthesis, there is a significant lack of evidence in the scientific literature to support a direct role for this compound as a neurotransmitter or neuromodulator in the central nervous system. It is known to be a substrate for the enzyme D-amino acid oxidase, which is present in the brain and metabolizes D-amino acids.[4] However, this metabolic interaction does not in itself imply a specific signaling function.

Unlike its isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the brain, this compound has not been shown to bind to GABA receptors or other major neurotransmitter receptors.[5] The term "unnatural amino acid" often used to describe it further suggests that it is not a primary component of endogenous metabolic or signaling pathways in the CNS.[6]

Signaling Pathway of GABA (for comparison)

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle GABA GABA->Vesicle GABA_A_Receptor GABA-A Receptor (Ionotropic) Vesicle->GABA_A_Receptor Release Chloride_Channel Cl- Channel Opens GABA_A_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization

Caption: Simplified GABAergic Signaling Pathway.

The well-characterized signaling pathway of GABA serves as a stark contrast to the lack of similar data for this compound, reinforcing the current understanding of the latter's primary role as a synthetic precursor rather than a direct neuroactive agent.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry, particularly in the field of neurology. Its value lies in its chirality, which is exploited in the stereoselective synthesis of important antiepileptic drugs like levetiracetam and brivaracetam. While its direct function in the central nervous system remains unelucidated and appears to be minimal based on current scientific literature, its indirect contribution to the development of CNS-active therapies is substantial. Future research may uncover novel biological activities of this compound or its derivatives, but for now, its primary and well-established role is that of a valuable chiral building block in pharmaceutical synthesis.

References

The Enigmatic Role of D-2-Aminobutyric Acid: A Technical Exploration of its Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the world of biochemistry has extensively characterized L-amino acids as the fundamental building blocks of life, their stereoisomeric counterparts, D-amino acids, are emerging from obscurity, revealing intriguing physiological roles. This technical guide delves into the current understanding of D-2-aminobutyric acid (D-2-ABA), a non-proteinogenic D-amino acid, exploring its known metabolic interactions and the nascent investigations into its broader physiological significance for researchers, scientists, and drug development professionals.

Introduction to D-2-Aminobutyric Acid

D-2-Aminobutyric acid, also known as D-alpha-aminobutyric acid, is the D-enantiomer of 2-aminobutyric acid. Unlike its L-isomer, which serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals, the physiological role of D-2-ABA in mammals is not well-defined and remains an area of active investigation.[1] It is classified as an "unnatural" amino acid, signifying it is not one of the 22 proteinogenic amino acids encoded by the genetic code.[2]

Core Physiological Interaction: Substrate for D-Amino Acid Oxidase (DAAO)

The most firmly established physiological role of D-2-aminobutyric acid is as a substrate for the FAD-containing enzyme D-amino acid oxidase (DAAO).[3][4][5] DAAO is a key enzyme in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[6][7][8]

Metabolic Pathway of D-2-Aminobutyric Acid via DAAO

DAAO_Metabolism D2ABA D-2-Aminobutyric Acid DAAO D-Amino Acid Oxidase (DAAO) D2ABA->DAAO Substrate Imino 2-Iminobutanoic Acid DAAO->Imino Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Byproduct Keto 2-Oxobutanoic Acid Imino->Keto Spontaneous Hydrolysis H2O H2O NH3 Ammonia (NH3) Keto->NH3

Figure 1: Metabolic pathway of D-2-aminobutyric acid by D-amino acid oxidase.

While D-serine and D-alanine are considered the primary physiological substrates for DAAO in the mammalian central nervous system, the enzyme exhibits broad substrate specificity.[6][7] The kinetic parameters of D-2-aminobutyric acid with DAAO have been studied, confirming it as a viable substrate.[3][4] The physiological implications of this metabolism, however, are not fully elucidated. The production of hydrogen peroxide, a reactive oxygen species, suggests a potential role in localized oxidative stress or signaling.

Investigational and Postulated Physiological Roles

Direct evidence for the physiological significance of D-2-aminobutyric acid is limited. However, some studies and commercial data suggest potential biological activities, which warrant further investigation.

Potential Role in Glutathione (B108866) Homeostasis and Oxidative Stress

A study investigating the broader class of 2-aminobutyric acid (isomer not specified) found a link to glutathione homeostasis in the myocardium. The research suggested that 2-aminobutyric acid may increase intracellular glutathione levels and exert protective effects against oxidative stress.[9] Given that D-amino acid metabolism by DAAO produces hydrogen peroxide, a potential role for D-2-aminobutyric acid in the intricate balance of cellular redox state is an area ripe for exploration.

Other Postulated Activities

A commercial supplier, Biosynth, has attributed several biological activities to D-2-aminobutyric acid, including:

  • Antiplatelet agent: The potential to inhibit platelet aggregation.[10]

  • Matrix Metalloproteinase (MMP) inhibitor: The ability to block the activity of MMPs, a group of enzymes involved in the degradation of the extracellular matrix.[10]

  • Antioxidant: The capacity to protect cells from damage induced by radiation.[10]

It is critical to note that at the time of this writing, independent, peer-reviewed studies corroborating these specific activities for D-2-aminobutyric acid have not been prominently identified in the scientific literature. These claims should, therefore, be considered preliminary and require rigorous experimental validation.

Experimental Protocols and Methodologies

The study of D-2-aminobutyric acid and its physiological effects necessitates a range of experimental techniques.

Enzymatic Assays for D-Amino Acid Oxidase Activity

The interaction between D-2-aminobutyric acid and DAAO can be quantified using various enzymatic assays. A common method involves monitoring the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.

Experimental Workflow: DAAO Activity Assay

DAAO_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Detection Buffer Phosphate Buffer Mix Incubate Reaction Mixture Buffer->Mix D2ABA_sol D-2-ABA Solution D2ABA_sol->Mix DAAO_sol DAAO Enzyme DAAO_sol->Mix HRP Horseradish Peroxidase HRP->Mix AmplexRed Amplex Red Reagent AmplexRed->Mix H2O2_prod H2O2 Production Mix->H2O2_prod Resorufin Resorufin (Fluorescent) H2O2_prod->Resorufin HRP-catalyzed oxidation of Amplex Red Measure Measure Fluorescence (Ex/Em ~570/585 nm) Resorufin->Measure

Figure 2: A typical experimental workflow for measuring DAAO activity with D-2-aminobutyric acid.
Analytical Methods for Detection and Quantification

Accurate measurement of D-2-aminobutyric acid in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the chiral separation and sensitive detection of D-amino acids.[11][12][13][14]

General Protocol for D-Amino Acid Analysis by LC-MS:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically using a protein precipitation agent like acetonitrile.

  • Derivatization (Optional but common): To enhance chromatographic separation and detection sensitivity, amino acids are often derivatized with a chiral reagent.

  • Chromatographic Separation: The derivatized sample is injected onto a chiral HPLC column, which separates the D- and L-enantiomers.

  • Mass Spectrometric Detection: The eluted enantiomers are ionized and detected by a mass spectrometer, allowing for sensitive and specific quantification.

Quantitative Data Summary

Currently, there is a paucity of quantitative data in the public domain detailing the specific physiological effects of D-2-aminobutyric acid in vivo or in vitro. The majority of available quantitative information relates to its enzymatic kinetics with D-amino acid oxidase.

Table 1: Known Quantitative Parameters for D-2-Aminobutyric Acid

ParameterValue/RangeOrganism/SystemReference
Enzymatic Kinetics with DAAO
Km (Michaelis constant)Varies with conditionsPorcine Kidney DAAO[4]
Vmax (Maximum reaction velocity)Varies with conditionsPorcine Kidney DAAO[4]

Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, enzyme concentration) and are therefore presented as variable.

Future Directions and Conclusion

The physiological significance of D-2-aminobutyric acid remains a largely unexplored frontier in the field of D-amino acid biology. While its role as a substrate for D-amino acid oxidase is clear, its potential as a signaling molecule, a modulator of physiological processes, or a biomarker for disease is yet to be substantiated.

Future research should focus on:

  • Validating the postulated biological activities: Rigorous in vitro and in vivo studies are needed to confirm or refute the claims of antiplatelet, MMP inhibitory, and antioxidant effects.

  • Investigating potential signaling pathways: Receptor binding assays and cell-based signaling studies could uncover novel mechanisms of action.

  • Elucidating its metabolic fate and distribution: Pharmacokinetic and metabolomic studies will be crucial to understand its absorption, distribution, metabolism, and excretion in mammalian systems.

  • Exploring its role in pathophysiology: Investigating the levels of D-2-aminobutyric acid in various disease states could reveal its potential as a biomarker.

References

The Dualism of Chirality: A Technical Guide to the Biosynthesis and Degradation of D-Amino Acids in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, D-amino acids were largely considered biological anomalies within mammals, with the L-enantiomers taking center stage in protein synthesis and cellular function. However, a growing body of evidence has firmly established the physiological significance of specific D-amino acids, particularly D-serine and D-aspartate, as crucial signaling molecules in the central nervous system.[1] Their roles as modulators of N-methyl-D-aspartate (NMDA) receptor activity place them at the heart of synaptic plasticity, learning, memory, and neuronal development.[2][3] Dysregulation of their delicate balance has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis, making the enzymes that govern their synthesis and degradation prime targets for therapeutic intervention.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the biosynthesis and degradation of D-amino acids in the brain. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the core pathways.

I. Biosynthesis of D-Amino Acids in the Brain

The primary mechanism for the endogenous production of D-amino acids in the mammalian brain is through the action of racemase enzymes, which catalyze the conversion of L-amino acids to their D-enantiomers.

D-Serine Biosynthesis

The synthesis of D-serine is predominantly carried out by the enzyme serine racemase (SR) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6] SR directly converts L-serine to D-serine.[6] While initially thought to be localized primarily in astrocytes, it is now understood that SR is also expressed in neurons, leading to a complex interplay between these cell types in regulating D-serine availability.[7]

The biosynthesis of the precursor, L-serine, is also a critical regulatory step. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (3-PGDH), which is involved in the synthesis of L-serine from glucose, is primarily localized in astrocytes. This has led to the "serine shuttle" hypothesis, where astrocytes synthesize and provide L-serine to neurons, which then use SR to produce D-serine.

D-Aspartate Biosynthesis

The biosynthesis of D-aspartate in the brain is less clearly defined than that of D-serine. While an aspartate racemase has been identified in some organisms, a distinct mammalian aspartate racemase has not yet been fully characterized.[8] However, studies have shown that serine racemase can also exhibit a low level of activity towards L-aspartate, converting it to D-aspartate, particularly in the hippocampus and prefrontal cortex.[3] This suggests that SR may be partially responsible for the synthesis of D-aspartate in the brain, although the existence of a primary, yet-to-be-identified aspartate racemase is strongly suspected.[8]

II. Degradation of D-Amino Acids in the Brain

The levels of D-amino acids are tightly controlled through enzymatic degradation, primarily by two flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO).

D-Serine Degradation

D-serine is degraded by D-amino acid oxidase (DAO) , a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.[4] This reaction converts D-serine into its corresponding α-keto acid (hydroxypyruvate), ammonia, and hydrogen peroxide.[9] DAO is predominantly found in the hindbrain and cerebellum, with lower levels in the forebrain.[10] Its localization is mainly astrocytic, particularly in Bergmann glia of the cerebellum.[7]

Interestingly, serine racemase itself can also contribute to the degradation of D-serine through a β-elimination reaction, which produces pyruvate (B1213749) and ammonia.[10] This dual function of SR in both synthesis and degradation adds another layer of complexity to the regulation of D-serine levels.

D-Aspartate Degradation

D-aspartate is specifically degraded by D-aspartate oxidase (DDO) , another peroxisomal flavoenzyme.[8] DDO catalyzes the oxidative deamination of acidic D-amino acids, converting D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide.[8] The expression of DDO is low during embryonic development, which correlates with the high levels of D-aspartate observed in the developing brain.[1] Postnatally, DDO expression increases, leading to a significant reduction in D-aspartate concentrations in the adult brain.[11] The regulation of DDO expression is thought to be a key factor in controlling D-aspartate signaling during neurodevelopment.[12]

III. Quantitative Data on D-Amino Acids and Their Metabolizing Enzymes

The following tables summarize key quantitative data related to D-amino acid concentrations in different brain regions and the kinetic properties of the enzymes involved in their metabolism.

Table 1: Concentrations of D-Serine and D-Aspartate in Rodent Brain Regions

Brain RegionD-Serine (nmol/g tissue)D-Aspartate (nmol/g tissue)Reference
Cortex150 - 35030 - 80[13][14]
Hippocampus200 - 45040 - 100[13][14]
Cerebellum50 - 15010 - 30[15]
Striatum100 - 30020 - 60[3]

Note: Values are approximate and can vary based on the specific strain, age, and analytical method used.

Table 2: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism

EnzymeSubstrateKm (mM)Vmax (µmol/mg/h)Reference
Serine Racemase (rat)L-Serine~10~5[12]
Serine Racemase (rat)D-Serine~60~22[12]
D-Amino Acid Oxidase (human)D-Serine1.0 - 1.7-[16][17]
D-Amino Acid Oxidase (human)D-Alanine1.0 - 7.0-[16]
D-Aspartate Oxidase (beef kidney)D-Aspartate2.211.1 s-1 (turnover number)[18]
D-Aspartate Oxidase (human)D-Aspartate1.05 - 7.2kcat: 45.8 - 229 s-1[19]

Note: Kinetic parameters can vary significantly depending on the species, purification method, and assay conditions.

IV. Experimental Protocols

This section provides detailed methodologies for the quantification of D-amino acids and the measurement of key enzyme activities.

Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the pre-column derivatization of amino acids with a chiral reagent, followed by separation and quantification using reverse-phase HPLC with fluorescence or UV detection.

Materials:

  • Brain tissue sample

  • Perchloric acid (PCA)

  • Internal standard (e.g., L-homocysteic acid)

  • Derivatizing reagent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide - FDAA)

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Mobile phases (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer)

Protocol:

  • Tissue Homogenization: Homogenize the brain tissue sample in ice-cold 0.4 M PCA.

  • Deproteinization: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Neutralization: Neutralize the supernatant with 2 M potassium carbonate.

  • Derivatization: Mix an aliquot of the neutralized supernatant with the internal standard and the FDAA derivatizing reagent. Incubate at 60°C for 1 hour.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the diastereomeric derivatives using a gradient elution.

  • Quantification: Detect the derivatives by fluorescence (Ex: 340 nm, Em: 450 nm) or UV (340 nm). Calculate the concentration of D-amino acids by comparing the peak areas to a standard curve.[20][21]

Serine Racemase Activity Assay

Principle: This assay measures the conversion of L-serine to D-serine. The produced D-serine is then quantified using a D-amino acid oxidase (DAO)-coupled reaction that generates a fluorescent or colorimetric signal.

Materials:

  • Brain tissue homogenate or purified enzyme

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • D-amino acid oxidase (DAO)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable HRP substrate)

  • Reaction buffer (e.g., Tris-HCl)

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, L-serine, and PLP in the reaction buffer.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Detection: Neutralize the sample and add DAO, HRP, and Amplex Red. The DAO will oxidize the newly formed D-serine, producing hydrogen peroxide. HRP will then use the hydrogen peroxide to oxidize Amplex Red, generating a fluorescent product (resorufin).

  • Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Calculation: Calculate the serine racemase activity based on a D-serine standard curve.[6][22]

D-Amino Acid Oxidase (DAO) Activity Assay

Principle: This assay measures the production of hydrogen peroxide resulting from the oxidative deamination of a D-amino acid substrate by DAO.

Materials:

  • Brain tissue homogenate or purified enzyme

  • D-amino acid substrate (e.g., D-serine, D-alanine)

  • Horseradish peroxidase (HRP)

  • o-dianisidine or another suitable chromogenic HRP substrate

  • Reaction buffer (e.g., sodium pyrophosphate buffer)

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, the D-amino acid substrate, HRP, and o-dianisidine in the reaction buffer.

  • Initiation: Start the reaction by adding the substrate.

  • Measurement: Monitor the increase in absorbance at 460 nm (for o-dianisidine) over time using a spectrophotometer.

  • Calculation: Calculate the DAO activity using the molar extinction coefficient of the oxidized chromogen.[9][16][20]

D-Aspartate Oxidase (DDO) Activity Assay

Principle: Similar to the DAO assay, this method measures the hydrogen peroxide produced from the oxidative deamination of D-aspartate by DDO.

Materials:

  • Brain tissue homogenate or purified enzyme

  • D-aspartate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Reaction buffer (e.g., sodium pyrophosphate buffer)

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, D-aspartate, HRP, and Amplex Red in the reaction buffer.

  • Initiation: Start the reaction by adding the D-aspartate substrate.

  • Measurement: Monitor the increase in fluorescence (Ex: ~530-560 nm, Em: ~590 nm) over time using a fluorometer.

  • Calculation: Calculate the DDO activity based on a hydrogen peroxide standard curve.[16][23]

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic and signaling pathways, as well as a typical experimental workflow for D-amino acid analysis.

D_Serine_Metabolism_and_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_degradation Degradation (Astrocyte) Glucose Glucose 3_PGDH 3-PGDH Glucose->3_PGDH Glycolysis L_Serine_Astro L-Serine D_Serine_Astro D-Serine (Storage) L_Serine_Astro->D_Serine_Astro Uptake L_Serine_Neuron L-Serine L_Serine_Astro->L_Serine_Neuron Serine Shuttle D_Serine_Synapse D-Serine D_Serine_Astro->D_Serine_Synapse Release DAO D-Amino Acid Oxidase (DAO) D_Serine_Astro->DAO 3_PGDH->L_Serine_Astro SR Serine Racemase (SR) L_Serine_Neuron->SR D_Serine_Neuron D-Serine D_Serine_Neuron->SR β-elimination (Degradation) D_Serine_Neuron->D_Serine_Synapse Release SR->D_Serine_Neuron Racemization D_Serine_Synapse->D_Serine_Astro Uptake NMDA_R NMDA Receptor D_Serine_Synapse->NMDA_R Co-agonist Ca2+ Influx\n(Downstream Signaling) Ca2+ Influx (Downstream Signaling) NMDA_R->Ca2+ Influx\n(Downstream Signaling) Glutamate Glutamate Glutamate->NMDA_R Products_DAO Hydroxypyruvate + NH3 + H2O2 DAO->Products_DAO

Caption: D-Serine metabolism and its role in NMDA receptor signaling.

D_Aspartate_Metabolism cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation (Peroxisome) L_Aspartate L-Aspartate Asp_Racemase Aspartate Racemase (Putative) L_Aspartate->Asp_Racemase SR_Asp Serine Racemase (minor pathway) L_Aspartate->SR_Asp D_Aspartate_Syn D-Aspartate D_Aspartate_Sig D-Aspartate D_Aspartate_Syn->D_Aspartate_Sig Release Asp_Racemase->D_Aspartate_Syn SR_Asp->D_Aspartate_Syn NMDA_R NMDA Receptor D_Aspartate_Sig->NMDA_R Agonist D_Aspartate_Deg D-Aspartate D_Aspartate_Sig->D_Aspartate_Deg Uptake Neuronal Development\n& Synaptic Plasticity Neuronal Development & Synaptic Plasticity NMDA_R->Neuronal Development\n& Synaptic Plasticity DDO D-Aspartate Oxidase (DDO) D_Aspartate_Deg->DDO Products_DDO Oxaloacetate + NH3 + H2O2 DDO->Products_DDO

Caption: Biosynthesis and degradation pathways of D-Aspartate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_assay Enzyme Activity Assay Brain_Tissue Brain Tissue Dissection Homogenization Homogenization (e.g., in PCA) Brain_Tissue->Homogenization Deproteinization Deproteinization (Centrifugation) Homogenization->Deproteinization Enzyme_Source Tissue Homogenate or Purified Enzyme Homogenization->Enzyme_Source Neutralization Neutralization Deproteinization->Neutralization Derivatization Chiral Derivatization (e.g., FDAA) Neutralization->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Quantification Detection->Quantification Incubation Incubation with Substrate & Cofactors Enzyme_Source->Incubation Detection_Assay Detection of Product (e.g., H2O2, D-amino acid) Incubation->Detection_Assay Activity_Calc Activity Calculation Detection_Assay->Activity_Calc

Caption: General experimental workflow for D-amino acid analysis.

VI. Conclusion and Future Directions

The study of D-amino acids in the brain has unveiled a fascinating layer of complexity in neurotransmission and neuromodulation. The intricate regulation of D-serine and D-aspartate levels through their biosynthetic and degradative pathways highlights their importance in maintaining synaptic homeostasis. For drug development professionals, the enzymes serine racemase, D-amino acid oxidase, and D-aspartate oxidase represent highly attractive targets for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on several key areas:

  • Elucidation of the D-aspartate biosynthesis pathway: The definitive identification of a mammalian aspartate racemase is a critical next step.

  • Development of more specific and potent enzyme inhibitors and modulators: This will be crucial for dissecting the precise roles of D-amino acids and for therapeutic applications.

  • Advanced in vivo imaging techniques: Methods to visualize and quantify D-amino acid dynamics in real-time in the living brain will provide invaluable insights into their physiological and pathological roles.

  • Translational studies: Further investigation into the alteration of D-amino acid metabolism in human patients with various neurological disorders is essential to validate these pathways as therapeutic targets.

By continuing to explore the "other side" of amino acid chirality, the scientific community is poised to uncover new and exciting avenues for understanding brain function and for developing innovative treatments for debilitating brain diseases.

References

D(-)-2-Aminobutyric Acid: A Potential Biomarker in the Complex Landscape of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D(-)-2-Aminobutyric acid (D-2-ABA), a stereoisomer of the aminobutyric acid family, is emerging from the shadows of its more prominent counterparts, such as γ-aminobutyric acid (GABA), as a potential, yet underexplored, biomarker in the realm of neurological disorders. While research has extensively focused on the roles of D-serine and D-aspartate in N-methyl-D-aspartate (NMDA) receptor modulation and the ubiquitous inhibitory function of GABA, the specific contribution of D-2-ABA to the pathophysiology of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia remains an area of active investigation. This technical guide synthesizes the current understanding of D-2-ABA, detailing its metabolic pathways, potential signaling mechanisms, and the analytical methodologies required for its precise quantification in biological matrices. We present available quantitative data, albeit limited, and provide detailed experimental protocols to facilitate further research into the diagnostic and therapeutic potential of this intriguing molecule.

Introduction

The delicate balance of excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Disruptions in this equilibrium are a hallmark of numerous neurological and psychiatric disorders. While glutamate (B1630785) and GABA are the primary mediators of excitation and inhibition, respectively, a growing body of evidence highlights the modulatory roles of other neuroactive molecules, including D-amino acids.[1]

D-amino acids, once thought to be exclusive to bacteria, are now recognized as endogenous components of the mammalian brain, where they participate in critical physiological processes.[1] D-serine, a co-agonist of the NMDA receptor, is the most studied of these, with established links to schizophrenia and Alzheimer's disease.[1][2] this compound, a less-studied D-amino acid, is primarily known as a substrate for the enzyme D-amino acid oxidase (DAAO), an enzyme also implicated in the pathophysiology of schizophrenia through its regulation of D-serine levels.[2]

This guide explores the hypothesis that D-2-ABA may serve as a valuable biomarker for neurological disorders, either as a direct participant in neuropathological processes or as an indirect indicator of metabolic dysregulation.

The Biochemistry of this compound

Metabolic Pathways

The primary metabolic pathway for D-2-ABA in the CNS involves its degradation by D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids.[2] In the case of D-2-ABA, this reaction yields α-ketobutyrate, ammonia, and hydrogen peroxide.

This compound This compound α-Ketobutyrate α-Ketobutyrate This compound->α-Ketobutyrate O2, H2O NH3, H2O2 D-Amino Acid Oxidase (DAAO) D-Amino Acid Oxidase (DAAO) D-Amino Acid Oxidase (DAAO)->this compound

Figure 1: DAAO-mediated degradation of this compound.

The activity of DAAO is of particular interest in neurological disorders. Increased DAAO activity has been reported in the post-mortem brains of individuals with schizophrenia, suggesting a potential mechanism for altered D-amino acid levels in this condition.[2]

The synthesis of D-2-ABA in the mammalian brain is less clear. It may be derived from dietary sources or potentially synthesized from L-2-aminobutyric acid by an undiscovered racemase. Furthermore, the gut microbiome is a significant source of various D-amino acids, and alterations in gut microbiota composition could influence systemic and potentially central levels of D-2-ABA.[3]

Potential Signaling Mechanisms

The direct signaling roles of D-2-ABA are not yet well-defined. However, several potential mechanisms can be postulated based on its structural similarity to other neuroactive molecules.

  • Modulation of GABAergic Neurotransmission: As an isomer of GABA, D-2-ABA might interact with GABA receptors or transporters. While direct binding studies are limited, the structural resemblance suggests a possibility of competitive or allosteric modulation of GABAergic signaling.

  • Interaction with NMDA Receptors: While D-serine and D-aspartate are known modulators of the NMDA receptor, the role of D-2-ABA at this receptor complex is not established. Further investigation is required to determine if it can act as an agonist, antagonist, or allosteric modulator.[4]

  • Neurotoxic or Neuroprotective Effects: The neurotoxicity of the related compound L-2,4-diaminobutyric acid has been documented.[5] It is plausible that D-2-ABA could also exert neurotoxic or, conversely, neuroprotective effects under certain pathological conditions.

This compound in Neurological Disorders: Quantitative Data

Direct quantitative data for this compound in major neurological disorders is scarce. Most studies have focused on the more abundant GABA or the well-established NMDA receptor--acting D-amino acids. However, some studies on related aminobutyric acid isomers provide valuable insights.

A significant negative correlation has been observed between the Mini-Mental State Examination (MMST) score and the concentration of alpha-aminobutyric acid in the cerebrospinal fluid (CSF) of patients with dementia of the Alzheimer type and multi-infarct dementia.[6] This finding suggests that altered metabolism of aminobutyric acid isomers may be associated with cognitive decline.

BiomarkerNeurological DisorderMatrixObservationReference
alpha-Aminobutyric acid Dementia of the Alzheimer Type & Multi-infarct DementiaCSFSignificant negative correlation with MMST score.[6]
GABA Alzheimer's DiseaseCSFSignificantly reduced levels in patients with senile dementia of the Alzheimer's type.[7]
GABA Parkinson's DiseasePlasmaElevated levels in the postural instability/gait difficulty (PIGD) subtype.
D-Serine SchizophreniaSerumReduced levels in both drug-naïve and treated patients.[2]
D-Aspartate SchizophreniaSerumReduced levels in both drug-naïve and treated patients.[2]

Table 1: Alterations of Aminobutyric Acid Isomers and Related D-Amino Acids in Neurological Disorders.

Experimental Protocols

The accurate quantification of this compound in biological samples is challenging due to its low endogenous concentrations and the presence of its more abundant stereoisomer, L-2-aminobutyric acid, as well as other structural isomers. Chiral separation techniques are therefore essential.

Sample Collection and Preparation
  • Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes. To minimize enzymatic degradation, samples should be immediately placed on ice and centrifuged to remove any cellular debris. The supernatant should be aliquoted and stored at -80°C until analysis.

  • Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes. Plasma or serum should be separated by centrifugation within one hour of collection and stored at -80°C.

  • Brain Tissue: Post-mortem brain tissue should be rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

Chiral Derivatization

To enable chiral separation and enhance detection sensitivity, D-2-ABA and other amino acids in the sample are typically derivatized with a chiral reagent. A common approach involves the use of Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or similar reagents.

Sample (CSF, Plasma, etc.) Sample (CSF, Plasma, etc.) Protein Precipitation Protein Precipitation Sample (CSF, Plasma, etc.)->Protein Precipitation e.g., Acetonitrile (B52724) Supernatant Supernatant Protein Precipitation->Supernatant Chiral Derivatization Chiral Derivatization Supernatant->Chiral Derivatization e.g., FDAA Derivatized Sample Derivatized Sample Chiral Derivatization->Derivatized Sample LC-MS/MS Analysis LC-MS/MS Analysis Derivatized Sample->LC-MS/MS Analysis

Figure 2: General workflow for chiral amino acid analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of amino acids.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of the derivatized amino acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized D-2-ABA and a stable isotope-labeled internal standard (e.g., D-2-ABA-d3) are monitored for quantification.

Protocol: Chiral LC-MS/MS for D-2-Aminobutyric Acid

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To 100 µL of sample (CSF, plasma, or tissue homogenate), add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM borate (B1201080) buffer (pH 8.0).

    • Add 50 µL of a 1% solution of FDAA in acetone.

    • Incubate at 40°C for 1 hour.

    • Add 10 µL of 2 M HCl to stop the reaction.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample onto the LC-MS/MS system.

    • Use a validated chromatographic method to separate the diastereomeric derivatives.

    • Monitor the specific MRM transitions for D-2-ABA and its internal standard.

    • Quantify the concentration of D-2-ABA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-2-ABA standards.

Signaling Pathways and Logical Relationships

The potential involvement of D-2-ABA in neurological disorders is likely intertwined with the broader GABAergic and glutamatergic systems, as well as the metabolic activity of DAAO.

cluster_0 Glutamatergic System cluster_1 GABAergic System cluster_2 D-Amino Acid Metabolism NMDA Receptor NMDA Receptor Neurological Disorders Neurological Disorders NMDA Receptor->Neurological Disorders Dysfunction Glutamate Glutamate Glutamate->NMDA Receptor Activates GABA Receptor GABA Receptor GABA Receptor->Neurological Disorders Dysfunction GABA GABA GABA->GABA Receptor Activates (Inhibitory) D(-)-2-ABA D(-)-2-ABA D(-)-2-ABA->Neurological Disorders Potential Biomarker DAAO DAAO DAAO->D(-)-2-ABA Degrades D-Serine D-Serine DAAO->D-Serine Degrades DAAO->Neurological Disorders Altered Activity D-Serine->NMDA Receptor Co-agonist

Figure 3: Potential interplay of D-2-ABA with key neurotransmitter systems.

Conclusion and Future Directions

This compound represents a compelling but understudied molecule in the context of neurological disorders. Its position as a substrate for DAAO, an enzyme linked to schizophrenia, and its structural similarity to GABA, suggest that fluctuations in its levels could reflect or contribute to the neuropathological processes underlying various CNS diseases. The limited quantitative data available, particularly the correlation between alpha-aminobutyric acid and cognitive decline in dementia, underscores the urgent need for more targeted research.

Future investigations should focus on:

  • Developing and validating robust, high-throughput chiral analytical methods for the routine quantification of D-2-ABA in large clinical cohorts.

  • Conducting comprehensive metabolomic studies to measure D-2-ABA levels in the CSF, plasma, and brain tissue of patients with Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.

  • Elucidating the specific signaling roles of D-2-ABA by investigating its interactions with GABAergic and glutamatergic receptors and transporters.

  • Exploring the contribution of the gut microbiome to systemic and central D-2-ABA levels and its implications for the gut-brain axis in neurological health and disease.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a novel biomarker for the diagnosis, prognosis, and therapeutic monitoring of a range of debilitating neurological disorders.

References

The Solubility Profile of D(-)-2-Aminobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D(-)-2-Aminobutyric acid in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Introduction to this compound

This compound, an unnatural alpha-amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its molecular structure, featuring a chiral center and an ethyl side chain, dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in drug design, synthesis, and formulation. Understanding the solubility of this compound in different solvent systems is fundamental for process optimization, ensuring efficient reaction kinetics, and developing stable formulations.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventSolubilityMethodNotes
Water278 mg/mL[1]Experimental-
Water100 mg/mL[2]ExperimentalRequires ultrasonic agitation for dissolution[2].
Water21 mg/mL[3]Experimental-
Water (cold)210 g/L (for DL-2-Aminobutyric acid)Not specifiedData for the racemic mixture may differ from the D-enantiomer.
Phosphate-Buffered Saline (PBS)50 mg/mL[4]Experimental-
Dimethyl Sulfoxide (DMSO)Insoluble or slightly soluble[2][3][5]ExperimentalFresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility[3].
Alcohol (general)Poorly solubleNot specifiedGeneral observation for the racemic mixture.
OilsInsolubleNot specifiedGeneral observation for the racemic mixture.

Note: Discrepancies in reported aqueous solubility values may arise from variations in experimental conditions such as temperature and pH.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount. The following sections detail two common and reliable methods for quantifying the solubility of amino acids like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a magnetic stirrer, orbital shaker, or rotator. The equilibration time can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a filter compatible with the solvent) or centrifuged.

  • Sample Aliquoting: Carefully withdraw a precise volume or mass of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a glass vial). Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in an oven at a temperature below the decomposition point of the amino acid, or using a rotary evaporator for more volatile solvents.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator or a vacuum oven. Weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the solute and the volume or mass of the solvent in the aliquot.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high sensitivity and specificity and is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the saturated solution is then determined by HPLC with a suitable detector (e.g., UV or fluorescence after derivatization), by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.

Detailed Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent following steps 1-3 of the gravimetric method.

  • Sample Dilution: Dilute a known volume of the clear, saturated supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the standard curve.

  • HPLC Analysis:

    • Derivatization (if necessary): As amino acids often lack a strong chromophore for UV detection, pre-column or post-column derivatization may be necessary. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines, which forms highly fluorescent isoindole products.

    • Chromatographic Conditions: Inject the prepared standards and the diluted sample onto an appropriate HPLC column (e.g., a reversed-phase C18 column). The mobile phase composition and gradient will depend on the specific amino acid and derivatizing agent used.

    • Detection: Detect the analyte using a suitable detector. For OPA-derivatized amino acids, a fluorescence detector is typically used.

  • Quantification: Construct a standard curve by plotting the peak area (or height) versus the concentration of the standard solutions. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the standard curve.

  • Calculation: Calculate the solubility by taking into account the dilution factor used to prepare the sample for HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle separate Separate solid and liquid phases (Centrifugation/Filtration) settle->separate aliquot_g Take a known volume/mass of supernatant separate->aliquot_g To Gravimetric Analysis aliquot_h Take a known volume of supernatant separate->aliquot_h To HPLC Analysis evaporate Evaporate solvent aliquot_g->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh residue dry->weigh calculate_g Calculate solubility weigh->calculate_g dilute Dilute to a known concentration aliquot_h->dilute derivatize Derivatize (if necessary) dilute->derivatize inject Inject into HPLC derivatize->inject quantify Quantify against standard curve inject->quantify calculate_h Calculate solubility quantify->calculate_h

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a key parameter that influences its utility in various scientific and industrial applications. This guide has provided a summary of its known solubility in several solvents and detailed the standard experimental procedures for its determination. For solvents not listed, the provided protocols can be employed to generate reliable solubility data. Researchers and formulation scientists are encouraged to consider the impact of temperature, pH, and co-solvents on the solubility of this compound in their specific applications.

References

Methodological & Application

Application Note: Incorporation of D(-)-2-Aminobutyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development.[1] These modifications can enhance peptide stability against enzymatic degradation, improve receptor affinity and selectivity, and control secondary structure.[2][3] D(-)-2-Aminobutyric acid (D-Abu), a stereoisomer of the natural amino acid, is a valuable building block used to introduce conformational constraints and increase resistance to proteases.[2] This application note provides a detailed protocol for the efficient incorporation of Fmoc-D(-)-2-Aminobutyric acid into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS) SPPS allows for the stepwise assembly of a peptide chain attached to an insoluble resin support.[4][5] The process begins from the C-terminus of the peptide, which is anchored to the resin.[6] Each amino acid, with its Nα-amino group temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is sequentially coupled.[7][8] The cycle of Nα-Fmoc deprotection followed by the coupling of the next Fmoc-protected amino acid is repeated until the desired sequence is assembled.[6][7] Finally, the completed peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

SPPS_Cycle cluster_0 A Peptide-Resin B Nα-Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) A->B Start Cycle C Washing (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) C->D Add next AA E Washing (DMF) D->E F Elongated Peptide-Resin E->F Cycle Complete F->B Repeat for next AA

Figure 1: The general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Materials and Reagents

The quality of reagents, particularly the solvent N,N-Dimethylformamide (DMF), is critical for successful peptide synthesis.

Reagent / Material Grade Purpose
Fmoc-D(-)-2-Aminobutyric acidSynthesis GradeBuilding Block
Rink Amide or Wang Resin100-200 meshSolid Support
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary Solvent
Dichloromethane (DCM)ACS GradeSolvent for washing
PiperidineACS GradeFmoc deprotection
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeBase for coupling
HBTU, HATU, or HCTUSynthesis GradeCoupling Activator
DICSynthesis GradeCoupling Activator
OxymaPure® or HOBtSynthesis GradeCoupling Additive/Rac. Suppressant
Trifluoroacetic Acid (TFA)ACS GradeCleavage Reagent
Triisopropylsilane (TIS)ACS GradeScavenger
1,2-Ethanedithiol (EDT)ACS GradeScavenger
PhenolACS GradeScavenger
Diethyl ether (cold)ACS GradePeptide Precipitation
Resin Preparation and Swelling

This protocol assumes a synthesis scale of 0.1 mmol.

  • Place 0.1 mmol of the chosen resin (e.g., Rink Amide for a C-terminal amide) into a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL/g of resin) to swell the resin.

  • Gently agitate the resin slurry at room temperature for at least 1 hour.

  • After swelling, drain the DMF.

Nα-Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[8]

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture for 3 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-D(-)-2-Aminobutyric Acid

The incorporation of D-Abu does not require side-chain protection. The following protocol describes a standard coupling procedure using an aminium-based activator like HBTU.

Coupling_Workflow cluster_0 A Prepare Coupling Solution: - Fmoc-D-Abu-OH (4 eq) - HBTU (3.9 eq) - DIEA (8 eq) - DMF B Activate Amino Acid (Mix for 2-5 min at RT) A->B C Add Activated AA Solution to Deprotected Peptide-Resin B->C D Coupling Reaction (Agitate for 1-2 hours at RT) C->D E Perform Ninhydrin Test to check for completion D->E E->D Incomplete, recouple F Wash Resin (3-5x with DMF) E->F Reaction Complete G Proceed to next Fmoc-Deprotection step F->G Cleavage_Workflow cluster_0 A Wash final Peptide-Resin (DMF, then DCM) and dry B Prepare Cleavage Cocktail (e.g., Reagent B or K) A->B C Add Cocktail to Resin (Agitate for 2-3 hours at RT) B->C D Filter to collect filtrate (contains cleaved peptide) C->D E Precipitate Peptide in cold Diethyl Ether D->E F Centrifuge and decant ether E->F G Wash pellet with ether & dry F->G H Crude Peptide G->H

References

Application Notes and Protocols: Enhancing Peptide Stability through D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by endogenous proteases. A robust strategy to overcome this limitation is the site-specific incorporation of D-amino acids. As proteases are stereospecific for L-amino acids, the introduction of a D-enantiomer at or near a cleavage site sterically hinders enzymatic recognition and hydrolysis, thereby enhancing peptide stability. This document provides detailed protocols for the incorporation of D-amino acids into synthetic peptides and for the subsequent evaluation of their enzymatic and serum stability. A case study on a Glucagon-Like Peptide-1 (GLP-1) analog is presented to illustrate the practical application of these methods.

Introduction

Peptide-based therapeutics offer high specificity and potency with a lower likelihood of off-target effects compared to small molecules. However, their clinical utility is frequently hampered by poor metabolic stability. Proteases, present in plasma and tissues, readily cleave peptide bonds, leading to rapid inactivation and clearance.

Incorporating D-amino acids is a proven method to increase resistance to proteolysis.[1] This is because naturally occurring proteases have active sites that are stereochemically tailored to bind and process peptides composed exclusively of L-amino acids. The presence of a D-amino acid disrupts this precise fit, rendering the peptide bond resistant to cleavage.[1] This modification can be applied to the entire peptide (retro-inverso peptides) or, more commonly, at specific positions known to be susceptible to enzymatic attack.[2] This targeted approach can significantly extend the half-life of a peptide therapeutic while preserving its biological activity.[3]

Synthesis of Peptides Containing D-Amino Acids

The incorporation of D-amino acids is seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) protocols. The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with a D-amino acid substitution.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-L-amino acids and Fmoc-D-amino acids with appropriate side-chain protection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvent: Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (L- or D-amino acid):

    • Dissolve 4 equivalents of the desired Fmoc-amino acid (L or D) and 3.9 equivalents of HBTU/HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To confirm completion, perform a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using the appropriate Fmoc-L- or Fmoc-D-amino acid for each cycle.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Stability Assessment Protocols

To quantify the improvement in stability, peptides are subjected to in vitro degradation assays using specific proteases or complex biological fluids like serum.

Protocol: Protease Stability Assay

This protocol uses trypsin as a model protease. The remaining intact peptide is quantified at various time points using RP-HPLC.

Materials:

  • L-peptide and D-amino acid-substituted peptide

  • Trypsin (sequencing grade)

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Prepare stock solutions of the L- and D-amino acid-containing peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of trypsin in the assay buffer to a final concentration of 0.1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), add 90 µL of the peptide solution.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the trypsin solution (final peptide:enzyme ratio of 100:1 w/w). For the 0-minute time point, add the quenching solution before the enzyme.

    • Incubate all tubes at 37°C.

  • Reaction Quenching: At each designated time point, stop the reaction by adding 10 µL of the quenching solution.

  • Analysis:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitated protein.

    • Analyze 50 µL of the supernatant by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. The half-life (t₁/₂) can be determined by fitting the data to a one-phase decay model.

Protocol: Serum Stability Assay

This protocol assesses peptide stability in a more physiologically relevant matrix.

Materials:

  • L-peptide and D-amino acid-substituted peptide

  • Human or rat serum

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitation/Quenching Solution: Acetonitrile with 1% formic acid

  • LC-MS system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the peptides in PBS to a final concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes for each time point, add 75 µL of serum and 15 µL of PBS.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • To initiate the reaction, add 10 µL of the peptide stock solution (final concentration ~100 µg/mL).

    • Incubate all tubes at 37°C with gentle shaking.

  • Sample Quenching and Protein Precipitation:

    • At each time point, add 200 µL of the cold precipitation/quenching solution to the reaction tube.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Analysis:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS analysis.

    • Quantify the amount of intact peptide remaining by monitoring its specific mass-to-charge ratio (m/z).

    • Calculate the percentage of peptide remaining and determine the half-life as described in the protease stability assay.

Data Presentation: Improved Stability of D-Amino Acid Analogs

The incorporation of D-amino acids has been shown to dramatically increase the half-life of various peptides. The following tables summarize quantitative data from the literature.

PeptideModificationAssay ConditionHalf-life (L-form)Half-life (D-form/analog)Fold IncreaseReference
GLP-1(D)-Ala2 substitutionDPP-IV degradation~2 minutes> 40 hours>1200[4][5]
Kn2-7All D-amino acid enantiomer25% Human Serum~1.0% remaining at 24h~78.5% remaining at 24hN/A (Significantly more stable)[4]
MUC2 Epitope PeptideD-amino acids at N- and C-terminiHuman Serum~30 minutes> 24 hours>48[6]
VH434D-amino acid incorporationNot specified1.16 hours3.03 hours2.6[7]
Calpain Inhibitor mB27Partial D-amino acid substitutionMouse Plasma~2-6 minutes (expected)36 minutes~6-18

Note: Half-life values can vary significantly based on the specific assay conditions, including the type and concentration of proteases or serum.

Visualization of Workflows and Pathways

Case Study: GLP-1 Signaling Pathway

Glucagon-Like Peptide-1 (GLP-1) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. Its therapeutic use is limited by its very short half-life (~2 minutes) due to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal His-Ala dipeptide.[4] Substituting the L-Alanine at position 2 with a D-Alanine renders the peptide resistant to DPP-4 cleavage, significantly extending its duration of action.

GLP1_Signaling_Pathway cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates GLP1 GLP-1 or D-Ala2-GLP-1 Analog GLP1->GLP1R Binds cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes Ca_channel Ca²⁺ Channel PKA->Ca_channel Modulates Epac2->InsulinVesicles Primes for Fusion Exocytosis Insulin Secretion (Exocytosis) InsulinVesicles->Exocytosis Fuse with membrane Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Exocytosis

Caption: GLP-1 signaling pathway leading to insulin secretion.

Experimental Workflow

The overall process for developing and evaluating a D-amino acid-stabilized peptide involves a logical sequence of synthesis, purification, characterization, and stability testing.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Characterization cluster_stability Stability Assessment cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate D-amino acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS Analysis (Verify Mass & Purity) Purification->LCMS ProteaseAssay Protease Stability Assay (e.g., Trypsin) LCMS->ProteaseAssay Test Peptide SerumAssay Serum Stability Assay LCMS->SerumAssay Test Peptide Data Quantify Remaining Peptide (HPLC/LC-MS) ProteaseAssay->Data SerumAssay->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Workflow for synthesis and stability testing of peptides.

Conclusion

The incorporation of D-amino acids is a highly effective and straightforward strategy for enhancing the metabolic stability of therapeutic peptides. By providing resistance to proteolytic degradation, this modification can significantly improve a peptide's pharmacokinetic profile, making it a more viable drug candidate. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, test, and validate the stability of D-amino acid-containing peptides, ultimately accelerating the development of novel and more effective peptide-based therapies.

References

Chiral Separation of D- and L-2-Aminobutyric Acid by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chiral separation and quantification of D- and L-2-aminobutyric acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accurate determination of enantiomeric purity is critical in drug development and various research fields, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. The described protocol utilizes a chiral derivatization strategy, converting the enantiomers into diastereomers, which are then separated on a standard reversed-phase C18 column. This approach offers a robust and reliable method for the baseline separation and sensitive detection of D- and L-2-aminobutyric acid. Detailed experimental parameters, sample preparation, and data analysis workflows are provided to enable straightforward implementation in a laboratory setting.

Introduction

2-Aminobutyric acid, a non-proteinogenic amino acid, exists as two enantiomers, D-2-aminobutyric acid and L-2-aminobutyric acid. The distinct biological activities of these enantiomers necessitate a precise and accurate analytical method for their separation and quantification. Direct chiral separation on specialized and often expensive chiral stationary phases can be challenging. An alternative and widely adopted strategy involves pre-column derivatization with a chiral reagent to form diastereomers. These diastereomeric derivatives possess different physicochemical properties, allowing for their separation on conventional and robust achiral stationary phases, such as C18 columns.

This application note details a method employing a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent, for the analysis of D- and L-2-aminobutyric acid. The resulting diastereomers are baseline separated using reversed-phase chromatography and detected with high sensitivity and selectivity by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • D-2-Aminobutyric acid standard

  • L-2-Aminobutyric acid standard

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Methanol (LC-MS grade)

Standard Solution Preparation
  • Prepare individual stock solutions of D- and L-2-aminobutyric acid at a concentration of 1 mg/mL in water.

  • Prepare a working standard mixture containing both D- and L-2-aminobutyric acid at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with water.

  • Prepare a 1% (w/v) solution of FDAA in acetone.

  • Prepare a 1 M sodium bicarbonate solution in water.

  • Prepare a 2 M hydrochloric acid solution in water.

Sample Preparation (Derivatization Protocol)
  • To 100 µL of the working standard mixture (or sample), add 200 µL of the 1% FDAA solution.

  • Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.

  • Vortex the mixture gently and incubate at 40°C for 1 hour in a heating block or water bath.[1]

  • After incubation, cool the mixture to room temperature.

  • Add 20 µL of 2 M HCl to quench the reaction.[1]

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemAgilent 1290 Infinity II LC or equivalent
ColumnAgilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow5 L/min
Nebulizer Pressure45 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Nozzle Voltage500 V

Table 3: MRM Transitions for FDAA-Derivatized D/L-2-Aminobutyric Acid

Analyte (Diastereomer)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-FDAA-D-2-ABATo be determinedTo be determinedTo be determined
L-FDAA-L-2-ABATo be determinedTo be determinedTo be determined

Note: The exact m/z values for precursor and product ions, along with optimal collision energies, need to be determined by infusing the derivatized standards into the mass spectrometer. The precursor ion will correspond to the [M+H]+ of the FDAA-2-aminobutyric acid derivative. Product ions will result from the fragmentation of the derivative, and characteristic fragments should be selected for MRM analysis.

Data Presentation

The quantitative data obtained from the analysis of a mixed standard of D- and L-2-aminobutyric acid should be summarized in a table for clear comparison.

Table 4: Quantitative Data for Chiral Separation of 2-Aminobutyric Acid

Analyte (Diastereomer)Retention Time (min)Peak AreaConcentration (µg/mL)
L-FDAA-D-2-ABAe.g., 8.2ValueValue
L-FDAA-L-2-ABAe.g., 8.9ValueValue

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard D/L-2-ABA Standard Derivatization Derivatization with FDAA Standard->Derivatization Sample Sample Containing 2-ABA Sample->Derivatization LC_Separation C18 Column Separation Derivatization->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for the chiral separation of D- and L-2-aminobutyric acid.

Logical Relationship of LC-MS/MS System Components

lc_ms_system cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Autosampler Autosampler Injects Derivatized Sample Column C18 Column Separates Diastereomers Autosampler->Column Pump Pump Delivers Mobile Phase Pump->Column Ion_Source ESI Source Ionizes Analytes Column->Ion_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Detection Q3->Detector

Caption: Key components and their relationship in the LC-MS/MS system.

Conclusion

The described LC-MS/MS method, incorporating chiral derivatization with FDAA, provides a reliable and sensitive approach for the separation and quantification of D- and L-2-aminobutyric acid. The use of a standard C18 column enhances the robustness and accessibility of the method. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling the accurate assessment of enantiomeric composition, which is crucial for safety, efficacy, and quality control in pharmaceutical and biomedical research.

References

Application Note: Quantification of D(-)-2-Aminobutyric Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D(-)-2-Aminobutyric acid (D-2-ABA) is a non-proteinogenic amino acid enantiomer that is gaining increasing interest in biomedical research. As a stereoisomer of L-2-Aminobutyric acid, its distinct biological roles and potential as a biomarker for various physiological and pathological states are being actively investigated.[1][2] Accurate and sensitive quantification of D-2-ABA in complex biological matrices such as plasma, serum, urine, and cerebrospinal fluid (CSF) is crucial for understanding its metabolic pathways and clinical relevance.[2] This application note details robust analytical methodologies for the precise quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization.

Challenges in Quantification

The primary analytical challenge in quantifying D-2-ABA lies in its separation from its enantiomer, L-2-Aminobutyric acid, and other structural isomers of aminobutyric acid which may be present in biological samples.[1][3] These isomers often exhibit identical mass-to-charge ratios and similar physicochemical properties, making their differentiation by conventional mass spectrometry impossible without effective chromatographic separation.[1][4] Chiral derivatization is a widely adopted strategy to overcome this challenge, creating diastereomeric derivatives that can be resolved using standard reversed-phase liquid chromatography.[3][5][6]

Analytical Methodologies

The most prevalent and reliable method for the quantification of D-2-ABA is LC-MS/MS. This technique offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for the analysis of low-abundance analytes in complex biological fluids.[7]

Key Steps in the Analytical Workflow:
  • Sample Preparation: The initial step involves the extraction of aminobutyric acids from the biological matrix and removal of interfering substances, primarily proteins.

  • Chiral Derivatization: The extracted sample is reacted with a chiral derivatizing reagent to form diastereomers of the D- and L-enantiomers.

  • LC Separation: The derivatized sample is injected into an HPLC or UHPLC system for chromatographic separation of the diastereomers.

  • MS/MS Detection and Quantification: The separated analytes are detected and quantified using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Below is a diagram illustrating the general experimental workflow for the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis LC-MS/MS Analysis start Biological Fluid (Plasma, Serum, Urine, CSF) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Add Chiral Derivatizing Reagent (e.g., L-FDVDA, Marfey's Reagent) supernatant->derivatization incubation Incubation derivatization->incubation lc_separation LC Separation (C18 Column) incubation->lc_separation msms_detection MS/MS Detection (MRM Mode) lc_separation->msms_detection quantification Data Analysis & Quantification msms_detection->quantification

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the quantification of this compound in biological fluids.

Protocol 1: Sample Preparation from Plasma/Serum
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.[8] For improved precipitation, the acetonitrile can contain an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase, prior to derivatization.

Protocol 2: Chiral Derivatization using L-FDVDA

This protocol is adapted from a method for the simultaneous separation of aminobutyric acid isomers.[5]

  • Reagent Preparation: Prepare a solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) in a suitable organic solvent (e.g., acetone).

  • Derivatization Reaction: To the prepared sample extract, add the L-FDVDA solution and a suitable buffer (e.g., borate (B1201080) buffer, pH 9.2) to initiate the reaction.[9]

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 50°C) for an extended period (e.g., >15 hours) to ensure complete derivatization.[5]

  • Quenching: After incubation, the reaction can be stopped by acidification (e.g., adding a small volume of formic acid).

  • Dilution: Dilute the sample with the initial mobile phase before injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography System: An HPLC or UHPLC system equipped with a C18 reversed-phase column is commonly used.[5]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the derivatized aminobutyric acid isomers.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

  • Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized D-2-ABA and the internal standard are monitored.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of aminobutyric acid isomers from various studies.

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
GABALC-MS/MSHuman Plasma5.00 - 10005.00[10]
GABAUPLC-MS/MSHuman Plasma3.4 - 25003.4[8]
GABALC-MS/MSEquine Plasma1 - 1001[11]
D-BAIBALC-MS/MSHuman Serum, CSF; Mouse Serum, Plasma0.02 - 20.48 µM0.02 µM[12]
L-AABALC-MS/MSHuman Serum, CSF; Mouse Serum, Plasma0.16 - 163.84 µM0.16 µM[12]

Note: LLOQ refers to the Lower Limit of Quantification. Data for this compound specifically may vary depending on the exact methodology and derivatization agent used. The table provides an overview of achievable quantification limits for related compounds.

Signaling Pathways and Metabolism

While the specific signaling pathways of this compound are still under investigation, it is understood to be involved in amino acid metabolism. The general metabolism of aminobutyric acids involves transamination reactions. For instance, L-2-aminobutyrate can be synthesized from L-threonine or L-methionine, and its production can be influenced by alanine (B10760859) transaminases.[13] D-amino acids, in general, are being increasingly recognized for their roles in neurotransmission and as potential biomarkers for diseases like chronic kidney disease and osteoporosis.[2]

Below is a simplified diagram representing a hypothetical metabolic context for this compound.

Metabolic_Context cluster_precursors Potential Precursors cluster_synthesis Synthesis & Interconversion cluster_downstream Potential Biological Roles Threonine L-Threonine Oxobutyrate 2-Oxobutyrate Threonine->Oxobutyrate Threonine dehydratase Methionine L-Methionine Methionine->Oxobutyrate Multiple Steps L_2_ABA L(+)-2-Aminobutyric acid D_2_ABA This compound L_2_ABA->D_2_ABA Racemase (Hypothetical) Biomarker Disease Biomarker (e.g., CKD, Osteoporosis) D_2_ABA->Biomarker Neurotransmission Neuromodulation D_2_ABA->Neurotransmission Oxobutyrate->L_2_ABA Transaminase

Caption: Hypothetical metabolic context of this compound.

The quantification of this compound in biological fluids is a challenging yet essential task for advancing our understanding of its role in health and disease. The use of LC-MS/MS coupled with chiral derivatization provides a sensitive, specific, and reliable methodology for this purpose. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for D-2-ABA quantification in their laboratories.

References

Application Notes and Protocols for the Enzymatic Assay of D-Amino Acid Oxidase with D-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia (B1221849) in the process.[1][2] This enzyme plays a crucial role in various physiological processes, and its activity is a subject of interest in numerous research areas, including neuroscience and drug development. These application notes provide a detailed protocol for a colorimetric enzymatic assay to determine the activity of D-amino acid oxidase using D-2-aminobutyric acid as a substrate.

The assay is based on a coupled-enzyme reaction. DAO first oxidizes D-2-aminobutyric acid, producing α-ketobutyric acid, ammonia, and hydrogen peroxide (H₂O₂). The generated hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. This method provides a sensitive and continuous assay for determining DAO activity.

Principle of the Assay

The enzymatic assay for D-amino acid oxidase activity with D-2-aminobutyric acid involves a two-step coupled reaction:

  • Oxidation of D-2-Aminobutyric Acid by DAO: D-amino acid oxidase catalyzes the oxidative deamination of D-2-aminobutyric acid to 2-ketobutyric acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).

  • Colorimetric Detection of Hydrogen Peroxide: The hydrogen peroxide produced in the first reaction serves as a substrate for horseradish peroxidase (HRP). In the presence of a suitable chromogenic substrate (e.g., o-dianisidine), HRP catalyzes the oxidation of the substrate, leading to the formation of a colored product. The rate of color formation is directly proportional to the DAO activity and can be monitored by measuring the absorbance at a specific wavelength.

Data Presentation

The kinetic parameters of porcine kidney D-amino acid oxidase with D-2-aminobutyric acid and other substrates are summarized in the table below. This data is essential for designing experiments and interpreting results.

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)
D-2-Aminobutyric acid1.816.7
D-Alanine1.825.0
D-Valine0.65.0
D-Proline0.812.5

Note: The kinetic values are approximate and can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Materials and Reagents
  • D-Amino Acid Oxidase (from porcine kidney)

  • D-2-Aminobutyric Acid

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine dihydrochloride (B599025) (or other suitable chromogenic substrate)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 8.3)

  • Bovine Serum Albumin (BSA) (1 mg/mL in buffer, optional, for stabilizing DAO)

  • Microplate reader or spectrophotometer capable of reading at the appropriate wavelength for the chosen chromogen (e.g., 460 nm for oxidized o-dianisidine)

  • 96-well microplates or cuvettes

Preparation of Reagents
  • Potassium Phosphate Buffer (100 mM, pH 8.3): Prepare a 100 mM solution of potassium phosphate monobasic (KH₂PO₄) and a 100 mM solution of potassium phosphate dibasic (K₂HPO₄). Titrate the monobasic solution with the dibasic solution until the pH reaches 8.3.

  • D-Amino Acid Oxidase (DAO) Stock Solution: Prepare a stock solution of DAO in Potassium Phosphate Buffer. The final concentration will depend on the specific activity of the enzyme preparation. It is recommended to prepare fresh or store in aliquots at -20°C or -80°C. For stabilization, 0.1% BSA can be included in the buffer.

  • D-2-Aminobutyric Acid Stock Solution: Prepare a stock solution of D-2-aminobutyric acid (e.g., 100 mM) in Potassium Phosphate Buffer.

  • Horseradish Peroxidase (HRP) Stock Solution: Prepare a stock solution of HRP (e.g., 1 mg/mL) in Potassium Phosphate Buffer. Store in aliquots at -20°C.

  • o-Dianisidine Solution: Prepare a stock solution of o-dianisidine dihydrochloride (e.g., 10 mg/mL) in deionized water. This solution should be prepared fresh and protected from light.

Assay Procedure
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the following components for each reaction (adjust volumes as needed for the number of assays):

    • Potassium Phosphate Buffer (100 mM, pH 8.3)

    • D-2-Aminobutyric Acid (to achieve the desired final concentration, typically at or near the K_m_)

    • o-Dianisidine (e.g., final concentration of 0.1 mg/mL)

    • Horseradish Peroxidase (HRP) (e.g., final concentration of 0.01 mg/mL)

  • Pre-incubation: Add the appropriate volume of the reaction mixture to each well of a 96-well plate or a cuvette. Incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a small volume of the D-Amino Acid Oxidase (DAO) enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL for a 96-well plate).

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at the appropriate wavelength (e.g., 460 nm for oxidized o-dianisidine) using a microplate reader or spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) where:

      • ε is the molar extinction coefficient of the oxidized chromogen (for oxidized o-dianisidine, ε ≈ 11,300 M⁻¹cm⁻¹ at 460 nm).

      • l is the path length of the cuvette or the well (in cm).

    • Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/mL).

Visualizations

Signaling Pathway of D-Amino Acid Oxidase Reaction

DAO_Pathway cluster_reaction D-Amino Acid Oxidase Catalyzed Reaction cluster_detection Coupled Colorimetric Detection D_Aba D-2-Aminobutyric Acid DAO D-Amino Acid Oxidase (DAO) D_Aba->DAO Keto_Acid 2-Ketobutyric Acid Ammonia Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) HRP Horseradish Peroxidase (HRP) H2O2->HRP DAO->Keto_Acid DAO->Ammonia DAO->H2O2 O2 O2 O2->DAO H2O H2O Chromogen_oxidized Oxidized Chromogen (Colored Product) HRP->Chromogen_oxidized H2O_product 2 H2O HRP->H2O_product Chromogen_reduced Reduced Chromogen (e.g., o-dianisidine) Chromogen_reduced->HRP Spectrophotometer Spectrophotometer Chromogen_oxidized->Spectrophotometer Measure Absorbance

Caption: Enzymatic reaction and detection pathway.

Experimental Workflow for DAO Assay

DAO_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, DAO, HRP, Chromogen) start->prep_reagents prep_mastermix Prepare Reaction Master Mix (Buffer, Substrate, HRP, Chromogen) prep_reagents->prep_mastermix dispense Dispense Master Mix into Microplate Wells prep_mastermix->dispense preincubate Pre-incubate at Assay Temperature (e.g., 25°C for 5 min) dispense->preincubate add_dao Initiate Reaction by Adding DAO preincubate->add_dao measure Monitor Absorbance Change Over Time add_dao->measure analyze Analyze Data (Calculate Initial Rate and Activity) measure->analyze end End analyze->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for D-Amino Acid Incorporation to Enhance Proteolytic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-based therapeutics offer high specificity and low toxicity, making them attractive candidates for a wide range of diseases.[1] However, their clinical application is often hindered by their susceptibility to rapid degradation by proteases in the body, leading to short in vivo half-lives and reduced therapeutic efficacy.[1][2][3] A powerful strategy to overcome this limitation is the incorporation of D-amino acids into the peptide sequence.[4][5][6] Natural proteases are stereospecific for L-amino acids, and the presence of D-amino acids at or near the cleavage site sterically hinders enzyme binding and catalysis, thereby enhancing the peptide's resistance to proteolysis.[7][8][9] This modification can significantly improve the pharmacokinetic profile and bioavailability of peptide drugs.[3][10]

These application notes provide an overview of the strategies for incorporating D-amino acids, detailed protocols for the synthesis of D-amino acid-containing peptides, and methods for evaluating their proteolytic stability.

Strategies for Enhancing Proteolytic Resistance with D-Amino Acids

Several strategies can be employed to leverage D-amino acids for increased peptide stability:

  • Single or Multiple D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers at positions susceptible to proteolytic cleavage is a common and effective approach.[4] The number and position of substitutions can be systematically varied to tune the degradation rate.[4] Studies have shown that a minimum D-amino acid content of 33% may be required to achieve complete resistance to certain enzymes.[5]

  • Retro-Inverso Peptides: This strategy involves reversing the sequence of the peptide and using D-amino acids for all residues.[7][8][11] This results in a peptide with a similar spatial orientation of side chains to the original L-peptide, potentially retaining biological activity while being highly resistant to proteolysis.[10][12]

  • Flanking Region Substitution: For peptides where a core sequence is essential for activity (e.g., an epitope), D-amino acids can be incorporated into the flanking regions. This can protect the active core from exopeptidases without altering the residues critical for binding or function.[13]

Data Presentation: Proteolytic Stability of D-Amino Acid Substituted Peptides

The following tables summarize quantitative data from various studies, demonstrating the enhanced stability of peptides upon D-amino acid incorporation.

Peptide IDSequence ModificationProteaseIncubation Time (h)% Intact Peptide RemainingReference
Pep05All L-amino acidsTrypsin5< 10%[2]
DP06 All L-Lys and L-Arg replaced with D-amino acidsTrypsin1815%[2]
DP06 All L-Lys and L-Arg replaced with D-amino acidsTrypsin246%[2]
Pep05All L-amino acidsHuman Plasma8< 10%[2]
DP06 All L-Lys and L-Arg replaced with D-amino acidsHuman Plasma8> 90%[2]
DP06 All L-Lys and L-Arg replaced with D-amino acidsHuman Plasma24> 60%[2]
Polybia-MPIAll L-amino acidsTrypsin (0.002 mg/ml)10%[14]
D-MPI All D-amino acids (enantiomer)Trypsin (2 mg/ml)6100%[14]
Polybia-MPIAll L-amino acidsChymotrypsin (0.002 mg/ml)10%[14]
D-MPI All D-amino acids (enantiomer)Chymotrypsin (2 mg/ml)6100%[14]
L-peptide11-amino acid peptide from human granulysin (all L)TrypsinNot SpecifiedSusceptible[15]
D-peptide Partial D-amino acid substitutionTrypsinNot SpecifiedHighly Stable[15]
AD-peptide All D-amino acidsTrypsinNot SpecifiedHighly Stable[15]
L-peptide11-amino acid peptide from human granulysin (all L)Fetal Calf SerumNot SpecifiedSusceptible[15]
D/AD-peptide Partial or full D-amino acid substitutionFetal Calf SerumNot SpecifiedResistant[15]

Experimental Protocols

Protocol 1: Synthesis of D-Amino Acid-Containing Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing a D-amino acid using the standard Fmoc/tBu strategy.[16][17][18]

Materials:

  • Appropriate resin (e.g., 2-chlorotrityl for C-terminal acid, Rink amide for C-terminal amide)[19]

  • Fmoc-protected L- and D-amino acids

  • Coupling reagents (e.g., HATU, HBTU)[20]

  • Base (e.g., DIEA, NMM)[19][20]

  • DMF (peptide synthesis grade)

  • 20% (v/v) piperidine (B6355638) in DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[20]

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour.[19] For polystyrene resins, swelling in DCM for 20-30 minutes is also effective.[16]

    • Drain the solvent.

  • First Amino Acid Loading (if starting with bare resin):

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of DIEA in dry DCM.[16]

    • Add the solution to the resin and mix for 30-60 minutes.[16]

    • Wash the resin with DMF (3x) and DCM (3x).[16]

    • Cap any unreacted sites with a capping mixture (e.g., DCM/MeOH/DIEA 80:15:5) for 15 minutes.[16]

    • Wash the resin with DMF (3x) and DCM (3x).[16]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Mix for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (L- or D-amino acid):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (L- or D-) and 2.9 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.[20]

    • Add 6 equivalents of DIEA to activate the amino acid. Mix for 1-2 minutes.[20]

    • Immediately add the activated amino acid solution to the resin.

    • Mix for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling (ninhydrin test for primary amines). If the test is positive (blue beads), indicating incomplete reaction, repeat the coupling step (double coupling).[20]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling:

    • Repeat steps 3 and 4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

    • Mix for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Analyze fractions by mass spectrometry and pool the pure fractions.

    • Lyophilize the pure peptide.

Protocol 2: In Vitro Proteolysis Assay

This protocol outlines a general method to assess the stability of D-amino acid-containing peptides against a specific protease (e.g., trypsin) or in a complex biological fluid like human plasma.[2][21]

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Protease solution (e.g., Trypsin at 1 mg/mL in PBS) or human plasma

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide stock solution with the protease solution or plasma to achieve the desired final concentrations (e.g., final peptide concentration of 0.1 mg/mL).[2]

    • Incubate the reaction mixture at 37°C.[2][21]

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.[2]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 0.05% TFA).[2]

    • Place the quenched samples on ice.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet any precipitated proteins.[2]

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Run a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the intact peptide from degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from a control sample (time point 0).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the area at time 0.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.

  • Degradation Product Identification (Optional):

    • Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites and degradation products.[2]

Visualizations

Experimental and Logical Workflows

General Workflow for Fmoc-SPPS of D-Amino Acid Peptides Resin Start: Swell Resin in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-D/L-Amino Acid (HATU/DIEA in DMF) Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Repeat Repeat for all Amino Acids in Sequence Wash2->Repeat Repeat->Deprotection1 Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Cleavage Cleave from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification FinalPeptide Lyophilized Pure Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Proteolysis Assay Workflow Start Mix Peptide with Protease/Plasma Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Intact Peptide (Peak Area) Analyze->Quantify Result Determine Degradation Kinetics & Half-life Quantify->Result

Caption: Workflow for in vitro proteolytic stability assessment.

Strategies for D-Amino Acid Incorporation Goal Goal: Enhance Proteolytic Resistance Strategy1 Direct Substitution (Single or Multiple D-AAs) Goal->Strategy1 Strategy2 Retro-Inverso Design (All D-AAs, Reversed Sequence) Goal->Strategy2 Strategy3 Flanking Region Substitution Goal->Strategy3 Outcome Increased Peptide Stability & In Vivo Half-life Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Logic diagram of strategies to enhance peptide stability.

References

Application Notes and Protocols for the Synthesis of D-amino Acid-Containing Peptides for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-based therapeutics offer high specificity and low toxicity, making them attractive candidates for a wide range of diseases. However, their clinical application is often limited by their short in vivo half-life due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds involving L-amino acids.[1][2] The inclusion of D-amino acids disrupts this recognition, rendering the peptide resistant to enzymatic degradation and significantly extending its circulation time and bioavailability.[1][3]

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of D-amino acid-containing peptides for therapeutic applications. Detailed experimental protocols and visualizations are included to guide researchers in this field.

Advantages of Incorporating D-Amino Acids

The strategic substitution of L-amino acids with their D-enantiomers offers several key advantages in therapeutic peptide design:

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the peptide's resistance to degradation.[4][5] This enhanced stability translates to a longer in vivo half-life.[6]

  • Improved Bioavailability: By resisting enzymatic breakdown, D-peptides can maintain their therapeutic concentrations for longer periods, potentially leading to improved efficacy and less frequent dosing.[7]

  • Modulated Receptor Binding: In some instances, D-amino acid substitution can alter the peptide's conformation in a way that enhances its binding affinity to its target receptor.[1] However, it can also decrease or eliminate binding if the L-amino acid's stereochemistry is critical for the interaction.

  • Unique Biological Activities: The distinct stereochemistry of D-peptides can lead to novel biological functions not observed in their L-counterparts.[7]

Data Presentation: Enhanced Stability and Activity of D-Peptides

The incorporation of D-amino acids has been quantitatively shown to improve the stability and, in some cases, the therapeutic efficacy of peptides. The following tables summarize key data from studies on an antitumor peptide and other D-amino acid-containing peptides.

Table 1: Serum Stability of L-Peptide (RDP215) vs. D-Peptide (9D-RDP215) [6]

PeptideSerum ConcentrationIncubation TimeRemaining Peptide (%)
RDP215 (L-amino acids)10% Fetal Bovine Serum8 hoursReduced by ~90% at 2 µM
9D-RDP215 (D-amino acids)10% Fetal Bovine Serum8 hoursLargely unaffected
RDP215 (L-amino acids)10% Human Serum7 daysSignificant degradation
9D-RDP215 (D-amino acids)10% Human Serum7 daysStable

Table 2: Cytotoxicity of L-Peptide (RDP215) vs. D-Peptide (9D-RDP215) against Melanoma Cells [8]

PeptideCell LineLC50 (µM) after 8 hours
RDP215 (L-amino acids)SBcl-24.7 ± 0.4
9D-RDP215 (D-amino acids)SBcl-21.8 ± 0.1

Table 3: Half-life of D-amino Acid-Containing Peptides in Serum [3][9]

PeptideModificationMatrixHalf-life (t1/2)
Apidaecin analog (Api88)L-amino acidsMouse Serum< 5 minutes
Oncostatin M analog (Onc112)D-Arginine substitutionMouse Serum> 8 hours
Linear PeptideL-amino acidsHuman Serum13 minutes
Grafted CyclotideL-amino acidsHuman Serum7 hours 15 minutes

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol details the manual synthesis of a generic D-amino acid-containing peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. For a specific example, the synthesis of the D-peptide HIV entry inhibitor, PIE12 (Ac-HPCDYPEWQWLCELGK, with all amino acids except Gly being D-isomers), can be adapted from this general procedure.[10]

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[11]

  • Fmoc-protected D-amino acids

  • N,N-Dimethylformamide (DMF) (peptide synthesis grade)[12]

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, for scavenging)

  • Water (deionized)

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel[12]

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected D-amino acid and an equivalent amount of HOBt or OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add 3-5 equivalents of DIPEA.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[14]

    • Once the coupling is complete (negative ninhydrin test, yellow beads), wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent D-amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Acetylation (Optional):

    • To cap the N-terminus, treat the deprotected peptide-resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[1] For peptides containing tryptophan, add 1-2% DTT to the cocktail to prevent oxidation.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of D-Amino Acid-Containing Peptides by RP-HPLC

Materials:

  • Crude synthetic peptide

  • Reverse-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B or another organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be added.

  • HPLC Method Development (Analytical Scale):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide. The peptide is monitored by UV absorbance at 214 nm or 280 nm.[15]

  • Preparative Purification:

    • Equilibrate the preparative or semi-preparative C18 column with the starting percentage of Solvent B determined from the analytical run.

    • Load the dissolved crude peptide onto the column.

    • Run a tailored gradient of Solvent B that allows for the separation of the target peptide from impurities. The gradient should be shallower around the elution time of the target peptide to maximize resolution.

    • Collect fractions as the peptide elutes from the column.[16]

  • Fraction Analysis:

    • Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions (e.g., using liquid nitrogen or a dry ice/acetone bath).

    • Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.[15]

Protocol 3: Characterization of D-Amino Acid-Containing Peptides by Mass Spectrometry

Materials:

  • Purified peptide

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI.

Procedure:

  • Sample Preparation for MALDI-TOF MS:

    • Mix the purified peptide solution with the matrix solution on a MALDI target plate.

    • Allow the mixture to air-dry, forming crystals.

  • Sample Preparation for ESI-MS:

    • Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Mass Analysis:

    • Acquire the mass spectrum of the peptide.

    • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized peptide.[17]

  • Tandem Mass Spectrometry (MS/MS) for Sequencing (Optional):

    • Select the parent ion of the peptide for fragmentation.

    • Acquire the MS/MS spectrum.

    • Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.[18]

Visualizations

Signaling Pathway: Inhibition of HIV-1 Entry by a D-peptide

HIV_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor   Binding PreHairpin gp41 Pre-Hairpin Intermediate CCR5->PreHairpin 3. gp41 Conformational     Change SixHelix Six-Helix Bundle (Fusion Pore Formation) PreHairpin->SixHelix 4. Hairpin Formation Fusion Viral and Cell Membrane Fusion SixHelix->Fusion 5. Fusion D_peptide D-peptide Inhibitor D_peptide->PreHairpin Inhibition

Caption: Mechanism of HIV-1 entry and its inhibition by a D-peptide targeting the gp41 pre-hairpin intermediate.[19]

Experimental Workflow: Synthesis and Purification of a D-Peptide

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. D-Amino Acid Coupling Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotection1 Next cycle Deprotection2 5. Final Deprotection Repeat->Deprotection2 Final cycle Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Fraction Analysis (MS) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization FinalPeptide Pure D-Peptide Lyophilization->FinalPeptide

Caption: A typical experimental workflow for the synthesis and purification of a D-amino acid-containing peptide.

Signaling Pathway: Antitumor D-Peptide Targeting Phosphatidylserine (B164497)

Antitumor_Peptide_Pathway cluster_cell Cancer Cell cluster_macrophage Tumor Microenvironment PS Phosphatidylserine (PS) (Exposed on outer leaflet) Membrane Cell Membrane Disruption PS->Membrane 2. Membrane Permeabilization PS_Signal PS-mediated Immunosuppressive Signaling PS->PS_Signal Apoptosis Apoptosis Membrane->Apoptosis 3. Induction of Cell Death D_peptide Cationic D-Peptide D_peptide->PS 1. Electrostatic Binding D_peptide->PS_Signal Blocks M2_Macrophage M2-like Macrophage (Immunosuppressive) PS_Signal->M2_Macrophage Promotes

Caption: Proposed mechanism of action for a cationic antitumor D-peptide that targets exposed phosphatidylserine on cancer cells.[8][20][21]

References

Application Notes & Protocols: Analytical Techniques for Identifying Aminobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminobutyric acid exists in several structural isomeric forms, including α-aminobutyric acid (AABA), β-aminobutyric acid (BABA), and γ-aminobutyric acid (GABA), each possessing distinct biological functions.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[3][4] AABA is involved in the metabolism of glutathione, a key intracellular antioxidant, while BABA is known to activate the immune system in plants.[2] Given their structural similarity but functional diversity, the accurate identification and quantification of these isomers are critical in neuroscience, clinical diagnostics, and food science.

The primary analytical challenge lies in separating these structurally similar, polar, and zwitterionic compounds.[5][6][7] Most analytical methods, especially for chromatography, require a derivatization step to enhance volatility for Gas Chromatography (GC) or improve chromatographic retention and detection for High-Performance Liquid Chromatography (HPLC).[8][9] This document provides detailed protocols for the separation and analysis of aminobutyric acid isomers using common analytical techniques.

Key Analytical Techniques

The most prevalent methods for the analysis of aminobutyric acid isomers are HPLC and GC, often coupled with Mass Spectrometry (MS). These techniques typically involve a pre-column or pre-analysis derivatization step to improve selectivity and sensitivity.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating aminobutyric acid isomers. Due to the polar nature of these compounds, Reversed-Phase (RP) HPLC requires derivatization to achieve effective separation and detection.

General Experimental Workflow for HPLC Analysis

The overall process from sample to result follows a standardized workflow, involving sample preparation, chemical derivatization, instrumental analysis, and data processing.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Food Sample Extract Extraction (e.g., 80% Ethanol) Sample->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge Deriv Derivatization (e.g., OPA, FDNB) Centrifuge->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect Detection (UV, FLD, or MS) HPLC->Detect Data Chromatogram Analysis Detect->Data Quant Quantification Data->Quant

Caption: General workflow for HPLC-based analysis of aminobutyric acid isomers.

Protocol 1: HPLC with Pre-Column OPA Derivatization and Fluorescence Detection

This protocol is adapted for high sensitivity using o-phthalaldehyde (B127526) (OPA) and a thiol, which react with primary amines to form highly fluorescent isoindole derivatives.

A. Reagents and Materials

  • Standards: γ-aminobutyric acid (GABA), α-aminobutyric acid (AABA), β-aminobutyric acid (BABA)

  • Derivatization Reagent (OPA/MPA): Dissolve 25 mg of OPA in 1 ml of methanol. Add 25 µl of 3-mercaptopropionic acid (MPA).[10]

  • Borate (B1201080) Buffer: 0.4 M, pH 9.9[10]

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2): Methanol: Tetrahydrofuran (ratio varies by method)[11]

  • Mobile Phase B: Methanol

  • HPLC Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[10]

B. Sample Preparation

  • Homogenize solid samples (e.g., rice bran, brain tissue) and extract GABA using 70-80% ethanol.[11][12]

  • Centrifuge the extract to pellet solids.

  • Filter the supernatant through a 0.2 µm syringe filter.

  • Dilute the sample with ultrapure water to fall within the calibration curve range.

C. Derivatization Procedure [10]

  • In a microcentrifuge tube, mix 500 µl of the sample or standard solution.

  • Add 375 µl of borate buffer (pH 9.9).

  • Add 100 µl of the OPA/MPA reagent.

  • Vortex the mixture.

  • Allow the reaction to proceed for 1 minute at room temperature in the dark before injection.

D. HPLC-FLD Conditions

  • Column: C18, 4.6 mm × 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm

  • Gradient Elution: A typical gradient might start with a high percentage of aqueous mobile phase and ramp up the organic phase to elute the derivatized isomers. Note: Gradient conditions must be optimized for the specific column and instrument.

Protocol 2: HPLC with Pre-Column FDNB Derivatization and UV Detection

This method uses 2,4-dinitrofluorobenzene (FDNB), which reacts with amino groups to form stable derivatives detectable by UV.[13]

A. Reagents and Materials

  • Standards: GABA, AABA, BABA

  • Derivatizing Reagent: 1% (v/v) FDNB in acetonitrile

  • Sodium Bicarbonate Solution: 1 M

  • Hydrochloric Acid: 1 M

  • Mobile Phase A: Sodium Acetate buffer (e.g., 50 mM, pH 4.5)

  • Mobile Phase B: Acetonitrile or Methanol

  • HPLC Column: C18 column

B. Derivatization Procedure [13]

  • To 1 mL of sample or standard, add 1 mL of sodium bicarbonate solution.

  • Add 2 mL of the FDNB reagent.

  • Incubate the mixture in a water bath at 60°C for 60 minutes.

  • Cool the reaction mixture to room temperature.

  • Neutralize with 1 mL of 1 M HCl.

  • Filter the solution through a 0.45 µm filter before injection.

C. HPLC-UV Conditions

  • Column: C18, 4.6 mm × 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detector: 360 nm[13]

  • Gradient Elution: Optimize gradient of Mobile Phase B to resolve the isomer peaks.

Quantitative Data Summary (HPLC)

The performance of different HPLC methods can be compared based on their limits of detection (LOD) and quantification (LOQ).

Derivatization ReagentAnalyteDetection MethodLODLOQLinearity RangeReference
OPA/MPAGABAFluorescence0.004 µg/mL0.02 µg/mL0.2 - 0.9 µg/mL[10]
2-Hydroxynaphthaldehyde (HN)GABAFluorescence1 µg/mL5 µg/mL40 - 600 µg/mL[10]
FDNBGABAUV (360 nm)--0.2 - 5.0 mg/mL[13]
OPA/tert-butylthiolGABAElectrochemical100 pM--[14]

OPA-based methods with fluorescence detection generally offer higher sensitivity than UV-based methods.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for isomer analysis, providing excellent separation and definitive identification. It requires derivatization to make the aminobutyric acids volatile.

General Experimental Workflow for GC-MS Analysis

The workflow is similar to HPLC but involves a different derivatization strategy to increase analyte volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extract Extraction & Drying Extract->Sample Deriv Derivatization (e.g., Silylation) Extract->Deriv GC GC Separation (Capillary Column) Deriv->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Data Mass Spectra Analysis MS->Data Quant Quantification Data->Quant

Caption: General workflow for GC-MS-based analysis of aminobutyric acid isomers.

Protocol 3: GC-MS with Silylation Derivatization

Silylation is a common derivatization technique for GC analysis of compounds with active hydrogens, such as amines and carboxylic acids. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

A. Reagents and Materials

  • Standards: GABA, AABA, BABA

  • Derivatizing Reagent: MSTFA with 1% TMCS (trimethylchlorosilane) or BSTFA

  • Solvent: Pyridine (B92270) or Acetonitrile (anhydrous)

  • Internal Standard: Norvaline or ¹³C-labeled proline[12][15]

  • GC Column: 5% Phenyl/95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[12]

B. Sample Preparation

  • Perform an aqueous or alcoholic extraction of the sample.

  • Take a known volume of the extract and dry it completely under a stream of nitrogen gas. The sample must be anhydrous for the silylation reaction to be effective.

C. Derivatization Procedure

  • To the dried sample or standard, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (or BSTFA).

  • Cap the vial tightly and heat at 70-85°C for 30-60 minutes.[16]

  • Cool the vial to room temperature before injection.

D. GC-MS Conditions

  • Injector: Split/Splitless, 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 min[12]

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Acquisition Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.

Quantitative Data Summary (GC)

MethodLODLOQReference
GC-FID0.058 mg/mL0.177 mg/mL[9]
GC-FID (Optimized)1.00 nmol/100 µL2.00 nmol/100 µL[12]

Note: GC-MS provides higher specificity than GC-FID due to the mass data, which aids in peak identification.[12]

Application in Biological Systems: GABAergic Signaling

GABA's role as the primary inhibitory neurotransmitter makes its signaling pathway a key area of study in drug development for conditions like epilepsy, anxiety, and sleep disorders.[17] The pathway involves the synthesis of GABA, its release into the synapse, binding to postsynaptic receptors, and subsequent reuptake.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate (B1630785) Glutamate GAD GAD Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_syn GABA Vesicle->GABA_syn Release vGAT->Vesicle Packaging GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl- Influx GABA_A->Cl_ion GABA_B GABA-B Receptor (GPCR) Hyperpol Hyperpolarization (Inhibition) GABA_B->Hyperpol Cl_ion->Hyperpol GAT GABA Transporter (GAT) GABA_syn->GABA_A Binds GABA_syn->GABA_B Binds GABA_syn->GAT Reuptake

Caption: Simplified diagram of a GABAergic synapse and signaling pathway.

In this pathway, GABA is synthesized from glutamate by glutamic acid decarboxylase (GAD) in the presynaptic neuron.[3][18] It is then packaged into vesicles and released into the synaptic cleft, where it binds to ionotropic GABA-A receptors or metabotropic GABA-B receptors on the postsynaptic neuron, leading to an inhibitory effect.[3] GABA is cleared from the synapse by GABA transporters (GATs).[4] Accurate measurement of GABA levels in different brain regions is crucial for understanding these processes and the effects of potential therapeutics.

References

Application Notes and Protocols for Determining D-Amino Acid Levels in Perfused Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of D-amino acid levels in perfused brain tissue. The following sections detail methods for sample preparation, including brain perfusion and microdialysis, followed by analytical techniques for the quantification of D-amino acids such as D-serine and D-aspartate.

Introduction

D-amino acids, once considered unnatural in mammals, are now recognized as crucial signaling molecules in the central nervous system (CNS). D-serine and D-aspartate, in particular, act as potent co-agonists at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of D-amino acid levels has been implicated in various neurological and psychiatric disorders, making their accurate quantification in brain tissue a key area of research for understanding disease pathogenesis and for the development of novel therapeutics.[3]

This document outlines validated methods for the analysis of D-amino acids in perfused brain tissue, a technique used to remove blood components and minimize variability in measurements.[4] The protocols provided cover a range of analytical techniques, from high-performance liquid chromatography (HPLC) to sensitive liquid chromatography-mass spectrometry (LC-MS/MS) and capillary electrophoresis (CE).

Sample Preparation: Brain Perfusion and Tissue Processing

To eliminate contamination from blood and ensure accurate measurement of endogenous D-amino acid levels in the brain, transcardial perfusion is the recommended method for tissue preparation.[4]

Protocol: Transcardial Perfusion of Rodent Brain

This protocol is adapted for mice and rats. All procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion pump or gravity-fed perfusion system

  • Ice-cold 1X Phosphate-Buffered Saline (PBS) containing heparin (e.g., 10,000 units/L)[5]

  • Ice-cold 4% paraformaldehyde (PFA) in PBS (for immunohistochemistry) or ice-cold PBS (for biochemical analysis)

  • Surgical tools: scissors, forceps, hemostats

  • Perfusion needle (23-gauge for mice, 21-gauge for rats)

Procedure:

  • Deeply anesthetize the animal. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Secure the animal in a supine position.

  • Make a midline incision to open the thoracic cavity and expose the heart.

  • Carefully insert the perfusion needle into the left ventricle and advance it into the ascending aorta. Clamp the aorta to secure the needle.

  • Make a small incision in the right atrium to allow for drainage of blood and perfusate.

  • Begin perfusion with ice-cold heparinized PBS at a flow rate of approximately 7 mL/min for mice and 60 mL/min for rats.[5][6] Continue until the liver and extremities are pale, and the fluid running from the right atrium is clear. This typically requires 15-20 mL for a mouse and 100-150 mL for a rat.[5][7]

  • For biochemical analysis, continue perfusing with ice-cold PBS for an additional 2-3 minutes. For immunohistochemistry, switch the perfusion solution to ice-cold 4% PFA and perfuse with approximately 25 mL for a mouse and 200-500 mL for a rat.[5][6]

  • Following perfusion, decapitate the animal and carefully dissect the brain.

  • For biochemical analysis, immediately dissect the desired brain regions (e.g., hippocampus, cortex) on an ice-cold plate, weigh the tissue, and snap-freeze in liquid nitrogen. Store at -80°C until further processing.

Analytical Methodologies

Several analytical techniques can be employed to determine D-amino acid levels in brain tissue homogenates or microdialysates. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method relies on the derivatization of amino acids with a fluorescent tag, followed by separation of the resulting diastereomers on a chiral column or a reversed-phase column.

Protocol: HPLC-FLD for D-Serine and D-Aspartate

Sample Preparation:

  • Homogenize the frozen brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and neutralize it with a suitable base (e.g., 1 M potassium bicarbonate).

  • Centrifuge again to remove the precipitate. The resulting supernatant can be used for derivatization.

Derivatization with NBD-F:

  • To 50 µL of the sample supernatant, add 50 µL of 0.1 M borate (B1201080) buffer (pH 9.5).

  • Add 100 µL of a 10 mM solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.[8]

  • Incubate the mixture at 60°C for 5 minutes.

  • Stop the reaction by adding 800 µL of the mobile phase A.

  • Inject an aliquot of the derivatized sample into the HPLC system.

HPLC Conditions:

  • Column: A chiral column such as Sumichiral OA-2500 (S) or a reversed-phase C18 column.[9]

  • Mobile Phase A: Acetonitrile/Methanol/Water (e.g., 10:10:80, v/v/v) with a suitable buffer.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v).

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 470 nm and emission at 540 nm.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of D-amino acids, often without the need for derivatization for some compounds, though derivatization can improve chromatographic separation and sensitivity.

Protocol: LC-MS/MS for D-Serine and D-Aspartate

Sample Preparation:

  • Follow the same sample preparation protocol as for HPLC.

Derivatization (Optional but Recommended for Chirality):

  • Derivatization with a chiral reagent such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be used to separate D- and L-amino acids on a standard reversed-phase column.[10]

    • To 10 µL of the sample, add 10 µL of 1% L-FDLA in acetone (B3395972) and 10 µL of 1 M sodium bicarbonate.

    • Incubate at 40°C for 1 hour.

    • Add 10 µL of 1 M HCl to stop the reaction.

    • Dilute with the initial mobile phase before injection.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • D/L-Serine (derivatized): Specific transitions for the derivatized molecule need to be determined.

    • D/L-Aspartate (derivatized): Specific transitions for the derivatized molecule need to be determined.

    • Underivatized D/L-Serine: m/z 106 -> 60

    • Underivatized D/L-Aspartate: m/z 134 -> 74

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume. Chiral selectors are added to the background electrolyte to achieve the separation of D- and L-amino acids.

Protocol: CE for D-Aspartate and D-Glutamate

Sample Preparation and Derivatization:

  • Follow the same sample preparation as for HPLC.

  • Derivatize with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as described in the HPLC protocol.[11]

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): Borate buffer (e.g., 50 mM, pH 9.0) containing a chiral selector. A dual cyclodextrin (B1172386) system, such as a combination of 8 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin and 5 mM 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin, can be effective.[11]

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Laser-induced fluorescence (LIF) with an appropriate laser line for the chosen fluorescent tag (e.g., 488 nm for NBD-F).

Enzymatic Assays

Enzymatic assays offer a simpler and often more rapid method for the specific detection of certain D-amino acids, such as D-serine.

Protocol: Enzymatic Assay for D-Serine

This method utilizes the enzyme D-serine dehydratase, which specifically converts D-serine to pyruvate (B1213749). The pyruvate produced is then quantified.[12]

Sample Preparation:

  • Prepare brain tissue homogenates as described for the HPLC method.

Assay Procedure:

  • In a 96-well plate, add 50 µL of the sample supernatant.

  • Add 50 µL of a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 0.2 mM NADH

    • 10 units/mL lactate (B86563) dehydrogenase

    • Purified D-serine dehydratase from Saccharomyces cerevisiae.[12]

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the amount of pyruvate formed from D-serine.

  • A standard curve of D-serine should be run in parallel for quantification.

Data Presentation

The following tables summarize quantitative data for D-amino acids in perfused brain tissue from rodents, as determined by various analytical methods.

Table 1: D-Serine Levels in Perfused Rodent Brain Tissue

Brain RegionAnimal ModelD-Serine Concentration (nmol/g wet tissue)Analytical MethodReference
HippocampusMouse~250HPLC[13]
Frontal CortexMouse~200HPLC[13]
CerebellumMouseNot DetectedHPLC[13]
HippocampusRat (Aged)Significantly reduced compared to youngWestern Blot (for Serine Racemase)[14]
Medial Prefrontal CortexRat (Aged)Significantly reduced compared to youngWestern Blot (for Serine Racemase)[14]

Table 2: D-Aspartate Levels in Perfused Rodent Brain Tissue

Brain RegionAnimal ModelD-Aspartate Concentration (nmol/g wet tissue)Analytical MethodReference
Whole Brain1-day-old Chickens17-45CE-LIF[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the determination of D-amino acid levels in perfused brain tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis perfusion Transcardial Perfusion dissection Brain Dissection perfusion->dissection homogenization Tissue Homogenization dissection->homogenization centrifugation Centrifugation & Supernatant Collection homogenization->centrifugation derivatization Derivatization (Optional/Method Dependent) centrifugation->derivatization enzymatic Enzymatic Assay centrifugation->enzymatic hplc HPLC-FLD derivatization->hplc lcms LC-MS/MS derivatization->lcms ce CE-LIF derivatization->ce quantification Quantification hplc->quantification lcms->quantification ce->quantification enzymatic->quantification interpretation Interpretation quantification->interpretation

Caption: General workflow for D-amino acid analysis in perfused brain tissue.

Signaling Pathway

The diagram below illustrates the role of D-serine and D-aspartate as co-agonists of the NMDA receptor.

nmdar_signaling cluster_synapse Synaptic Cleft cluster_downstream Downstream Signaling presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron synaptic_plasticity Synaptic Plasticity (LTP/LTD) postsynaptic->synaptic_plasticity gene_expression Gene Expression Changes postsynaptic->gene_expression nmdar NMDA Receptor glutamate->nmdar Binds d_serine D-Serine d_serine->nmdar Co-agonist Binding d_aspartate D-Aspartate d_aspartate->nmdar Co-agonist Binding ca_channel Ca²⁺ Channel nmdar->ca_channel Opens ca_channel->postsynaptic Ca²⁺ Influx

Caption: D-serine and D-aspartate as NMDA receptor co-agonists.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of D(-)-2-Aminobutyric Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, D(-)-2-Aminobutyric acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound is an α-amino acid with a methyl group on the β-carbon. This substitution introduces steric hindrance around the α-carbon and the amino group, which can impede the approach of the activated carboxyl group of the incoming amino acid. This steric bulk slows down the coupling reaction, often leading to incomplete coupling and the formation of deletion sequences in the final peptide product.[1]

Q2: What are the signs of incomplete coupling of this compound?

A2: Incomplete coupling is typically detected using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[2] A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines on the peptide-resin, indicating that the coupling reaction has not gone to completion.[3][4]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more powerful coupling reagents are recommended over standard carbodiimides like DCC or DIC alone.[5][6] High-efficiency uronium/aminium or phosphonium (B103445) salt-based reagents are preferred. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[6]

  • DIC/Oxyma (Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate)[8]

These reagents form highly reactive activated esters that can overcome the steric hindrance of this compound.[8]

Q4: Should I perform a "double coupling" for this compound?

A4: Yes, a double coupling is a highly recommended strategy for sterically hindered amino acids.[2] This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the deprotection of the next amino acid. This provides a second opportunity for the reaction to go to completion.

Q5: Can I increase the reaction temperature to improve coupling efficiency?

A5: Increasing the reaction temperature can enhance the speed and efficiency of coupling for difficult residues. Microwave-assisted SPPS, in particular, can be very effective in driving the coupling of sterically hindered amino acids to completion.[7] However, excessive heat should be avoided as it can lead to side reactions, such as racemization.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test (blue/purple beads) after the coupling of this compound indicates the presence of unreacted N-terminal amines.

Immediate Actions:

  • Perform a Double Coupling: This is the first and most common step. Repeat the coupling reaction with fresh reagents.

  • Extend the Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-D(-)-2-Aminobutyric acid and the coupling reagent.

If the Kaiser Test is Still Positive:

  • Switch to a More Powerful Coupling Reagent: If you are using a less reactive reagent, switch to HATU, HCTU, or COMU.[7][8]

  • Increase the Reaction Temperature: If available, utilize a microwave peptide synthesizer. Alternatively, conventional heating can be applied cautiously.

  • Check Solvent Quality: Ensure that the DMF or NMP being used is of high purity and anhydrous, as water can hydrolyze the activated amino acid.

Problem: Low Yield of the Final Peptide

Low overall yield can be a result of cumulative incomplete couplings at the this compound residue, leading to a higher proportion of deletion sequences.

Preventative Strategies:

  • Proactive Double Coupling: For all planned couplings of this compound, program a double coupling into your synthesis protocol from the outset.

  • Use of Chaotropic Salts: In cases of suspected on-resin aggregation, the addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve reaction accessibility.

  • Capping: If incomplete coupling persists after troubleshooting, unreacted amines can be permanently blocked by acetylation using acetic anhydride.[2] This prevents the formation of deletion sequences, which can simplify the purification of the target peptide.

Quantitative Data on Coupling Reagent Performance

While specific quantitative data for this compound is limited, the following table summarizes the performance of various coupling reagents with the sterically similar and well-studied hindered amino acid, α-aminoisobutyric acid (Aib). This data can serve as a useful guide for reagent selection.

Coupling ReagentBaseYield (%)Racemization (%)Reaction TimeNotes
HATU DIPEA/TMP>99<11-2 hoursConsidered one of the most effective reagents for hindered couplings.[1][7]
HCTU DIPEA>98<11-2 hoursA highly efficient and cost-effective alternative to HATU.
COMU DIPEA>99Low1-2 hoursOffers high efficiency and a better safety profile than benzotriazole-based reagents.[7]
PyAOP DIPEA>98Low2-4 hoursA phosphonium-based reagent, particularly effective for N-methylated and other hindered residues.[6]
DIC/Oxyma ->95Low2-4 hoursA carbodiimide-based method with a non-explosive additive, showing good performance.[8]
DIC/HOBt -VariableVariable4-12 hoursLess effective for highly hindered couplings compared to onium salts.[6]

Note: This table is a synthesis of data from multiple sources and reaction conditions may vary. "DIPEA" refers to N,N-Diisopropylethylamine, and "TMP" refers to 2,4,6-Trimethylpyridine. The data presented is for the coupling of Aib and should be considered as a proxy for the performance with this compound.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D(-)-2-Aminobutyric Acid using HATU
  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D(-)-2-Aminobutyric acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test to check for complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.

  • Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This protocol is adapted from established procedures.[4][9][10]

Reagents:

Procedure:

  • Take a small sample of resin beads (10-15) from the reaction vessel and place them in a small test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[3][4]

  • Interpretation of Results:

    • Blue/Purple beads and/or solution: Incomplete coupling (positive result).

    • Yellow/Colorless beads and solution: Complete coupling (negative result).

Visual Workflow and Logic Diagrams

Troubleshooting_Coupling start Start Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Positive proceed Proceed to Next Deprotection Step kaiser_test->proceed Negative kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) kaiser_test_2->change_reagent Positive kaiser_test_2->proceed Negative increase_temp Increase Temperature (Microwave or Heat) change_reagent->increase_temp kaiser_test_3 Perform Kaiser Test increase_temp->kaiser_test_3 capping Cap Unreacted Amines with Acetic Anhydride kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Reagent_Selection_Logic start Peptide Sequence Contains This compound is_standard_coupling Standard Coupling Protocol? start->is_standard_coupling use_standard_reagent Standard Reagent (e.g., DIC/HOBt) High risk of incomplete coupling is_standard_coupling->use_standard_reagent Yes use_strong_reagent Select High-Efficiency Reagent (HATU, HCTU, COMU) is_standard_coupling->use_strong_reagent No (Recommended) final_protocol Optimized Protocol use_standard_reagent->final_protocol Not Recommended consider_double_coupling Incorporate Proactive Double Coupling use_strong_reagent->consider_double_coupling consider_microwave Consider Microwave-Assisted Synthesis consider_double_coupling->consider_microwave consider_microwave->final_protocol

Caption: Logic diagram for selecting an optimal coupling strategy for this compound.

References

overcoming aggregation during synthesis of peptides with D-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing D-amino acids, with a focus on overcoming on-resin aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a common problem during Solid-Phase Peptide Synthesis (SPPS)?

A1: On-resin aggregation occurs when growing peptide chains interact with each other, forming stable secondary structures like β-sheets through intermolecular hydrogen bonding. This is particularly common in hydrophobic sequences or those with a high propensity for self-association.[1][2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences and significantly lower yields of the desired peptide.[3]

Q2: Does the incorporation of D-amino acids increase the likelihood of aggregation during SPPS?

A2: The effect of D-amino acids on aggregation is sequence-dependent. While D-amino acids can disrupt the formation of stable secondary structures that lead to aggregation in some sequences, in other contexts, they can induce unique backbone conformations that may actually promote aggregation.[4][5] Therefore, the potential for aggregation should be carefully considered for any sequence containing D-amino acids, and proactive strategies to mitigate it are recommended.

Q3: What are the initial signs that my peptide is aggregating on the resin?

A3: Common indicators of on-resin aggregation include:

  • Poor resin swelling or shrinking: The resin beads may appear clumped or fail to swell to their expected volume in the synthesis solvent.[1]

  • Slow or incomplete reactions: This can be observed through colorimetric tests like a persistent positive Kaiser test after coupling, indicating unreacted free amines.

  • Incomplete Fmoc deprotection: In automated synthesizers with UV monitoring, a broadened and flattened deprotection peak can indicate aggregation.[2]

  • Physical appearance: The peptide-resin may become sticky or difficult to agitate.

Q4: What are the primary strategies to overcome aggregation when synthesizing peptides with D-amino acids?

A4: The strategies for mitigating aggregation in D-amino acid-containing peptides are similar to those for standard L-peptides and can be broadly categorized as:

  • Modification of Synthesis Conditions: Altering the solvent, temperature, or using microwave energy.

  • Backbone Modification: Incorporating structure-disrupting elements like pseudoproline dipeptides or Hmb/Dmb-protected amino acids.

  • Use of Chaotropic Agents: Adding salts that disrupt hydrogen bonding.

Each of these strategies is detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Modifying Synthesis Conditions

This guide focuses on immediate changes you can make to your synthesis protocol to disrupt aggregation.

StrategyDescriptionKey Considerations
Solvent Choice Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methylpyrrolidone (NMP) or by adding 15-25% Dimethyl Sulfoxide (DMSO) to your DMF.[1]NMP has excellent solvating properties for growing peptide chains. DMSO is a strong hydrogen bond disrupter. Ensure compatibility with your resin and other reagents.
Elevated Temperature Perform coupling and deprotection steps at a higher temperature (e.g., 50-80°C).[1][6]Increased temperature provides the necessary energy to break up secondary structures. However, it can also increase the risk of side reactions like racemization, especially for sensitive amino acids like Cysteine and Histidine.[6]
Microwave-Assisted SPPS Utilize a microwave peptide synthesizer to apply controlled heating during coupling and deprotection.[7][8]Microwave energy can significantly accelerate reaction times and improve yields for difficult sequences by efficiently disrupting aggregation.[7][9] Optimized methods are necessary to minimize temperature-related side reactions.[7]
"Magic Mixture" For extremely difficult sequences, a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene (B1197577) carbonate can be used.This mixture offers a highly disruptive environment for aggregated peptides but requires careful consideration of reagent compatibility and subsequent removal.
Guide 2: Backbone Modification and Chaotropic Agents

This guide covers more advanced strategies involving the incorporation of specialized reagents.

StrategyDescriptionKey Considerations
Pseudoproline Dipeptides Introduce a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) into your sequence. These dipeptides create a "kink" in the peptide backbone, disrupting the formation of β-sheets.[10][11]Pseudoprolines are highly effective and should ideally be placed every 6-7 residues and before hydrophobic regions for maximum benefit.[11][12] They are introduced as a dipeptide unit.[11]
Hmb/Dmb Protected Amino Acids Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid. These groups temporarily protect the backbone amide nitrogen, preventing hydrogen bond formation.[12][13]These are particularly useful for preventing aspartimide formation in addition to reducing aggregation.[12][13] Like pseudoprolines, optimal spacing is approximately every 6 residues.[13]
Chaotropic Salts Add chaotropic salts such as LiCl (0.8 M) or KSCN (4 M) to the coupling reaction or use them in a pre-wash step after Fmoc deprotection.[1]These salts disrupt the hydrogen-bonding network that stabilizes aggregates. Ensure the salt is thoroughly washed away before proceeding to the next step, as it can interfere with coupling reagents.

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS for a D-Amino Acid Containing Peptide

This protocol provides a general procedure for using a microwave peptide synthesizer to improve the synthesis of an aggregation-prone peptide.

  • Resin and Amino Acid Preparation:

    • Place the appropriate Rink Amide resin in the reaction vessel of the microwave synthesizer.

    • Prepare solutions of your protected L- and D-amino acids, coupling reagent (e.g., HBTU), and base (e.g., DIPEA) in DMF.

  • Synthesis Program:

    • Program the synthesizer with your peptide sequence.

    • For each coupling cycle, select a microwave method that applies a controlled temperature ramp (e.g., to 75°C) for a short duration (e.g., 5 minutes).[7]

    • For each deprotection cycle, use a microwave method with a controlled temperature (e.g., 75°C) for a duration of 3-5 minutes using 20% piperidine (B6355638) in DMF.[7]

  • Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin extensively with DMF and then DCM.

    • Dry the resin under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Purification:

    • Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol details the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.

  • Resin Preparation:

    • Following the standard Fmoc deprotection of the N-terminus of the growing peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (2 equivalents), a coupling reagent such as HBTU (2 equivalents), and HOBt (2 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activated coupling solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the completion of the coupling using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next Fmoc deprotection step.

Visualizations

Aggregation_Troubleshooting start Aggregation Suspected (Poor Swelling, Incomplete Reactions) strategy Select Mitigation Strategy start->strategy conditions Modify Synthesis Conditions strategy->conditions Immediate Action backbone Incorporate Backbone Modifiers strategy->backbone Proactive/Advanced solvent Change Solvent (NMP, DMSO) conditions->solvent temp Increase Temperature conditions->temp microwave Use Microwave Synthesis conditions->microwave pseudo Use Pseudoproline Dipeptides backbone->pseudo hmb_dmb Use Hmb/Dmb Amino Acids backbone->hmb_dmb salts Add Chaotropic Salts backbone->salts

Caption: A decision tree for troubleshooting peptide aggregation.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) deprotection 1. Fmoc Deprotection wash1 2. Wash deprotection->wash1 coupling 3. Amino Acid Coupling (L- or D-) wash1->coupling wash2 4. Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Final Cleavage & Deprotection wash2->cleavage Final Cycle start Start with Resin start->deprotection purification HPLC Purification cleavage->purification analysis Analysis (LC-MS) purification->analysis

References

Technical Support Center: Purification of Peptides Containing Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing hydrophobic D-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing hydrophobic D-amino acids so difficult to purify?

A1: The primary challenges stem from their tendency to aggregate and their poor solubility in common solvents.[1][2][3][4] The presence of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) promotes the formation of stable secondary structures like β-sheets through inter- and intramolecular hydrogen bonding.[1][3] D-amino acids can further influence the peptide's conformational preferences, potentially exacerbating aggregation.[5] This aggregation can lead to several problems, including:

  • Incomplete dissolution: The peptide may not fully dissolve in the initial mobile phase, leading to sample loss and inaccurate quantification.[1][6]

  • Poor chromatographic performance: Aggregates can cause broad, tailing peaks, or even irreversible adsorption to the column's stationary phase, resulting in low recovery.[3][7]

  • Difficulties in handling: The "sticky" nature of these peptides can lead to losses on vials and other surfaces.[7]

Q2: What is the most common method for purifying these types of peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most common technique for peptide purification.[8][9] It separates peptides based on their hydrophobicity using a non-polar stationary phase (like C18, C8, or C4) and a polar mobile phase, typically a water/acetonitrile (B52724) gradient with an ion-pairing agent like trifluoroacetic acid (TFA).[8][][11]

Q3: Are there alternative purification methods to RP-HPLC?

A3: Yes, several alternative and complementary techniques can be used:

  • Flash Chromatography: This method can handle larger sample loads than analytical HPLC and is a rapid, efficient alternative for primary purification or pre-HPLC clean-up, reducing solvent consumption and costs.[12]

  • Size-Exclusion Chromatography (SEC): SEC separates peptides based on their size. It can be particularly useful as a pre-fractionation step to separate the target peptide from smaller or larger impurities before a final polishing step with RP-HPLC.[13][14][15][16]

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. This technique is often used in a multidimensional chromatography approach, orthogonal to RP-HPLC, to improve separation efficiency.[17][18][19] It can be effective for separating peptides with slight differences in charge due to modifications like deamidation.[18]

Troubleshooting Guides

Problem 1: Poor Peptide Solubility

Symptom: The lyophilized peptide does not dissolve in the initial aqueous mobile phase or precipitates upon dilution.

Troubleshooting Workflow

Caption: A stepwise guide to addressing poor peptide solubility.

Detailed Steps & Explanations:

  • Initial Dissolution: Avoid directly dissolving the hydrophobic peptide in a highly aqueous solution. Instead, start with a small volume of a strong organic solvent.[]

  • Solvent Selection: Common choices for initial dissolution are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol (B130326), or n-propanol.[] For extremely challenging peptides, hexafluoro-2-propanol (HFIP) can be effective, but it may require specific mobile phase conditions.

  • Dilution: After the peptide is dissolved in the organic solvent, slowly add the initial mobile phase (high aqueous content) with vortexing. Be cautious not to dilute to the point of precipitation.[6] The final injection solvent should ideally be weaker (lower organic content) than the starting mobile phase of your gradient to ensure good peak shape.

Solvent Selection Guide for Hydrophobic Peptides

SolventPolarityVolatilityUV CutoffNotes
Water HighLow~190 nmPrimary solvent in mobile phase A.
Acetonitrile (ACN) MediumHigh~190 nmCommon organic modifier in mobile phase B.[]
Methanol (MeOH) HighHigh~205 nmCan be used as an alternative to ACN.
Isopropanol (IPA) MediumMedium~205 nmCan improve solubility of hydrophobic peptides.[20]
n-Propanol MediumMedium~210 nmOften increases solubility and helps break up aggregates.[6][20]
Dimethyl Sulfoxide (DMSO) HighLow~268 nmExcellent for initial dissolution but can interfere with UV detection at low wavelengths.[]
Dimethylformamide (DMF) HighLow~268 nmGood for initial dissolution; similar drawbacks to DMSO.[]
Hexafluoro-2-propanol (HFIP) HighHigh~200 nmVery strong solvent for highly aggregated peptides.
Problem 2: Poor Peak Shape (Broadening or Tailing)

Symptom: The chromatogram shows broad, asymmetric, or tailing peaks for the peptide of interest.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing and fixing poor peak shapes.

Detailed Steps & Explanations:

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance peak shape.[7][20]

  • Optimize Mobile Phase:

    • Organic Modifiers: Substituting acetonitrile with alcohols like isopropanol or n-propanol, or using mixtures, can improve solubility and disrupt aggregation.[20]

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases.[] Insufficient ion-pairing can lead to poor peak shape.[7] Other agents like formic acid or acetic acid can also be used.[20]

  • Change Stationary Phase: If peak tailing persists, it may be due to secondary interactions with the silica (B1680970) backbone of the column.[7] Switching from a C18 to a less hydrophobic column like C8, C4, or a phenyl column can be beneficial.[3][21]

  • Adjust Gradient: A shallower gradient can often improve the resolution of closely eluting peaks and improve peak shape.

Problem 3: Low Peptide Recovery

Symptom: The amount of purified peptide recovered is significantly lower than the amount injected.

Troubleshooting Workflow

Low_Recovery_Troubleshooting Start Start: Low Peptide Recovery Check_Solubility Optimize Sample Solubility (see Problem 1) Start->Check_Solubility Increase_Temp Increase Column Temperature (e.g., 40-60°C) Check_Solubility->Increase_Temp Passivate_System Passivate HPLC System (if metallic components are suspected) Increase_Temp->Passivate_System Blank_Injection Perform a Post-Run Blank Injection Passivate_System->Blank_Injection Check_Adsorption Check for Irreversible Adsorption Blank_Injection->Check_Adsorption Change_Column Switch to a Less Hydrophobic Column (C8, C4, or Phenyl) Check_Adsorption->Change_Column Peptide detected in blank End End Check_Adsorption->End Blank is clean Change_Column->Blank_Injection

Caption: A workflow for troubleshooting low peptide recovery.

Detailed Steps & Explanations:

  • Optimize Solubility: Ensure the peptide is fully dissolved in the injection solvent, as precipitation can lead to significant loss.[7]

  • Increase Temperature: Higher temperatures improve solubility and can reduce the "stickiness" of the peptide, leading to better recovery.[7]

  • Post-Run Blank: After a run with low recovery, inject a blank (the solvent used to dissolve the sample, e.g., DMSO).[3] If the peptide peak appears in the blank run, it indicates carryover or irreversible adsorption to the column.[6]

  • System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. If this is suspected, passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can minimize this issue.[7]

  • Change Column Chemistry: Highly hydrophobic peptides can irreversibly bind to C18 columns.[1][3] Switching to a C8, C4, or phenyl stationary phase may be necessary to elute the peptide.[3]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide

This protocol provides a starting point and will likely require optimization.

  • Materials and Reagents:

    • Crude, lyophilized hydrophobic D-amino acid-containing peptide.

    • Solvents: HPLC-grade water, acetonitrile (ACN), and a strong organic solvent for initial dissolution (e.g., DMSO).

    • Additive: Trifluoroacetic acid (TFA), sequencing grade.

    • HPLC System: Preparative or semi-preparative HPLC with a UV detector.

    • Column: A C4 or C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water (v/v). Degas thoroughly.

    • Mobile Phase B (Organic): 0.1% TFA in ACN (v/v). Degas thoroughly.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO (e.g., 10-20 mg in 100 µL).

    • Slowly add Mobile Phase A while vortexing to create a stock solution (e.g., dilute to 1 mL).

    • If precipitation occurs, a higher percentage of organic solvent may be needed for the dilution step.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with the solvents used.[7]

  • HPLC Method:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

    • Injection: Inject the prepared sample.

    • Gradient:

      • 5% to 25% B over 5 minutes.

      • 25% to 65% B over 40 minutes (adjust the range based on peptide hydrophobicity).

      • 65% to 100% B over 5 minutes.

      • Hold at 100% B for 5 minutes (column wash).

      • Return to 5% B over 2 minutes and re-equilibrate.

    • Flow Rate: Adjust based on column dimensions (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: Monitor at 214-220 nm.[8]

    • Column Temperature: 40-60°C.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide.

References

Technical Support Center: Minimizing Racemization During D-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of D-amino acids in peptide synthesis. Our goal is to help you maintain the stereochemical integrity of your peptides, ensuring the desired biological activity and purity of your final product.

Frequently Asked questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with D-amino acids?

A1: Racemization is the process where a pure D-amino acid enantiomer is converted into a mixture of both D- and L-enantiomers during the peptide coupling reaction. This loss of stereochemical purity results in the formation of a diastereomeric peptide, which can be difficult to separate from the desired all-D-peptide and may have significantly different biological properties.

Q2: Why is it crucial to minimize racemization when working with D-amino acids?

A2: The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The incorporation of even a small percentage of the incorrect L-enantiomer can drastically reduce the peptide's efficacy, alter its binding affinity to its target, or introduce unintended biological effects. For therapeutic peptides, maintaining enantiomeric purity is a critical quality attribute.

Q3: What are the primary mechanisms leading to racemization during peptide coupling?

A3: The most prevalent mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The process is initiated by the activation of the N-protected D-amino acid's carboxyl group. The activated intermediate can then cyclize to form the planar oxazolone (B7731731). The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. Subsequent reprotonation can occur from either side of the planar intermediate, resulting in a mixture of D- and L-amino acids in the peptide chain.[1]

Q4: Which D-amino acids are particularly susceptible to racemization?

A4: While any chiral amino acid can undergo racemization, some are more prone to it under standard coupling conditions. For D-amino acids, the susceptibility mirrors that of their L-counterparts. D-Histidine (D-His) is highly susceptible due to the catalytic effect of its imidazole (B134444) side chain.[1] D-Cysteine (D-Cys) is also known to be prone to racemization, particularly in the presence of certain bases.[1] Additionally, D-phenylglycine (D-Phg) is known to be sensitive to racemization.

Troubleshooting Guides

Issue: High levels of racemization detected in the final peptide.

This is a common challenge that can often be resolved by systematically evaluating and optimizing the coupling conditions. Follow this step-by-step guide to identify and address the potential causes.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against racemization.

  • Problem: Carbodiimide-based reagents (e.g., DIC, DCC) used without additives are known to cause significant racemization.

  • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form a less reactive, more stable active ester that is less prone to oxazolone formation.[2] For particularly sensitive couplings, consider using onium salt-based reagents like HBTU, HATU, HCTU, or COMU, which are generally associated with lower levels of racemization.[3][4]

Step 2: Scrutinize the Base Used in the Reaction

The type and concentration of the base used can have a dramatic impact on the extent of racemization.

  • Problem: Strong, sterically unhindered bases can readily abstract the α-proton from the oxazolone intermediate, promoting racemization.

  • Solution: Opt for a weaker, more sterically hindered base. While N,N-diisopropylethylamine (DIPEA) is commonly used, consider switching to N-methylmorpholine (NMM) or, for highly sensitive couplings, the even more hindered base 2,4,6-collidine (sym-collidine).[2][5] It is also crucial to use the minimum amount of base necessary to facilitate the coupling reaction.

Step 3: Analyze the Solvent and Reaction Temperature

The reaction environment plays a significant role in the kinetics of both the desired coupling reaction and the undesired racemization.

  • Problem: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent for solubilizing reagents but can also promote racemization.[3][5][6][7][8][9] Higher reaction temperatures, often employed to drive difficult couplings to completion, significantly accelerate the rate of racemization.[10]

  • Solution: If racemization is a persistent issue, consider using less polar solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (ACN), which have been shown to reduce racemization compared to DMF.[6][9][11] Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of racemization. For microwave-assisted syntheses, reducing the temperature for the coupling of sensitive D-amino acids is recommended.[10]

Step 4: Special Considerations for Problematic D-Amino Acids

Certain D-amino acids require specific strategies to minimize racemization.

  • D-Histidine: The imidazole side chain can act as an internal base, catalyzing racemization.

    • Solution: Use a side-chain protecting group on the imidazole ring. The choice of protecting group is critical, with some offering better suppression of racemization than others. Additionally, using a coupling reagent like DEPBT, which is known for its low racemization potential with histidine, can be beneficial.[6]

  • D-Cysteine: The thiol side chain can also promote racemization.

    • Solution: Employing a sterically hindered base like 2,4,6-collidine has been shown to be effective in reducing D-cysteine racemization.[10] For segment couplings, the addition of copper(II) chloride (CuCl₂) has also been reported to suppress racemization.

Data Presentation: Quantitative Comparison of Factors Influencing Racemization

The following tables summarize quantitative data from various studies to provide a comparative overview of how different reagents and conditions can affect the level of racemization. Note: Direct comparison between tables may be limited due to variations in the model peptides and experimental conditions used in the original studies.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseSolventModel Peptide/Amino Acid% Racemization (D-isomer)Reference
DICHOBt-DMFZ-Phg-OH + H-Pro-NH₂12.9[11]
DICHOAt-DMFZ-Phg-OH + H-Pro-NH₂5.6[11]
DICOxymaPure-DMFZ-Phg-OH + H-Pro-NH₂7.2[11]
HBTU-DIPEADMFFmoc-Phg-OH~8[12]
HATU-DIPEADMFFmoc-Phg-OH~7[5]
COMU-DIPEADMFFmoc-Phg-OH<8[5]
PyBOP-DIPEADMFFmoc-Phg-OH~10[12]
DEPBT-DIPEADMFFmoc-Phg-OH<2[5]

Table 2: Influence of Base on Racemization of Phenylglycine (Phg)

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEA71-76[5]
HATUNMM56-62[5]
HATUTMP (collidine)93[5]
HATUDMP (2,6-lutidine)93-95[5]
COMUDIPEA92[5]
COMUTMP (collidine)96-99[5]
DEPBTTMP (collidine)98-100[5]

Table 3: Impact of Solvent on Racemization with DIC/Additive

AdditiveSolvent% Racemization (D-isomer)Reference
HOBtDMF12.9[11]
HOBtTHF4.6[11]
HOBtACN9.5[11]
HOAtDMF5.6[11]
HOAtTHF0.9[11]
HOAtACN1.7[11]
OxymaPureDMF7.2[11]
OxymaPureTHF1.8[11]
OxymaPureACN0.7[11]

Experimental Protocols

Protocol 1: Quantification of Racemization using Chiral HPLC Analysis of Peptides

This method allows for the direct analysis of diastereomeric peptides without the need for hydrolysis.

  • Sample Preparation:

    • Dissolve the crude peptide sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chiral HPLC Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) appropriate for peptide separations. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.

    • Mobile Phase Screening: Start with a simple mobile phase system, such as a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) or base (e.g., diethylamine) can significantly affect the separation.

    • Gradient Optimization: If isocratic elution does not provide adequate separation, develop a gradient elution method. A typical starting gradient could be a linear increase from 5% to 95% of the organic modifier over 30-40 minutes.

    • Temperature Control: Maintain a constant column temperature, as temperature can influence chiral recognition and retention times.

  • Analysis:

    • Inject the prepared peptide sample onto the equilibrated chiral HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where the peptide bonds absorb (typically 214-220 nm).

    • Identify the peaks corresponding to the desired D-peptide and the diastereomeric L-peptide. This may require the synthesis of a small amount of the L-diastereomer as a reference standard.

    • Integrate the peak areas of both diastereomers.

  • Calculation of Racemization:

    • Percentage of Racemization = [Area of L-diastereomer / (Area of D-diastereomer + Area of L-diastereomer)] x 100

Protocol 2: Quantification of D-Cysteine Racemization

This protocol involves derivatization of the cysteine residue followed by analysis to determine the enantiomeric purity.

  • Peptide Preparation:

    • Synthesize the D-cysteine-containing peptide using the desired coupling conditions.

  • Reduction and Derivatization:

    • If the peptide contains disulfide bonds, reduce them using a suitable reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP).

    • Derivatize the free thiol group of the cysteine residue with a reagent such as 4-vinylpyridine (B31050) to form a stable S-pyridylethyl-cysteine derivative.[11][13] This derivatization prevents side reactions during hydrolysis.

  • Acid Hydrolysis:

    • Hydrolyze the derivatized peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, evaporate the acid under vacuum.

  • Enantiomeric Analysis by Chiral HPLC or GC:

    • The resulting mixture of amino acids, including the S-pyridylethyl-cysteine derivative, can be analyzed using a suitable chiral separation method.

    • Chiral HPLC: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/chiral thiol) and separate the resulting diastereomers on a standard reversed-phase HPLC column.[14]

    • Chiral GC: Derivatize the amino acids to make them volatile (e.g., as N-trifluoroacetyl-O-isopropyl esters) and separate the enantiomers on a chiral gas chromatography column.

  • Quantification:

    • Integrate the peak areas of the D- and L-S-pyridylethyl-cysteine derivatives.

    • Calculate the percentage of racemization as described in Protocol 1.

Mandatory Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation D_AA D-Amino Acid (N-protected) Activated_AA Activated D-Amino Acid D_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Cyclization D_Peptide Desired D-Peptide Activated_AA->D_Peptide + Peptide Chain Enolate Enolate Anion (Achiral) Oxazolone->Enolate + Base - H+ L_Peptide Diastereomeric L-Peptide Oxazolone->L_Peptide + Peptide Chain Enolate->Oxazolone + H+ Peptide_Chain Growing Peptide Chain (N-terminus free)

Caption: Mechanism of racemization via oxazolone formation during D-amino acid coupling.

TroubleshootingWorkflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent - Using carbodiimide (B86325) alone? start->reagent add_additive Action: Add racemization suppressant (HOBt, HOAt, OxymaPure) reagent->add_additive Yes base Step 2: Scrutinize Base - Using strong, unhindered base? reagent->base No add_additive->base change_reagent Action: Switch to onium salt (HBTU, HATU, COMU) change_base Action: Switch to weaker, hindered base (NMM, Collidine) base->change_base Yes conditions Step 3: Analyze Conditions - High temperature? Polar solvent? base->conditions No change_base->conditions lower_temp Action: Lower reaction temperature conditions->lower_temp High Temp change_solvent Action: Use less polar solvent (THF, ACN) conditions->change_solvent Polar Solvent special Step 4: Special Amino Acid? (D-His, D-Cys) conditions->special No lower_temp->special change_solvent->special his_strategy Action: Use side-chain protection and/or specific reagent (DEPBT) special->his_strategy D-His cys_strategy Action: Use hindered base (Collidine) or CuCl₂ additive special->cys_strategy D-Cys end Re-analyze Racemization special->end Other his_strategy->end cys_strategy->end

Caption: Troubleshooting workflow for minimizing racemization in D-amino acid coupling.

References

Technical Support Center: Chiral HPLC Resolution of Aminobutyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of aminobutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of aminobutyric acid enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not observing any separation between the enantiomers of my aminobutyric acid sample. What are the likely causes and how can I rectify this?

A: Achieving baseline separation for aminobutyric acid enantiomers can be challenging. Here are several factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is paramount for a successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® series), are versatile and often a good starting point.[1][2] If one CSP is ineffective, it is advisable to screen a variety of CSPs with different chiral selectors.[1]

  • Inappropriate Mobile Phase Composition: For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) (IPA) or ethanol. The percentage of the polar modifier significantly impacts resolution. It is recommended to systematically vary the modifier concentration (e.g., from 2% to 30% IPA in hexane) to optimize the separation.[1]

  • Need for Derivatization: Aminobutyric acid lacks a strong chromophore, which can lead to poor detection. Furthermore, derivatization can enhance chiral recognition by introducing bulkier groups that interact more strongly with the CSP.[1] Consider derivatizing the primary amine with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or Marfey's reagent.[1]

Issue 2: Peak Tailing or Broadening

Q: My peaks are tailing, leading to poor resolution and inaccurate quantification. What should I do?

A: Peak tailing in chiral chromatography can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Free silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with the basic amine group of aminobutyric acid, causing tailing. The addition of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase, typically at a concentration of 0.1-0.5%, can suppress these interactions.[1]

  • Sample Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in broadened and tailing peaks. Try reducing the injection volume or the sample concentration.[1]

  • Column Contamination: The adsorption of impurities from the sample or mobile phase onto the column can lead to peak tailing. Flushing the column with a strong, compatible solvent may help restore its performance.[1]

Issue 3: High Column Backpressure

Q: The backpressure in my HPLC system has significantly increased. How can I diagnose and resolve this issue?

A: A sudden increase in backpressure typically indicates a blockage in the system. Follow these steps to diagnose and fix the problem:

  • Isolate the Column: Disconnect the column from the system and check the system pressure without it. If the pressure returns to normal, the blockage is within the column.

  • Reverse Flush the Column: As an initial troubleshooting step, reverse the direction of flow through the column (after disconnecting it from the detector) and flush with the mobile phase at a low flow rate. This can often dislodge particulate matter from the inlet frit.

  • Check for Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is completely dissolved before injection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral separation method for aminobutyric acid?

A1: A good initial approach is to screen several polysaccharide-based chiral stationary phases (CSPs) with a mobile phase consisting of hexane and a polar modifier like isopropanol or ethanol. Systematically varying the concentration of the polar modifier is a key step in optimizing the separation.

Q2: How does temperature affect the chiral separation of aminobutyric acid enantiomers?

A2: Temperature is a critical parameter that can influence retention times, efficiency, and selectivity. Generally, lower temperatures lead to better resolution in chiral separations.[2] However, this is not a universal rule, and in some cases, increasing the temperature can improve or even invert the enantiomer elution order.[2] It is a valuable parameter to optimize once a suitable column and mobile phase have been identified.

Q3: When should I consider derivatization for my aminobutyric acid sample?

A3: Derivatization is a useful technique to consider when you encounter poor detection sensitivity due to the lack of a strong chromophore in aminobutyric acid. Additionally, derivatization can enhance the interaction between the analyte and the CSP, potentially leading to improved resolution.[2]

Q4: How do I determine the elution order of the (R) and (S) enantiomers?

A4: To determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer, you must analyze an enantiomerically pure standard of either (R)- or (S)-aminobutyric acid under the same chromatographic conditions. The peak that matches the retention time of the standard can then be identified.

Data Presentation

Table 1: Starting Conditions for Chiral Separation of Aminobutyric Acid Derivatives

ParameterConditionNotes
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID, IE, IF)A good starting point for screening.[3]
Mobile Phase (Normal Phase) Hexane/Isopropanol (IPA) or Hexane/EthanolSystematically vary the alcohol percentage (e.g., 98:2 to 70:30).[1]
Mobile Phase Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) for basic compoundsImproves peak shape by suppressing silanol interactions.[1]
0.1% Trifluoroacetic Acid (TFA) or Acetic Acid for acidic compoundsMay be beneficial in some cases.[2]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can increase efficiency and improve resolution.[2]
Column Temperature Ambient or sub-ambient (e.g., 10-25 °C)Lower temperatures often lead to better resolution.[2]
Detection UV (if derivatized) or Mass Spectrometry (MS)Derivatization may be necessary for adequate UV detection.

Table 2: Chiral Derivatization Agents for Aminobutyric Acid

Derivatizing AgentColumn TypeDetectionKey Advantage
Marfey's Reagent (FDAA)C18 (achiral)LC-MS/MSSeparation of all isomers on a standard column.[1]
NBD-ClPolysaccharide CSPsUV & FluorescenceIncreased detection sensitivity.[1]

Experimental Protocols

Protocol 1: Chiral Derivatization of Aminobutyric Acid with NBD-Cl

This protocol is a starting point and may require optimization for your specific application.

  • Sample Preparation: Dissolve a known amount of racemic aminobutyric acid in a suitable solvent such as dimethylformamide (DMF).

  • Derivatization Reaction: Add 1 equivalent of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) and an excess (e.g., 10 equivalents) of triethylamine to the sample solution.[1]

  • Incubation: Stir the mixture at room temperature for approximately 6 hours.[1]

  • Analysis: Dilute the resulting solution to an appropriate concentration and inject it into the HPLC system.

Protocol 2: General Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or Chiralcel® OD).

  • Initial Mobile Phase: Start with a mobile phase of 90:10 Hexane/IPA with 0.1% DEA.

  • Gradient Screening (Optional but Recommended): If the initial isocratic conditions do not provide separation, perform a gradient elution from 98:2 to 70:30 Hexane/IPA to identify a promising solvent composition.

  • Isocratic Optimization: Based on the screening results, select an isocratic mobile phase composition and fine-tune the percentage of the polar modifier to optimize resolution.

  • Additive Optimization: If peak shape is poor, evaluate the effect of adding small amounts of basic (DEA or TEA) or acidic (TFA) modifiers.

  • Temperature Optimization: Once a reasonable separation is achieved, investigate the effect of column temperature. Start at ambient temperature and then evaluate lower temperatures (e.g., 15°C or 10°C).

  • Flow Rate Optimization: Finally, assess the impact of flow rate on resolution. A lower flow rate generally increases the number of theoretical plates and can improve separation.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor or No Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No Optimize_MP Optimize Mobile Phase Composition Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Vary_Modifier Systematically vary polar modifier concentration Optimize_MP->Vary_Modifier Add_Additive Add acidic or basic modifier Vary_Modifier->Add_Additive Consider_Deriv Consider Derivatization Add_Additive->Consider_Deriv Good_Resolution Acceptable Resolution Consider_Deriv->Good_Resolution

Caption: A general troubleshooting workflow for addressing poor or no resolution in chiral HPLC.

G cluster_1 Factors Affecting Chiral Resolution cluster_2 Mobile Phase Components Resolution Enantiomeric Resolution (Rs) CSP Chiral Stationary Phase Resolution->CSP MobilePhase Mobile Phase Resolution->MobilePhase Temperature Temperature Resolution->Temperature FlowRate Flow Rate Resolution->FlowRate Analyte Analyte Properties Resolution->Analyte Solvent Non-polar Solvent MobilePhase->Solvent Modifier Polar Modifier MobilePhase->Modifier Additive Additive (Acidic/Basic) MobilePhase->Additive

References

preventing side reactions when incorporating D(-)-2-Aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions when incorporating D(-)-2-Aminobutyric acid (D-Abu) into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound in peptide synthesis?

A1: The primary challenges associated with the incorporation of this compound (D-Abu) stem from the steric hindrance posed by its ethyl side chain. This steric bulk can lead to:

  • Slow or Incomplete Coupling Reactions: The ethyl group can physically obstruct the approach of the activated carboxyl group of D-Abu to the N-terminal amine of the growing peptide chain, resulting in lower coupling efficiency and the formation of deletion sequences.[1][2]

  • Increased Risk of Racemization: Slower coupling reactions increase the time the activated amino acid is susceptible to epimerization at the α-carbon, potentially leading to the incorporation of the incorrect L-enantiomer.[3][4] This is a critical concern as the biological activity of a peptide is often highly dependent on its stereochemistry.[5]

  • Aggregation: Sequences containing sterically hindered amino acids can be more prone to aggregation on the solid support, which can block reactive sites and lead to incomplete deprotection and coupling steps.[6]

Q2: Which coupling reagents are recommended for incorporating this compound to minimize side reactions?

A2: For sterically hindered amino acids like D-Abu, potent coupling reagents are essential to achieve high efficiency and minimize side reactions. Onium salt-based reagents are generally preferred over carbodiimides like DCC or DIC alone.[7][8] Recommended reagents include:

  • Aminium/Uronium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering rapid reaction times and minimal racemization.[7][9][10]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used reagent, though it may be slightly less reactive than HATU for highly hindered couplings.[7][10]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers higher reactivity compared to HBTU due to the electron-withdrawing chloro group.[11]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, but with a better safety profile as it does not contain potentially explosive benzotriazole (B28993) derivatives.[9][10]

  • Phosphonium (B103445) Salts:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent, particularly for hindered amino acids.[12]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another potent phosphonium salt-based reagent.[9]

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly recommended, especially when using carbodiimides, as they help to suppress racemization.[4][7]

Q3: How can I prevent racemization during the coupling of this compound?

A3: Racemization is a significant risk with sterically hindered amino acids due to slower coupling rates.[3] To minimize racemization:

  • Choose the Right Coupling Reagent and Additive: Utilize highly efficient coupling reagents like HATU or PyBOP in combination with additives such as HOAt or OxymaPure, which are known to suppress racemization.[4][10]

  • Control the Base: The choice and amount of base can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Using a weaker base or a stoichiometric amount can sometimes reduce the risk of epimerization.[3]

  • Optimize Reaction Temperature: While higher temperatures can sometimes improve coupling efficiency for difficult sequences, they can also increase the rate of racemization.[6] It is crucial to find an optimal temperature that balances coupling speed and stereochemical purity. For many hindered couplings, performing the reaction at room temperature or slightly elevated temperatures (e.g., 45-60°C) for a sufficient duration is a good starting point.[2]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Prolonged pre-activation can increase the opportunity for racemization.

Troubleshooting Guides

Problem 1: Low Coupling Yield or Incomplete Reaction

Possible Cause Troubleshooting Step Rationale
Insufficient reactivity of the coupling reagent. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.These reagents are specifically designed to overcome the steric hindrance of bulky amino acids.[7][10][11]
Steric hindrance from the growing peptide chain. Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated D-Abu.A second coupling can help to drive the reaction to completion by increasing the effective concentration of the activated amino acid at the reaction site.
Peptide aggregation on the solid support. - Use a solvent mixture known to disrupt aggregation, such as DMF/DMSO. - Increase the reaction temperature. - Incorporate a pseudoproline dipeptide or a backbone protecting group (e.g., Hmb) in the sequence prior to the difficult coupling.These strategies help to break up the secondary structures that cause aggregation, improving solvent and reagent accessibility to the reaction sites.[6]
Sub-optimal reaction conditions. - Increase the excess of amino acid and coupling reagent (e.g., from 3 to 5 equivalents). - Extend the coupling time (e.g., from 2 hours to 4-6 hours).For sterically hindered amino acids, more forcing conditions may be necessary to achieve complete coupling.

Problem 2: Presence of Diastereomeric Impurities (Racemization)

Possible Cause Troubleshooting Step Rationale
Slow coupling reaction allowing for epimerization. - Use a faster-acting coupling reagent like HATU. - Optimize the reaction temperature to accelerate the coupling rate without significantly increasing racemization.Faster coupling reduces the time the activated amino acid is susceptible to racemization.[7]
Base-catalyzed epimerization. - Use a less basic tertiary amine, such as 2,4,6-collidine, instead of DIEA. - Use a stoichiometric amount of base relative to the amino acid.Stronger bases and excess base can promote the abstraction of the α-proton, leading to racemization.[3]
Inappropriate coupling additive. Use HOAt or OxymaPure as an additive instead of HOBt.HOAt and OxymaPure have been shown to be more effective at suppressing racemization than HOBt in many cases.[4][10]
Prolonged pre-activation time. Minimize the time between the activation of the amino acid and its addition to the resin.This reduces the opportunity for the activated species to racemize before coupling.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations
HATU Aminium/Uronium SaltVery HighVery LowHighly efficient for hindered couplings. Should not be used in large excess to avoid guanidinylation of the N-terminus.[7][13]
HBTU Aminium/Uronium SaltHighLowA reliable and cost-effective option for routine couplings. Slower than HATU.[7][13]
HCTU Aminium/Uronium SaltVery HighLowMore reactive than HBTU.[11]
COMU Aminium/Uronium SaltVery HighVery LowSimilar efficiency to HATU with an improved safety profile.[9][10]
PyBOP Phosphonium SaltHighLowByproducts are generally less problematic than those from uronium salts.[12]
DIC/HOBt CarbodiimideModerateModerateA standard, cost-effective option, but may be less efficient for highly hindered couplings.[7]
DIC/HOAt CarbodiimideHighLowThe addition of HOAt significantly improves performance over HOBt.[8]

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Peptide Containing this compound using HATU

This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Abu-OH on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (5 mL) for 3 minutes.

    • Drain the solution.

    • Treat the resin with fresh 20% piperidine in DMF (5 mL) for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-D-Abu-OH:

    • In a separate vial, dissolve Fmoc-D-Abu-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (B129727) (3 x 10 mL), and dry the resin under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide for subsequent purification by HPLC.

Protocol 2: Boc-SPPS of a Peptide Containing this compound using HBTU

This protocol describes the manual solid-phase synthesis of a peptide incorporating Boc-D-Abu-OH on a MBHA resin.

  • Resin Swelling: Swell the MBHA resin (0.1 mmol scale) in DCM for 1 hour in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 2 minutes.

    • Drain the solution.

    • Treat the resin with fresh 50% TFA in DCM (5 mL) for 20 minutes.

    • Wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (5 mL) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

  • Coupling of Boc-D-Abu-OH:

    • In a separate vial, dissolve Boc-D-Abu-OH (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add HBTU (0.29 mmol, 2.9 eq.) to the solution and vortex.

    • Add DIEA (0.6 mmol, 6 eq.) to initiate activation.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion. If incomplete, consider a second coupling.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids.

  • Final Cleavage:

    • After the final coupling and deprotection, wash and dry the resin.

    • Treat the resin with anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

    • Wash the peptide pellet and lyophilize for purification.

Mandatory Visualizations

Experimental_Workflow_Fmoc_SPPS start Start: Fmoc-Protected Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Fmoc-D-Abu-OH (HATU/HOAt/DIEA) activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative double_coupling->coupling next_cycle->deprotection Not Final AA final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage Final AA end Purified Peptide final_cleavage->end

Caption: Workflow for Fmoc-SPPS incorporation of this compound.

Troubleshooting_Logic start Low Coupling Efficiency for D-Abu q1 Is the coupling reagent potent enough? start->q1 sol1 Switch to HATU, HCTU, or COMU q1->sol1 No q2 Is peptide aggregation suspected? q1->q2 Yes a1_yes Yes a1_no No end Improved Coupling Efficiency sol1->end sol2 Use DMF/DMSO solvent, increase temperature, or use pseudoproline dipeptides q2->sol2 Yes q3 Have you tried a double coupling? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Perform a second coupling with fresh reagents q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting logic for low coupling efficiency of D-Abu.

Antimicrobial_Peptide_Pathway cluster_bacteria Bacterial Cell cluster_mechanisms Mechanisms of Action b_membrane Bacterial Membrane (Negatively Charged) pore Pore Formation (e.g., Toroidal Pore, Barrel-Stave) b_membrane->pore carpet Carpet Model (Membrane Disruption) b_membrane->carpet translocation Translocation b_membrane->translocation b_cytoplasm Cytoplasm cell_death Bacterial Cell Death b_cytoplasm->cell_death b_dna DNA/RNA b_dna->cell_death b_ribosome Ribosomes b_ribosome->cell_death amp Antimicrobial Peptide (with D-Abu) (Cationic) amp->b_membrane Electrostatic Attraction pore->b_cytoplasm Leakage of Cellular Contents carpet->b_cytoplasm Leakage of Cellular Contents translocation->b_dna Inhibit Replication/ Transcription translocation->b_ribosome Inhibit Protein Synthesis

Caption: Proposed mechanism of action for antimicrobial peptides containing D-amino acids.

References

Technical Support Center: Method Validation for D(-)-2-Aminobutyric Acid Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of D(-)-2-Aminobutyric acid in plasma. The focus is on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method combined with chiral derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in plasma?

The recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the chiral nature of 2-aminobutyric acid, a method to separate the D- and L-enantiomers is critical.[1] This is typically achieved through an "indirect" method involving pre-column derivatization with a chiral reagent, which creates diastereomers that can be separated on a standard reversed-phase column (e.g., C18).[2][3] This approach offers high sensitivity and selectivity, which is essential for complex biological matrices like plasma.[4][5]

Q2: Why is chiral separation necessary for this analysis?

This compound and its mirror image, L(+)-2-Aminobutyric acid, are enantiomers. They have identical physical and chemical properties, making them indistinguishable by standard mass spectrometry.[1] However, they can have vastly different biological activities.[6][7] Therefore, a chiral separation step is mandatory to selectively and accurately quantify the D-enantiomer without interference from the L-enantiomer.

Q3: What are the critical steps in the sample preparation workflow?

The workflow involves two main stages: sample clean-up to remove plasma proteins and derivatization to enable chiral separation.

  • Protein Precipitation: This is the most common method for removing high-abundance proteins from plasma, which can interfere with the analysis. Acetonitrile (B52724) or sulfosalicylic acid are frequently used for this purpose.[8][9][10]

  • Chiral Derivatization: After precipitation, the supernatant containing the analyte is reacted with a chiral derivatizing agent. This reaction converts the D- and L-enantiomers into diastereomeric pairs, which have different physicochemical properties and can be separated chromatographically.[2][3]

Q4: Which chiral derivatization reagents are suitable for this assay?

Several chiral derivatizing agents (CDAs) can be used for amino acids. A common and effective choice is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA).[11] Other options include:

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) [4]

  • o-phthaldialdehyde/isobutyryl-L-cysteine (OPA-IBLC) [11]

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) [12]

The choice of reagent can impact sensitivity, selectivity, and chromatographic performance.[11]

Q5: What are the key parameters for method validation?

A full method validation should be performed to ensure the reliability of the results. The key parameters include:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, especially its L-enantiomer.

  • Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy & Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[8][13] These are typically assessed at low, medium, and high quality control (QC) concentrations.

  • Limit of Detection (LOD) & Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[14]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, endogenous plasma components on the ionization of the analyte.[15][16]

  • Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term storage (bench-top), and long-term storage.[13][17]

Experimental Protocols & Method Parameters

Protocol 1: Plasma Sample Preparation and Protein Precipitation
  • Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound, such as this compound-d2).

  • For protein precipitation, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[14]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube for the derivatization step.

Protocol 2: Chiral Derivatization using FDAA (Marfey's Reagent)
  • Evaporate the supernatant from Protocol 1 to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of 1 M sodium bicarbonate buffer.

  • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex and incubate the mixture at 40°C for 60 minutes in a water bath.

  • After incubation, cool the sample to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Add 830 µL of the initial mobile phase to the sample, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Example LC-MS/MS Method Parameters
ParameterSetting
LC System UPLC/HPLC System
Column Standard C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition To be determined empirically for the specific derivative
Internal Standard Stable Isotope-Labeled this compound-d2

Method Validation Data (Representative Examples)

The following tables summarize typical acceptance criteria and representative data for a validated method, based on similar amino acid assays.[8][9][13][14]

Table 2: Linearity and Sensitivity
ParameterTypical Result
Calibration Range 5 - 1000 ng/mL[8]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 5 ng/mL
LOD 1 ng/mL
Table 3: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC 15< 10%< 10%95 - 105%
Medium QC 150< 10%< 10%98 - 102%
High QC 750< 8%< 9%97 - 103%
Acceptance criteria are typically <%15 CV for precision and 85-115% for accuracy (80-120% at LLOQ).[8][13]
Table 4: Recovery and Matrix Effect
ParameterLow QCHigh QCAcceptance Criteria
Extraction Recovery 88%92%Consistent and reproducible
Matrix Effect 95%93%85 - 115%
Table 5: Stability Assessment
Stability TestConditionResult
Freeze-Thaw 3 cycles, -80°C to RTStable (% change < 15%)
Short-Term (Bench-Top) 8 hours at Room Temp.Stable (% change < 15%)
Long-Term 3 months at -80°CStable (% change < 15%)
Post-Preparative 24 hours in AutosamplerStable (% change < 15%)

Visualized Workflows and Logic

Method_Validation_Workflow plasma Plasma Sample (with Internal Standard) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Chiral Derivatization (e.g., with FDAA) supernatant->derivatize lcms LC-MS/MS Analysis derivatize->lcms data Data Processing & Quantification lcms->data Validation_Components main Reliable & Validated Method spec Specificity (Chiral Separation) main->spec linear Linearity & Range main->linear acc Accuracy & Precision main->acc sens Sensitivity (LLOQ) main->sens stab Stability main->stab robust Matrix Effect & Recovery main->robust Troubleshooting_Tree problem Common Issue: Low Signal / High Variability cause_recovery Low Recovery? problem->cause_recovery cause_matrix Matrix Effect? problem->cause_matrix cause_degradation Analyte Degradation? problem->cause_degradation sol_ppt Optimize Protein Precipitation cause_recovery->sol_ppt Yes sol_spe Add SPE/LLE Step cause_recovery->sol_spe If PPT fails cause_matrix->sol_spe If dilution fails sol_dilute Dilute Sample Extract cause_matrix->sol_dilute Yes sol_chrom Adjust LC Gradient cause_matrix->sol_chrom Yes sol_stability Verify Sample Handling & Storage cause_degradation->sol_stability Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of D-2-Aminobutyric Acid and L-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 2-aminobutyric acid: the D-form and the L-form. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct metabolic fates and known biological functions.

Introduction

2-Aminobutyric acid, an isomer of the neurotransmitter gamma-aminobutyric acid (GABA), is a non-proteinogenic amino acid.[1] Like many biologically active molecules, it exists as two stereoisomers, or enantiomers: D-2-aminobutyric acid and L-2-aminobutyric acid. The spatial arrangement of atoms in these mirror-image forms dictates their interactions with the chiral environment of biological systems, such as enzymes and receptors, leading to distinct metabolic pathways and physiological effects.

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the biological activities of D- and L-2-aminobutyric acid.

ParameterD-2-Aminobutyric AcidL-2-Aminobutyric AcidReference
Primary Metabolic Enzyme D-amino acid oxidaseTransaminases[2],[3]
Immunomodulatory Activity No data availableInhibition of LPS-induced nitric oxide production in mouse macrophages (at 0.1 and 1 mM)[4]
In Vivo Efficacy No data availableIncreased survival in mouse models of sepsis (at 75 mg/kg); Decreased severity in a mouse model of IBD (at 75 mg/kg)[4]

Metabolic Pathways

The metabolic pathways for the D- and L-enantiomers of 2-aminobutyric acid are distinct, which is a primary determinant of their different biological roles.

D-2-Aminobutyric Acid Metabolism:

D-2-aminobutyric acid is a known substrate of the enzyme D-amino acid oxidase (D-AAO).[2] This enzyme stereospecifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. In this process, D-2-aminobutyric acid is converted to 2-ketobutyrate, ammonia, and hydrogen peroxide.

D_AABA_Metabolism D_AABA D-2-Aminobutyric Acid DAAO D-Amino Acid Oxidase (D-AAO) D_AABA->DAAO Keto 2-Ketobutyrate NH3 Ammonia H2O2 Hydrogen Peroxide DAAO->Keto DAAO->NH3 DAAO->H2O2

Metabolism of D-2-Aminobutyric Acid via D-Amino Acid Oxidase.

L-2-Aminobutyric Acid Biosynthesis:

L-2-aminobutyric acid can be synthesized from L-threonine through a deamination reaction to form 2-ketobutyrate, followed by a transamination reaction.[3][5] This pathway is utilized in engineered microorganisms for the production of L-2-aminobutyric acid.[6]

L_AABA_Biosynthesis L_Threonine L-Threonine Deaminase Threonine Deaminase L_Threonine->Deaminase Keto 2-Ketobutyrate Transaminase Transaminase Keto->Transaminase L_AABA L-2-Aminobutyric Acid Deaminase->Keto Transaminase->L_AABA

Biosynthesis of L-2-Aminobutyric Acid from L-Threonine.

Comparison of Biological Activity

L-2-Aminobutyric Acid:

Current research has identified specific immunomodulatory roles for L-2-aminobutyric acid. In vitro studies have demonstrated that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived macrophages.[4] This anti-inflammatory effect has been corroborated in vivo, where administration of L-2-aminobutyric acid increased survival rates in mouse models of sepsis and reduced the severity of inflammatory bowel disease (IBD).[4] Furthermore, elevated serum levels of L-2-aminobutyric acid have been correlated with improved survival in patients with head and neck cancer and have been observed in patients with COVID-19.[4] While some commercial suppliers refer to it as a "receptor antagonist," the specific receptor targets have not been well-characterized in peer-reviewed literature.

D-2-Aminobutyric Acid:

In contrast to its L-enantiomer, there is a significant lack of data on the direct biological activities of D-2-aminobutyric acid. Its primary documented role in biological systems is as a substrate for D-amino acid oxidase.[2] This suggests that organisms possessing this enzyme can metabolize and clear D-2-aminobutyric acid. It is often categorized as an "unnatural" amino acid and is utilized as a chiral building block in the synthesis of various pharmaceutical compounds.[7] Further research is required to determine if D-2-aminobutyric acid has any direct pharmacological effects beyond its role as a metabolic substrate.

Signaling Pathways

The signaling pathway through which L-2-aminobutyric acid exerts its anti-inflammatory effects in macrophages likely involves the modulation of pathways that lead to the expression of inducible nitric oxide synthase (iNOS).

L_AABA_Signaling cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) TLR4->Signaling_Cascade activates iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression induces iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein translates to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production catalyzes L_AABA L-2-Aminobutyric Acid L_AABA->Signaling_Cascade inhibits

Hypothesized Signaling Pathway for L-2-Aminobutyric Acid in Macrophages.

Specific signaling pathways for D-2-aminobutyric acid have not been identified.

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay:

This protocol is used to assess the anti-inflammatory activity of L-2-aminobutyric acid.

  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of L-2-aminobutyric acid (e.g., 0.1 and 1 mM) for a specified period (e.g., 1 hour).

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The reduction in nitrite concentration in the presence of L-2-aminobutyric acid compared to the LPS-only control indicates the inhibitory effect on NO production.

D-Amino Acid Oxidase Activity Assay:

This protocol can be used to confirm that D-2-aminobutyric acid is a substrate for D-AAO.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.3), purified D-AAO enzyme, a chromogenic peroxidase substrate (e.g., o-dianisidine), and horseradish peroxidase.

  • Initiation: The reaction is initiated by the addition of D-2-aminobutyric acid as the substrate.

  • Detection: The production of hydrogen peroxide from the D-AAO-catalyzed oxidation of D-2-aminobutyric acid is coupled to the oxidation of the chromogenic substrate by horseradish peroxidase. The change in absorbance is monitored spectrophotometrically at a specific wavelength.

  • Data Analysis: The rate of change in absorbance is proportional to the D-AAO activity with D-2-aminobutyric acid as the substrate.

Conclusion

The biological activities of D- and L-2-aminobutyric acid are fundamentally different, primarily due to their stereospecific metabolism. L-2-aminobutyric acid demonstrates clear immunomodulatory and anti-inflammatory properties, supported by both in vitro and in vivo data. In contrast, the main recognized biological role of D-2-aminobutyric acid is its degradation by D-amino acid oxidase. This highlights the critical importance of stereochemistry in drug design and development. Further research is warranted to investigate potential, as-yet-undiscovered direct biological effects of D-2-aminobutyric acid.

References

A Comparative Guide to Peptide Helix Stability: D(-)-2-Aminobutyric Acid vs. α-Aminoisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and drug development, the incorporation of non-canonical amino acids is a powerful strategy to modulate peptide conformation, stability, and biological activity. Among these, α-aminoisobutyric acid (Aib) is widely recognized for its profound impact on stabilizing helical structures. In contrast, the introduction of D-amino acids, such as D(-)-2-aminobutyric acid (D-Abu), into a peptide sequence composed of L-amino acids generally leads to a disruption of helical conformations. This guide provides an objective comparison of the effects of D-Abu and Aib on peptide helix stability, supported by experimental data and detailed methodologies.

Introduction to this compound and α-Aminoisobutyric Acid

This compound (D-Abu) is the D-enantiomer of the proteinogenic amino acid L-2-aminobutyric acid. Its stereochemistry is opposite to that of the naturally occurring L-amino acids in proteins.

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique gem-dimethyl substitution imparts significant conformational constraints.[1]

Impact on Peptide Helix Stability: A Tale of Two Opposing Effects

The incorporation of these two non-canonical amino acids into a peptide backbone results in markedly different outcomes for helical stability.

α-Aminoisobutyric Acid: A Potent Helix Inducer

The gem-dimethyl group of Aib sterically restricts the available conformational space of the peptide backbone, favoring dihedral angles (φ, ψ) that fall within the helical regions of the Ramachandran plot.[1] This intrinsic property makes Aib a strong promoter of helical structures, including both the α-helix and the 3₁₀-helix.[1] The stabilizing effect of Aib has been extensively documented through various experimental techniques. Even a single substitution with Aib can significantly enhance the helicity of a peptide, reducing conformational flexibility and minimizing the entropic penalty upon folding.[1]

This compound: A Helix Disruptor

In a peptide chain predominantly composed of L-amino acids, the introduction of a D-amino acid, such as D-Abu, generally has a destabilizing effect on right-handed α-helices.[2][3][4][5] This disruption arises from the unfavorable steric interactions and altered hydrogen bonding patterns that the D-configuration introduces into the regular, right-handed helical scaffold. The extent of this destabilization is dependent on the specific D-amino acid's side chain.[2] D-amino acids with bulky or β-branched side chains are particularly effective at disrupting helices.[2] While specific data for D-Abu is limited, its classification as a D-amino acid strongly suggests a helix-destabilizing role in L-peptides.

Quantitative Data Comparison

The following table summarizes the general effects and provides a comparative overview of the two amino acids on peptide helix stability.

Featureα-Aminoisobutyric Acid (Aib)This compound (D-Abu)
Primary Effect on Helix Stability Strong helix promoterHelix destabilizer (in L-peptides)
Mechanism Steric hindrance from the gem-dimethyl group restricts backbone dihedral angles to helical regions.[1]Unfavorable stereochemistry disrupts the right-handed helical conformation of L-peptides.[2][3][4]
Resulting Conformation Promotes α-helical and 3₁₀-helical structures.Can induce turn-like structures or lead to a random coil conformation.[2]

Experimental Evidence and Protocols

The stability of peptide helices is commonly investigated using a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Assessing Helix Stability

experimental_workflow Peptide_Synthesis Peptide Synthesis Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD NMR NMR Spectroscopy Characterization->NMR Analysis Data Analysis & Structural Modeling CD->Analysis NMR->Analysis MD Molecular Dynamics Simulation MD->Analysis Refine Analysis->MD Inform

Caption: A general experimental workflow for studying the impact of non-canonical amino acids on peptide helix stability.

Key Experimental Protocols

1. Peptide Synthesis and Purification:

  • Method: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) on a resin support. The desired amino acids, including Aib or D-Abu, are sequentially coupled to the growing peptide chain.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy:

  • Principle: CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides in solution. Helical structures exhibit characteristic CD spectra with negative bands around 208 nm and 222 nm and a positive band around 192 nm. The intensity of the band at 222 nm is often used to quantify the helical content.

  • Protocol:

    • The purified peptide is dissolved in an appropriate solvent, often a helix-promoting solvent like trifluoroethanol (TFE) or methanol, or in aqueous buffers to mimic physiological conditions.

    • CD spectra are recorded over a wavelength range of approximately 190-260 nm at a controlled temperature.

    • The mean residue ellipticity [θ] is calculated and plotted against the wavelength.

    • For quantitative comparison, the helicity can be estimated from the [θ]₂₂₂ value.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed structural information at the atomic level. For helix stability, key parameters include the chemical shifts of amide protons (¹H-NMR), which are sensitive to hydrogen bonding, and nuclear Overhauser effects (NOEs) that indicate spatial proximity between protons.

  • Protocol:

    • The peptide is dissolved in a deuterated solvent.

    • One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY/ROESY) are acquired.

    • Analysis of amide proton chemical shifts and their temperature coefficients can identify hydrogen-bonded protons, which are characteristic of stable helices.

    • The presence of sequential dαN(i, i+1) and medium-range dNN(i, i+2), dαN(i, i+3) NOEs are indicative of helical conformations.

4. Molecular Dynamics (MD) Simulations:

  • Principle: MD simulations provide computational insights into the conformational dynamics and stability of peptides. By simulating the movements of atoms over time, MD can predict the preferred secondary structures and the energetic landscape of folding.

  • Protocol:

    • A starting structure of the peptide is generated.

    • The peptide is placed in a simulated solvent box.

    • The system is subjected to energy minimization and equilibration.

    • A production simulation is run for a sufficient length of time to sample the conformational space.

    • The trajectory is analyzed to determine the predominant secondary structures and their stability.

Logical Relationship of Amino Acid Structure to Helix Stability

structure_function cluster_Aib α-Aminoisobutyric Acid (Aib) cluster_DAbu This compound (D-Abu) in L-Peptide Aib_Structure Gem-dimethyl group on α-carbon Aib_Constraint Restricted backbone dihedral angles (φ, ψ) Aib_Structure->Aib_Constraint Aib_Outcome Promotion of Helical Conformation (α-helix, 3₁₀-helix) Aib_Constraint->Aib_Outcome DAbu_Structure D-enantiomeric configuration DAbu_Constraint Unfavorable steric clashes and H-bond geometry in a right-handed helix DAbu_Structure->DAbu_Constraint DAbu_Outcome Disruption of Helical Conformation DAbu_Constraint->DAbu_Outcome

Caption: The relationship between the chemical structure of Aib and D-Abu and their resulting effects on peptide helix stability.

Conclusion

The choice between incorporating this compound and α-aminoisobutyric acid into a peptide sequence has profound and opposing consequences for helical stability. Aib is a robust and reliable tool for inducing and stabilizing helical conformations due to its unique structural constraints. Conversely, the introduction of D-Abu into a peptide composed of L-amino acids is expected to act as a helix breaker. Understanding these distinct effects is crucial for the rational design of peptidomimetics with tailored secondary structures and, consequently, desired biological functions and therapeutic potential. Researchers can leverage the helix-promoting properties of Aib to create stable, structured peptides, while the helix-disrupting nature of D-amino acids can be employed to introduce turns or flexible regions.

References

A Comparative Guide to the Functional Differences Between D- and L-Aminobutyric Acid Isomers in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the D- and L-isomers of aminobutyric acid in the context of neuronal activity. While the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), is the L-enantiomer, understanding the distinct properties of both isomers is crucial for drug development and neuropharmacological research. This document synthesizes available experimental data, outlines detailed experimental protocols, and presents signaling pathways and workflows to elucidate the nuanced interactions of these molecules within the central nervous system.

Overview of Stereoisomer-Specific Interactions

The chirality of aminobutyric acid plays a pivotal role in its interaction with neuronal targets. While L-GABA is the primary inhibitory neurotransmitter, its D-isomer exhibits distinct binding affinities, transport kinetics, and metabolic pathways. The functional differences are most pronounced in their interactions with GABA receptors and transporters.

Receptor Binding and Functional Potency

Direct comparative binding data for D- and L-gamma-aminobutyric acid is limited in recent literature. However, studies on the closely related compound, γ-amino-β-hydroxybutyric acid (GABOB), provide valuable insights into the likely stereoselectivity of GABA receptors.

Quantitative Comparison of D- and L-GABOB Efficacy
TargetIsomerIC50 (Displacement of [³H]muscimol)Functional Effect (Crayfish Stretch Receptor)
GABA Receptor Binding D-GABOB~2x more potent than L-GABOBLess potent than L-GABOB
L-GABOBLess potent than D-GABOBMore potent than D-GABOB

Data extrapolated from Allan, R.D., Evans, R.H. and Johnston, G.A.R. (1981), Different efficacies of d- and l-gamma-amino-beta-hydroxybutyric acids in GABA receptor and transport test systems.

These findings suggest a divergence between binding affinity and functional efficacy, a critical consideration in drug design. The D-isomer appears to bind more readily to the receptor in in-vitro preparations, while the L-isomer is more effective at eliciting a physiological response.

Neurotransmitter Transport

The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), which also exhibit stereoselectivity.

Quantitative Comparison of D- and L-GABOB on GABA Uptake
TargetIsomerInhibition of GABA Uptake
GABA Transporters D-GABOBMore potent inhibitor
L-GABOBLess potent inhibitor

Data extrapolated from Allan, R.D., Evans, R.H. and Johnston, G.A.R. (1981), Different efficacies of d- and l-gamma-amino-beta-hydroxybutyric acids in GABA receptor and transport test systems.

The higher potency of the D-isomer in inhibiting GABA uptake suggests it interacts more strongly with GABA transporters. This could lead to an increase in synaptic GABA levels if D-aminobutyric acid were introduced.

Metabolic Pathways

The metabolic fates of L- and D-aminobutyric acid in neurons are distinct, reflecting the stereospecificity of the enzymes involved.

L-Aminobutyric Acid (L-GABA) Metabolism: The GABA Shunt

L-GABA is primarily metabolized through the GABA shunt, a closed-loop pathway that synthesizes and conserves the supply of GABA.[1]

GABAShunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD SuccinicSemialdehyde Succinic Semialdehyde GABA->SuccinicSemialdehyde GABA-T Succinate Succinate SuccinicSemialdehyde->Succinate SSADH TCA TCA Cycle Succinate->TCA AlphaKG α-Ketoglutarate AlphaKG->Glutamate GABA-T TCA->AlphaKG

Fig. 1: The GABA Shunt Metabolic Pathway.
D-Aminobutyric Acid Metabolism: Role of D-Amino Acid Oxidase (DAO)

D-amino acids in the brain are primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO).[2] This enzyme catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids. Studies have shown that D-α-aminobutyric acid is a substrate for DAO.

DAOMetabolism DAminobutyricAcid D-Aminobutyric Acid AlphaKetoAcid α-Ketobutyric Acid DAminobutyricAcid->AlphaKetoAcid DAO Ammonia Ammonia (NH₃) HydrogenPeroxide Hydrogen Peroxide (H₂O₂)

Fig. 2: Proposed Metabolism of D-Aminobutyric Acid.

This distinct metabolic pathway means that D-aminobutyric acid does not enter the GABA shunt and its breakdown produces different byproducts, including hydrogen peroxide, which can have significant effects on neuronal redox state.

Signaling Pathways

The primary signaling pathway activated by L-GABA involves the opening of chloride channels through GABA-A receptors, leading to hyperpolarization and inhibition of neuronal firing.

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LGABA L-GABA GABAAReceptor GABA-A Receptor LGABA->GABAAReceptor Binds ClChannel Cl- Channel Opening GABAAReceptor->ClChannel Activates Hyperpolarization Hyperpolarization ClChannel->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Fig. 3: L-GABA Signaling Pathway via GABA-A Receptor.

While D-aminobutyric acid can bind to GABA-A receptors, its lower functional potency (as suggested by GABOB data) implies it is a less efficient activator of this pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of D- and L-aminobutyric acid for GABA receptors by measuring their ability to displace a radiolabeled ligand.

BindingAssay step1 Prepare Neuronal Membranes step2 Incubate Membranes with Radioligand (e.g., [³H]muscimol) and varying concentrations of D- or L-aminobutyric acid step1->step2 step3 Separate Bound and Free Radioligand (Filtration) step2->step3 step4 Quantify Bound Radioligand (Scintillation Counting) step3->step4 step5 Calculate IC50 and Ki values step4->step5

Fig. 4: Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for the GABA-A receptor (e.g., [³H]muscimol) and a range of concentrations of the unlabeled competitor (D- or L-aminobutyric acid).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosomal GABA Uptake Assay

This assay measures the ability of D- and L-aminobutyric acid to inhibit the uptake of radiolabeled GABA into synaptosomes.

UptakeAssay step1 Isolate Synaptosomes from Brain Tissue step2 Pre-incubate Synaptosomes with varying concentrations of D- or L-aminobutyric acid step1->step2 step3 Add Radiolabeled GABA ([³H]GABA) and Incubate step2->step3 step4 Terminate Uptake (Rapid Filtration and Washing) step3->step4 step5 Quantify [³H]GABA Uptake (Scintillation Counting) step4->step5 step6 Calculate IC50 values step5->step6

Fig. 5: Workflow for Synaptosomal GABA Uptake Assay.

Detailed Methodology:

  • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from brain tissue using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of D- or L-aminobutyric acid.

  • Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of GABA uptake by each isomer.

Patch-Clamp Electrophysiology

This technique directly measures the functional effect of D- and L-aminobutyric acid on neuronal membrane currents by recording the activity of GABA-A receptors.

PatchClamp step1 Prepare Neuronal Culture or Brain Slice step2 Establish Whole-Cell Patch-Clamp Configuration step1->step2 step3 Apply varying concentrations of D- or L-aminobutyric acid to the neuron step2->step3 step4 Record Membrane Currents (GABA-A Receptor-mediated Chloride Currents) step3->step4 step5 Construct Dose-Response Curve and Determine EC50 step4->step5

Fig. 6: Workflow for Patch-Clamp Electrophysiology.

Detailed Methodology:

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Recording: Establish a whole-cell patch-clamp recording from a single neuron.

  • Drug Application: Perfuse the neuron with an external solution containing different concentrations of D- or L-aminobutyric acid.

  • Measurement: Record the resulting changes in membrane current, which reflect the opening of GABA-A receptor chloride channels.

  • Data Analysis: Plot the current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration required to elicit a half-maximal response.

Conclusion

The D- and L-isomers of aminobutyric acid exhibit significant functional differences in their interactions with neuronal systems. Evidence from related compounds suggests that while D-isomers may have a higher binding affinity for GABA receptors and transporters in vitro, L-isomers are more potent in eliciting a physiological response. Furthermore, their metabolic pathways are distinct, with L-GABA being recycled through the GABA shunt and D-aminobutyric acid likely being degraded by D-amino acid oxidase. These stereospecific differences are of paramount importance for the rational design of novel therapeutics targeting the GABAergic system. Further research is warranted to obtain direct quantitative comparisons of D- and L-gamma-aminobutyric acid to fully elucidate their respective pharmacological profiles.

References

Comparative Analysis of D-serine and D-2-aminobutyric acid in NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of D-serine and D-2-aminobutyric acid concerning their roles in modulating the N-methyl-D-aspartate (NMDA) receptor. The content is based on currently available experimental data and is intended to be an objective resource for the scientific community.

Introduction

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist for its activation.[1] This dual requirement makes the co-agonist binding site a key target for modulating NMDA receptor activity, which is implicated in synaptic plasticity, learning, and memory.[2] While D-serine is a well-established endogenous co-agonist at this site, the role of other D-amino acids, such as D-2-aminobutyric acid, is less understood. This guide synthesizes the existing literature to compare the effects of these two molecules on NMDA receptor function.

Data Presentation: Quantitative Comparison

A significant disparity exists in the available quantitative data for D-serine and D-2-aminobutyric acid in the context of NMDA receptor modulation. D-serine has been extensively studied, yielding a wealth of information on its binding affinity and potency. In contrast, there is a notable lack of published data for D-2-aminobutyric acid's interaction with the NMDA receptor.

ParameterD-serineD-2-aminobutyric acid
Binding Affinity (Ki) High affinity for the glycine (B1666218) binding site on the GluN1 subunit.[3]Data not available in published literature.
Potency (EC50) Potent co-agonist with EC50 values in the low micromolar range for activating NMDA receptors.[4]Data not available in published literature.
Functional Effect Co-agonist; potentiates NMDA receptor activation in the presence of glutamate.[5]Not established in published literature.
Endogenous Presence Found in significant concentrations in the brain, where it is synthesized by serine racemase.[1]Not established as an endogenous modulator of NMDA receptors.

D-serine: A Potent Endogenous Co-agonist

D-serine is recognized as a primary endogenous co-agonist of the NMDA receptor in many brain regions.[6][7] Its presence and release are tightly regulated, influencing a wide range of physiological and pathological processes, including synaptic plasticity and excitotoxicity.[2][6]

Experimental Evidence for D-serine's Role

Electrophysiological studies, such as whole-cell patch-clamp recordings from neurons, have demonstrated that D-serine potentiates NMDA-induced currents.[5] Binding assays using radiolabeled ligands have confirmed its high affinity for the glycine binding site on the GluN1 subunit of the NMDA receptor. Furthermore, in vivo studies have shown that modulating D-serine levels can impact learning and memory processes.

D-2-aminobutyric acid: An Unexplored Modulator

In contrast to the extensive research on D-serine, the scientific literature lacks specific data on the interaction between D-2-aminobutyric acid and the NMDA receptor. While it is a chiral amino acid, its potential role as a modulator of NMDA receptor function has not been a significant focus of investigation. Searches for its binding affinity, potency, or functional effects at the NMDA receptor did not yield any specific experimental results. Some literature suggests a closer relationship of aminobutyric acid derivatives to the GABAergic system.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like D-serine with NMDA receptors. These protocols could be adapted for the investigation of D-2-aminobutyric acid.

NMDA Receptor Binding Assay

This protocol determines the binding affinity of a compound to the NMDA receptor, typically by measuring the displacement of a radiolabeled ligand.

Materials:

  • Rat brain cortices (source of NMDA receptors)

  • [³H]CGP 39653 (a radiolabeled competitive antagonist for the glutamate binding site) or [³H]glycine (for the co-agonist site)

  • Test compounds (D-serine, D-2-aminobutyric acid)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

  • Binding Reaction: Incubate the prepared brain membranes with the radiolabeled ligand and varying concentrations of the test compound in Tris-HCl buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording of NMDA Receptor Currents

This protocol measures the functional effect of a compound on NMDA receptor activity in neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • External and internal recording solutions

  • NMDA and glutamate

  • Test compounds (D-serine, D-2-aminobutyric acid)

Procedure:

  • Cell Preparation: Prepare either cultured neurons or acute brain slices for recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Perfuse the cell with an external solution containing NMDA and glutamate to evoke a baseline NMDA receptor-mediated current.

  • Co-agonist Application: Apply the test compound (D-serine or D-2-aminobutyric acid) at various concentrations to the perfusion solution and record the resulting changes in the NMDA receptor current.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor currents in the presence of different concentrations of the test compound. Construct a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Visualizations

The activation of the NMDA receptor by glutamate and a co-agonist like D-serine initiates a cascade of intracellular signaling events crucial for synaptic plasticity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GluN2 DSerine D-Serine DSerine->NMDAR Binds GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC LTP Synaptic Plasticity (LTP) CaMKII->LTP ERK ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->LTP Experimental_Workflow Start Start: Whole-cell patch clamp on neuron Baseline Record Baseline NMDA Current (Glutamate + NMDA) Start->Baseline CompoundA Apply D-serine (Varying Concentrations) Baseline->CompoundA RecordA Record NMDA Current with D-serine CompoundA->RecordA Washout1 Washout RecordA->Washout1 CompoundB Apply D-2-aminobutyric acid (Varying Concentrations) Washout1->CompoundB RecordB Record NMDA Current with D-2-aminobutyric acid CompoundB->RecordB Washout2 Washout RecordB->Washout2 Analysis Data Analysis: Compare Dose-Response and EC50 values Washout2->Analysis End End Analysis->End

References

validation of D(-)-2-Aminobutyric acid as a biomarker against other metabolic markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and clinical diagnostics, the identification of sensitive and specific biomarkers is paramount for understanding disease pathogenesis and developing targeted therapies. D(-)-2-Aminobutyric acid (D-AABA), a non-proteinogenic D-amino acid, has emerged as a potential biomarker in various pathological conditions, notably in the context of bone metabolism and osteoporosis. This guide provides a comprehensive comparison of this compound with other established metabolic markers, supported by experimental data and detailed protocols to facilitate its validation and application in a research setting.

Performance Comparison: this compound vs. Other Metabolic Markers in Osteoporosis

While direct head-to-head studies quantifying the sensitivity and specificity of this compound against a full panel of metabolic biomarkers for osteoporosis are still emerging, existing research provides valuable data on its association with bone health. The following tables summarize the performance of this compound in comparison to standard bone turnover markers (BTMs).

Table 1: Association of Serum this compound and Other Biomarkers with Bone Mineral Density (BMD)

BiomarkerAnalyte TypeAssociation with Hip BMDKey Findings
This compound (D-AABA) Amino AcidPositivePositively associated with hip BMD in older individuals without osteoporosis/osteopenia[1].
γ-Aminobutyric acid (GABA) Amino AcidPositivePositive association with physical activity in young lean women[1]. Lower levels observed in women with osteoporotic fractures[1].
(R)-3-aminoisobutyric acid (D-BAIBA) Amino AcidPositivePositive association with physical activity in young lean women and hip BMD in older individuals without osteoporosis/osteopenia[1].
Procollagen type I N-propeptide (PINP) Peptide (Bone Formation)PositiveRecommended as a reference standard for bone formation. Higher levels are generally associated with increased bone formation[2].
C-terminal telopeptide of type I collagen (CTX-I) Peptide (Bone Resorption)NegativeRecommended as a reference standard for bone resorption. Higher levels indicate increased bone breakdown[2].

Table 2: Performance Characteristics of Key Osteoporosis Biomarkers

BiomarkerPrimary Clinical UtilityAdvantagesLimitations
This compound (D-AABA) Potential indicator of bone health statusMay reflect novel metabolic pathways related to bone metabolism.Clinical utility and performance characteristics (sensitivity, specificity) are still under investigation. Not yet a standard clinical biomarker.
PINP Monitoring anabolic and antiresorptive therapiesReflects the rate of new bone formation; shows rapid response to treatment[2].Can be influenced by factors other than bone turnover, such as liver function.
CTX-I Monitoring antiresorptive therapiesSensitive to changes in bone resorption; shows a rapid decrease in response to antiresorptive therapy[2].Subject to significant diurnal variation, requiring standardized sample collection times.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol for Quantification of this compound in Human Serum by LC-MS/MS

This protocol is a synthesis of established methods for amino acid analysis.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., D-2-Aminobutyric acid-d5).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column capable of separating D- and L-amino acid enantiomers is recommended for specific quantification. Alternatively, a reversed-phase C18 or a mixed-mode column can be used if isobaric interferences are not a concern or are resolved by mass spectrometry.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the column and system used.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical columns.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion will be the protonated molecule [M+H]+ (m/z 104.1). The product ion is typically a fragment resulting from the loss of the carboxyl group or other characteristic fragments (e.g., m/z 58.1).

    • Internal Standard (e.g., D-2-Aminobutyric acid-d5): The precursor ion will be [M+H]+ (m/z 109.1), with a corresponding shift in the product ion mass.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition should be optimized to achieve maximum sensitivity.

4. Data Analysis

  • Quantification is performed by constructing a calibration curve using known concentrations of this compound standards.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

  • The concentration of this compound in the unknown samples is then determined from the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is primarily metabolized through oxidative deamination catalyzed by the flavoenzyme D-amino acid oxidase (DAAO). This reaction converts the D-amino acid into its corresponding α-keto acid, α-ketobutyrate, along with the production of ammonia (B1221849) and hydrogen peroxide[3][4].

metabolic_pathway D2ABA This compound DAAO D-Amino Acid Oxidase (DAAO) FAD-dependent D2ABA->DAAO Substrate AKB α-Ketobutyrate DAAO->AKB Product NH3 Ammonia (NH3) DAAO->NH3 By-product H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 By-product

Caption: Metabolic pathway of this compound.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker involves a systematic process from sample collection to data analysis.

experimental_workflow cluster_collection 1. Sample Collection cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation PatientCohort Patient Cohort Selection (e.g., Osteoporosis vs. Healthy Controls) SampleCollection Serum/Plasma Collection (Standardized Protocol) PatientCohort->SampleCollection SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (Quantification of D-AABA) SamplePrep->LCMS Quantification Concentration Determination LCMS->Quantification StatAnalysis Statistical Analysis (Comparison between groups) Quantification->StatAnalysis BiomarkerEval Biomarker Performance Evaluation (ROC Analysis, Sensitivity, Specificity) StatAnalysis->BiomarkerEval

Caption: Experimental workflow for biomarker validation.

Conclusion

This compound shows promise as a novel biomarker, particularly in the field of metabolic bone diseases like osteoporosis. Its positive association with bone mineral density suggests a potential role in diagnostics and monitoring. However, further validation studies are required to establish its clinical utility conclusively, especially in direct comparison with established bone turnover markers. The provided protocols and workflows offer a framework for researchers to conduct such validation studies, ultimately paving the way for the potential integration of this compound into the panel of metabolic biomarkers for improved patient care.

References

Enhancing Peptide In Vivo Stability: A Comparative Analysis of D(-)-2-Aminobutyric Acid and Other D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transient in vivo stability of peptide-based therapeutics presents a significant hurdle. Susceptibility to proteolytic degradation severely limits their bioavailability and therapeutic efficacy. A key strategy to overcome this is the substitution of L-amino acids with their D-enantiomers. This guide provides a comparative assessment of the in vivo stability of peptides incorporating D(-)-2-Aminobutyric acid versus other D-amino acids, supported by experimental data and detailed protocols.

The incorporation of D-amino acids into peptide sequences is a well-established method to confer resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and primarily recognize L-amino acids. By introducing D-amino acids, the peptide bond becomes a poor substrate for these enzymes, thereby extending the peptide's half-life in biological systems.[1][2][3] This modification can lead to a significantly improved pharmacokinetic profile, allowing for less frequent dosing and enhanced therapeutic outcomes.[4][5]

While the stabilizing effect of D-amino acid substitution is a general principle, the specific choice of the D-amino acid can influence the degree of stability enhancement, as well as other properties of the peptide such as its bioactivity and toxicity.[6][7] This guide focuses on comparing the stabilizing effect of this compound, a non-proteinogenic amino acid, with other more commonly used D-amino acids.

Comparative In Vivo Stability Data

Direct head-to-head in vivo stability studies comparing a wide range of D-amino acid substitutions within the same peptide backbone are scarce in publicly available literature. However, by collating data from various studies, we can construct a comparative overview. The following table summarizes quantitative data on the stability of different peptides in which an L-amino acid has been replaced by a D-amino acid.

Peptide/AnalogD-Amino Acid SubstitutionTest SystemStability MetricResultReference
RDP215L-Phe, L-Arg to D-Phe, D-ArgHuman Serum (in vitro)Degradation after 7 days9D-RDP215 showed no degradation, while RDP215 was degraded.[6][8]
Polybia-MPIAll L-amino acids to D-amino acidsTrypsin & Chymotrypsin (in vitro)Degradation after 360 minD-MPI was completely stable, while L-MPI was degraded.[9]
Kn2-7All L-amino acids to D-amino acids25% Human Serum (in vitro)% Remaining after 24h78.5% of dKn2-7 remained, while only 1.0% of Kn2-7 remained.[10]
MUC2 epitope peptideL-Thr, L-Pro to D-Thr, D-Pro (at termini)50% Human Serum (in vitro)Degradation after 96hPeptide with D-amino acids at both termini was stable.[11][12]
Oncocin analog (Onc112)L-Arg to D-ArgMouse Serum (in vitro)Half-life> 8 hours

Note: The stability of peptides is highly sequence-dependent, and the results presented are for different peptide backbones. Therefore, this table should be interpreted as a general indication of the stabilizing effect of different D-amino acid substitutions rather than a direct comparison of the amino acids themselves.

Unfortunately, specific quantitative in vivo or serum half-life data for peptides containing this compound was not available in the reviewed literature. However, the general principle of increased proteolytic resistance conferred by D-amino acid incorporation strongly suggests that peptides containing this compound would also exhibit enhanced stability compared to their L-counterparts. Further experimental studies are warranted to quantify this effect and compare it directly with other D-amino acids.

Experimental Protocols

To assess the in vivo or in vitro stability of peptides, a well-defined experimental protocol is crucial. Below are detailed methodologies for commonly used assays.

In Vitro Peptide Stability Assay in Human Serum using LC-MS

This protocol outlines the steps to determine the stability of a peptide in human serum by monitoring its degradation over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • Test peptide and its D-amino acid substituted analog

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Water, LC-MS grade

  • Internal standard (a stable, non-endogenous peptide)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Incubation:

  • Prepare a stock solution of the test peptide and its analog in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Dilute the peptide stock solution with PBS to a working concentration of 100 µM.

  • In a microcentrifuge tube, mix 90 µL of pre-warmed human serum with 10 µL of the 100 µM peptide working solution to achieve a final peptide concentration of 10 µM.

  • Incubate the mixture at 37°C in a shaking water bath.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.

3. Sample Quenching and Protein Precipitation:

  • Immediately add the collected aliquot to a tube containing 80 µL of ice-cold ACN with 1% FA to stop the enzymatic reaction and precipitate serum proteins.

  • Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

4. Sample Extraction and Preparation for LC-MS:

  • Carefully transfer the supernatant to a new tube.

  • For cleaner samples, perform Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with ACN followed by equilibration with water containing 0.1% TFA.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water containing 0.1% TFA to remove salts and other hydrophilic impurities.

  • Elute the peptide with an appropriate concentration of ACN in water (e.g., 50-80%) containing 0.1% TFA.

  • Dry the eluted sample using a vacuum concentrator.

  • Reconstitute the dried sample in a suitable volume of the initial LC mobile phase (e.g., 5% ACN in water with 0.1% FA) and add the internal standard.

5. LC-MS Analysis:

  • Inject the prepared sample into an LC-MS system equipped with a C18 reversed-phase column.

  • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

  • Monitor the disappearance of the parent peptide mass-to-charge ratio (m/z) and the appearance of any degradation products over time.

  • Quantify the peak area of the parent peptide at each time point relative to the internal standard.

6. Data Analysis:

  • Plot the percentage of the remaining intact peptide against time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubation at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Time_Points Sampling at Time Points Incubation->Time_Points Quenching Quenching & Protein Precipitation Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE LCMS LC-MS Analysis SPE->LCMS Data_Analysis Data Analysis (Half-life Calculation) LCMS->Data_Analysis

In Vitro Peptide Stability Assay Workflow

Proteolytic_Degradation_Pathway cluster_peptide Peptide Fate in Circulation L_Peptide L-Amino Acid Peptide Proteases Proteolytic Enzymes (e.g., Trypsin, Chymotrypsin) L_Peptide->Proteases High Susceptibility D_Peptide D-Amino Acid Substituted Peptide D_Peptide->Proteases Low Susceptibility Stability Enhanced Stability D_Peptide->Stability Degradation Rapid Degradation Proteases->Degradation Inactive Inactive Fragments Degradation->Inactive Active Intact, Active Peptide Stability->Active

Mechanism of D-Amino Acid Mediated Stability

Conclusion

The substitution of L-amino acids with their D-enantiomers is a powerful and widely utilized strategy to enhance the in vivo stability of therapeutic peptides. This approach effectively shields peptides from proteolytic degradation, thereby prolonging their circulation half-life and improving their pharmacokinetic properties. While direct comparative data for this compound is limited, the foundational principle of stereochemical hindrance to proteases suggests it would confer significant stability. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of their own peptide candidates. Future head-to-head comparative studies will be invaluable in elucidating the nuanced effects of different D-amino acid substitutions, enabling a more rational design of stable and effective peptide therapeutics.

References

A Comparative Guide to the Cross-Reactivity of D-Amino Acid Oxidase with Various D-Amino Acid Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids by catalyzing their oxidative deamination. This process yields the corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. The substrate specificity of DAO is a critical factor in its biological function and its application in various biotechnological and clinical fields. This guide provides an objective comparison of DAO's performance with a range of D-amino acid substrates, supported by experimental data and detailed methodologies.

Quantitative Comparison of Substrate Specificity

The efficiency with which D-amino acid oxidase metabolizes different D-amino acids varies significantly. This cross-reactivity is typically quantified by determining the enzyme's kinetic parameters: the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency and overall substrate preference.

The following table summarizes the apparent kinetic parameters of human D-amino acid oxidase (hDAAO) and D-amino acid oxidase from the yeast Rhodotorula gracilis (RgDAAO) for various D-amino acid substrates. These values have been compiled from multiple studies to provide a comparative overview.

SubstrateEnzyme SourceKm,app (mM)kcat,app (s-1)kcat,app/Km,app (M-1s-1)
Neutral D-Amino Acids
D-AlaninehDAAO1.810.35,722
RgDAAO1.8950527,778
D-SerinehDAAO1.46.34,500
D-ProlinehDAAO1.17.56,818
D-ValineRgDAAO0.68801,466,667
Hydrophobic D-Amino Acids
D-PhenylalaninehDAAO0.420.852,000
D-TyrosinehDAAO0.223.5117,500
D-TryptophanhDAAO0.318.260,667
D-LeucineRgDAAO0.77501,071,429
Sulphur-Containing D-Amino Acids
D-CysteinehDAAO0.7139198,571
D-MethionineRgDAAO0.89001,125,000
Basic D-Amino Acids
D-LysineRgDAAO10.550047,619
Acidic D-Amino Acids
D-AspartatehDAAO>10006.7<10
RgDAAO--Very Low Activity
D-GlutamatehDAAO--Not Oxidized
RgDAAO10030300

Note: The kinetic parameters are designated as 'apparent' (app) because the assays are typically conducted at a fixed oxygen concentration (air saturation), which is also a substrate for the reaction.[1][2] The values presented are collated from multiple sources for comparison and may vary based on specific experimental conditions.[1][2][3]

Generally, DAAOs show high activity towards neutral and hydrophobic D-amino acids.[2][4] For instance, RgDAAO displays a very high turnover number for substrates like D-alanine and D-methionine.[5] Human DAAO, on the other hand, shows a strong preference for D-cysteine and aromatic D-amino acids such as D-tyrosine and D-tryptophan.[2][4] Acidic D-amino acids like D-aspartate and D-glutamate are poor substrates for most DAAOs, which is a key differentiator from D-aspartate oxidase (DASPO).[6][7] Basic D-amino acids are typically oxidized with lower efficiency compared to neutral ones.[5]

Experimental Protocols

The determination of DAO kinetic parameters relies on precise and reproducible experimental methodologies. The most common methods involve monitoring the consumption of a substrate (oxygen) or the formation of a product (α-keto acid, hydrogen peroxide, or ammonia).

Key Experiment: Polarographic Assay for Oxygen Consumption

This is a direct assay that measures the rate of oxygen consumption in the enzymatic reaction using a Clark-type oxygen electrode.[1][8][9]

Materials:

  • Oxygraph system with a Clark-type oxygen electrode

  • Reaction vessel with temperature control (e.g., 25°C)

  • Purified D-amino acid oxidase

  • D-amino acid substrates

  • Assay Buffer: 50-100 mM sodium pyrophosphate or phosphate (B84403) buffer, pH 8.3-8.5[2][9]

  • Flavin adenine (B156593) dinucleotide (FAD) solution (e.g., 20 µM final concentration)[9]

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions. The zero point is typically set using sodium dithionite, and the 100% air saturation point is set with air-saturated assay buffer.

  • Reaction Mixture Preparation: In the temperature-controlled reaction vessel, prepare the assay solution containing the assay buffer and FAD. The final volume is typically 1-2 mL. Allow the solution to equilibrate to the desired temperature (e.g., 25°C) and become saturated with air.

  • Initiation of Reaction: Add a known amount of the purified DAO enzyme to the reaction vessel.

  • Substrate Addition: To initiate the reaction, add a specific concentration of the D-amino acid substrate.

  • Data Acquisition: Record the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is used for activity calculations.

  • Kinetic Parameter Determination: Repeat the assay with a range of substrate concentrations. The initial velocity values are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax (from which kcat is calculated).[2]

Coupled Spectrophotometric Assays

These assays indirectly measure DAO activity by detecting the production of hydrogen peroxide or ammonia.

  • Hydrogen Peroxide Detection: The H2O2 produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.[5]

  • Ammonia Detection: The produced ammonia can be quantified using glutamate (B1630785) dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate with the concurrent oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1][8]

Visualizing the Experimental Workflow

The general workflow for assessing D-amino acid oxidase activity can be visualized as a series of sequential steps, from preparation to data analysis.

DAO_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified DAO Enzyme ReactionMix Prepare Reaction Mixture (Buffer, FAD, Enzyme) Enzyme->ReactionMix Buffer Assay Buffer (e.g., Pyrophosphate pH 8.5) Buffer->ReactionMix Substrates D-Amino Acid Substrate Solutions Initiate Initiate Reaction (Add Substrate) Substrates->Initiate Cofactor FAD Solution Cofactor->ReactionMix ReactionMix->Initiate Monitor Monitor Reaction (e.g., O2 Consumption) Initiate->Monitor CalcRate Calculate Initial Reaction Rate Monitor->CalcRate MMPlot Michaelis-Menten Plot CalcRate->MMPlot KineticParams Determine Km and Vmax MMPlot->KineticParams

Caption: Workflow for determining DAO kinetic parameters.

Signaling Pathway and Logical Relationships

The catalytic cycle of D-amino acid oxidase involves several key steps, starting from substrate binding and ending with product release and cofactor reoxidation.

DAO_Catalytic_Cycle E_FAD E-FAD (Oxidized Enzyme) E_FAD_DAA E-FAD-D-AA (Michaelis Complex) E_FAD->E_FAD_DAA E_FADH2_IA E-FADH2-Imino Acid (Reduced Complex) E_FAD_DAA->E_FADH2_IA Reductive Half-Reaction E_FADH2 E-FADH2 (Reduced Enzyme) E_FADH2_IA->E_FADH2 IminoAcid α-Imino Acid E_FADH2_IA->IminoAcid Product Release E_FADH2->E_FAD Oxidative Half-Reaction H2O2 H2O2 E_FADH2->H2O2 DAA D-Amino Acid DAA->E_FAD_DAA Substrate Binding KetoAcid α-Keto Acid + NH3 IminoAcid->KetoAcid Hydrolysis O2 O2 O2->E_FAD O2->H2O2 H2O H2O H2O->KetoAcid

Caption: Catalytic cycle of D-amino acid oxidase.

References

A Researcher's Guide to D-Amino Acid Substitution: Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences offers a powerful tool to overcome key limitations of peptide-based therapeutics, notably their susceptibility to proteolytic degradation. This guide provides a comprehensive comparison of the effects of D-amino acid substitution at different peptide positions, supported by experimental data and detailed methodologies.

The substitution of naturally occurring L-amino acids with their D-enantiomers can profoundly influence a peptide's stability, bioactivity, and immunogenicity. The position of this substitution—whether at the N-terminus, C-terminus, or within the core sequence—is a critical determinant of the resulting physicochemical and biological properties.

Positional Effects of D-Amino Acid Substitution: A Comparative Overview

FeatureN-Terminal SubstitutionC-Terminal SubstitutionMid-Sequence Substitution
Proteolytic Stability Often significantly increases stability by blocking exopeptidase activity.Generally increases stability by hindering carboxypeptidase action.Can provide substantial protection against endopeptidases, depending on the cleavage site.
Biological Activity Effect varies; can be well-tolerated if the N-terminus is not critical for receptor binding.Often has a minimal impact on activity if the C-terminus is not essential for the peptide's function.High risk of disrupting critical secondary structures (e.g., α-helices, β-sheets), often leading to a significant loss of activity.
Receptor Binding May have a limited effect if the N-terminal region is flexible and not directly involved in the binding interface.Can be well-tolerated, as the C-terminus is often less constrained and not a primary binding determinant.Frequently disrupts the peptide's conformation, leading to reduced binding affinity.
Secondary Structure Generally has a minor impact on the overall secondary structure.Typically has a negligible effect on the peptide's global conformation.Often leads to significant local and global conformational changes, potentially disrupting essential structural motifs.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid substitution on peptide stability and activity.

Table 1: Proteolytic Stability of D-Amino Acid Substituted Peptides
PeptideSubstitution PositionMatrixHalf-life (t½)Fold Increase in StabilityReference
Pep05None (All L-amino acids)Human Plasma< 8 hours-[1]
DP06 (Pep05 analog)All L-Lys and L-Arg replaced with D-formsHuman Plasma> 24 hours> 3[1]
[F⁷,P³⁴]-pNPYNone (All L-amino acids)Human Blood Plasma3.2 hours-[2]
Tam-labeled NPY analogN-terminal regionHuman Blood Plasma43.5 hours~13.6[2]
p-BthTX-INone (All L-amino acids)Human SerumPartially degraded at 2h-[3]
(p-BthTX-I)₂None (Dimer)Human SerumStable up to 8hIncreased[3]
Table 2: Biological Activity of D-Amino Acid Substituted Antimicrobial Peptides (AMPs)
PeptideSubstitutionTarget OrganismMIC (µM) - L-formMIC (µM) - D-formReference
Polybia-MPIAll amino acidsE. coli8-648-64[4]
Polybia-MPIAll amino acidsS. aureus8-648-64[4]
Polybia-MPIAll amino acidsC. albicans8-648-64[4]
Ascaphin-8Single D-Lys substitutionsGram-positive & Gram-negative bacteriaSimilar to L-formSimilar to L-form[5]
Table 3: Receptor Binding Affinity of D-Amino Acid Substituted Peptides
Peptide SystemSubstitutionBinding TargetIC₅₀ (µM) - L-formIC₅₀ (µM) - D-substitutedReference
MUC2 epitope peptideC-terminusmAb 9966061[6]
MUC2 epitope peptideN-terminusmAb 99660392[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Proteolytic Stability Assay in Human Serum

This protocol outlines a general procedure to assess the stability of a peptide in human serum using RP-HPLC.

1. Materials and Reagents:

  • Test peptide (lyophilized, >95% purity)

  • Human serum (pooled, commercially available)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.[7]

  • Thaw human serum and centrifuge to remove any precipitates.

  • Add the peptide stock solution to the pre-warmed serum (37°C) to a final peptide concentration of 100 µg/mL.[7]

  • Incubate the mixture at 37°C with gentle shaking.[8]

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.[7]

  • To stop the enzymatic reaction, add a precipitation solution (e.g., 10% TFA or ACN/Ethanol mixture) to the aliquot.[2][8]

  • Incubate on ice to facilitate protein precipitation, followed by centrifugation to pellet the precipitated proteins.[7][8]

  • Analyze the supernatant containing the remaining intact peptide by RP-HPLC on a C18 column.[3]

  • Quantify the peak area corresponding to the intact peptide at each time point and calculate the percentage remaining relative to the 0-hour time point.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to evaluate the secondary structure of peptides in solution.[9]

1. Sample Preparation:

  • Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.5 mg/mL.[10] The buffer should have low absorbance in the far-UV region.[11]

  • Ensure the peptide sample is homogenous and free of aggregates.[12]

2. Data Acquisition:

  • Use a quartz cuvette with an appropriate path length (typically 0.1-1 mm).[13]

  • Record CD spectra in the far-UV range (e.g., 190-260 nm).[12]

  • Typical instrument parameters include a scan rate of 50-100 nm/min, a bandwidth of 1.0 nm, and multiple scans (3-5) for signal averaging.[10][12]

3. Data Analysis:

  • The resulting spectrum of molar ellipticity versus wavelength is analyzed to identify characteristic signals for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm).[12]

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[11]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[14]

1. Ligand Immobilization:

  • The "ligand" (e.g., the receptor or protein target) is immobilized on the surface of a sensor chip. Amine coupling is a common method for this.[15]

2. Analyte Binding:

  • The "analyte" (the peptide) is flowed over the sensor chip surface at various concentrations.[16]

  • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU).[17]

3. Data Analysis:

  • A sensorgram (a plot of RU versus time) is generated, showing the association and dissociation phases of the interaction.[18]

  • Kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (K₋) can be determined by fitting the data to appropriate binding models.[18]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important experimental workflows and conceptual relationships.

experimental_workflow cluster_stability Proteolytic Stability Assay Workflow start Peptide Incubation in Serum sampling Aliquots Taken at Time Points start->sampling precipitation Protein Precipitation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis RP-HPLC Analysis centrifugation->analysis quantification Quantification of Intact Peptide analysis->quantification

Experimental workflow for a proteolytic stability assay.

spr_workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow immobilization Immobilize Ligand on Sensor Chip analyte_injection Inject Analyte (Peptide) at Various Concentrations immobilization->analyte_injection association Association Phase (Binding) analyte_injection->association dissociation Dissociation Phase (Wash) association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram analysis Kinetic and Affinity Analysis sensorgram->analysis positional_effects cluster_effects Positional Effects of D-Amino Acid Substitution d_sub D-Amino Acid Substitution n_term N-Terminus d_sub->n_term c_term C-Terminus d_sub->c_term mid_seq Mid-Sequence d_sub->mid_seq stability Increased Proteolytic Stability n_term->stability activity_preserved Biological Activity Often Preserved n_term->activity_preserved c_term->stability c_term->activity_preserved mid_seq->stability activity_lost High Risk of Lost Activity mid_seq->activity_lost structure_disrupted Secondary Structure Disruption mid_seq->structure_disrupted

References

A Comparative Guide to D(-)-2-Aminobutyric Acid and β-Aminoisobutyric Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D(-)-2-Aminobutyric acid and β-aminoisobutyric acid (BAIBA), two non-proteinogenic amino acids of interest in metabolic research. While BAIBA has emerged as a significant myokine with well-documented roles in energy metabolism, the metabolic functions of this compound are less understood, primarily centering on its role as a substrate for D-amino acid oxidase. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to aid researchers in evaluating these molecules for their studies.

Introduction to the Molecules

This compound (D-AABA) is a D-enantiomer of the alpha-amino acid, aminobutyric acid. Its presence and metabolic significance in mammals are not as extensively studied as its L-isomer or other aminobutyric acid isomers.[1] Primarily, it is recognized as a substrate for D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids.

β-Aminoisobutyric acid (BAIBA) is a beta-amino acid that exists in two enantiomeric forms: D-BAIBA and L-BAIBA. It is generated from the catabolism of valine and thymine (B56734).[2][3] BAIBA has garnered significant attention as an "exercise-induced myokine," a molecule released by muscle tissue during physical activity that exerts beneficial effects on other tissues.[4][5]

Metabolic Pathways and Biological Roles

The metabolic pathways and established biological roles of this compound and the enantiomers of BAIBA are distinct, reflecting their different origins and enzymatic interactions.

This compound

The primary known metabolic pathway for this compound involves its oxidative deamination by D-amino acid oxidase (DAAO). This reaction converts D-AABA into its corresponding α-keto acid (α-ketobutyrate), producing ammonia (B1221849) and hydrogen peroxide in the process. The physiological implications of this specific reaction are not well-defined, but DAAO is known to be important for the detoxification of D-amino acids and in regulating the levels of D-serine, a neuromodulator, in the brain.[6]

β-Aminoisobutyric Acid (BAIBA)

The two enantiomers of BAIBA originate from different metabolic routes:

  • L-BAIBA is produced from the catabolism of the branched-chain amino acid L-valine.[2]

  • D-BAIBA is a product of thymine catabolism.[2]

BAIBA, particularly the L-isomer, has been shown to play a significant role in metabolic regulation. As a myokine, it is released from muscle during exercise and is implicated in:

  • Browning of white adipose tissue: BAIBA can induce the expression of brown fat-like genes in white fat cells, a process that increases energy expenditure.[4][7]

  • Improved glucose homeostasis: It has been shown to enhance insulin (B600854) sensitivity.[8][9]

  • Increased fatty acid oxidation: BAIBA can stimulate the burning of fats for energy in the liver and other tissues.[3]

  • Bone protection: L-BAIBA has been identified as a protective factor for osteocytes, preventing bone loss in preclinical models.[5]

Comparative Data

Direct comparative studies evaluating the metabolic effects of this compound and BAIBA are limited. The following tables summarize available quantitative data for each molecule from separate studies.

Table 1: Quantitative Analysis of BAIBA in Human Plasma/Serum

AnalyteConcentration Range (µM)Sample TypePopulationReference
D-BAIBA1.53 ± 0.77SerumHealthy adults (20-85 years)[10]
L-BAIBA0.043 ± 0.0060SerumHealthy adults (20-85 years)[10]
D-BAIBAPositive association with hip BMDSerumOlder individuals without osteoporosis[11]
GABALower levels in women with osteoporotic fracturesSerumWomen (60-80 years)[11]

Signaling Pathways

The known signaling pathways for this compound and BAIBA are distinct, reflecting their different molecular targets.

This compound Signaling

The primary signaling event associated with this compound is its interaction with D-amino acid oxidase (DAAO). The products of this enzymatic reaction, α-ketobutyrate, ammonia, and hydrogen peroxide, can subsequently influence various cellular processes. Hydrogen peroxide, for instance, is a known signaling molecule involved in redox regulation. However, a specific signaling pathway initiated by D-AABA itself has not been elucidated.

D_AABA_Metabolism D_AABA This compound DAAO D-Amino Acid Oxidase (DAAO) D_AABA->DAAO a_ketobutyrate α-Ketobutyrate DAAO->a_ketobutyrate NH3 Ammonia (NH3) DAAO->NH3 H2O2 Hydrogen Peroxide (H2O2) DAAO->H2O2 Cellular_Processes Downstream Cellular Processes H2O2->Cellular_Processes Redox Signaling

Metabolism of this compound by D-Amino Acid Oxidase.

β-Aminoisobutyric Acid (BAIBA) Signaling

BAIBA's metabolic effects are mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by BAIBA can lead to a cascade of downstream effects, including the phosphorylation of enzymes involved in fatty acid synthesis and the activation of transcription factors that promote mitochondrial biogenesis and function.[2]

Furthermore, BAIBA has been shown to interact with several receptors:

  • Mas-related G protein-coupled receptor type D (MRGPRD): L-BAIBA, but not D-BAIBA, binds to MRGPRD on osteocytes, protecting them from apoptosis.[5]

  • GPR41 (FFAR3): It has been proposed that BAIBA may act on adipocytes through this receptor, which is also activated by short-chain fatty acids.[2]

  • Glycine (B1666218) receptors: BAIBA has been suggested to bind to and activate glycine receptors, which could mediate some of its anti-inflammatory effects.[2]

BAIBA_Signaling cluster_receptors Receptors MRGPRD MRGPRD Bone_Protection Bone Protection MRGPRD->Bone_Protection GPR41 GPR41 Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↑ Glucose Uptake) GPR41->Metabolic_Effects GlyR Glycine Receptor Anti_Inflammatory Anti-inflammatory Effects GlyR->Anti_Inflammatory BAIBA β-Aminoisobutyric Acid (BAIBA) BAIBA->MRGPRD BAIBA->GPR41 BAIBA->GlyR AMPK AMPK Activation BAIBA->AMPK AMPK->Metabolic_Effects LC_MS_Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile/Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis (Chiral Column, MRM) Reconstitution->LC_MS Data Data Analysis & Quantification LC_MS->Data

References

Safety Operating Guide

Safe Disposal of D(-)-2-Aminobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of D(-)-2-Aminobutyric acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Some safety data sheets (SDS) indicate that this chemical may cause skin, eye, and respiratory irritation, while others suggest it may provoke an allergic skin reaction.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin and Body Protection Wear protective clothing to prevent skin exposure.[2]
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal facility. Always consult and adhere to your institution's and local authorities' specific waste disposal regulations.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.
  • Ensure the container is suitable for chemical waste and is kept tightly closed.

2. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area.
  • Keep it away from incompatible materials, such as strong oxidizing agents.[2]

3. Accidental Spill Cleanup:

  • In the event of a spill, prevent the chemical from entering drains, waterways, or soil.[3]
  • For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[2]
  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[3]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
  • Do not attempt to dispose of this compound down the drain.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated Solid/Solution assess_contamination->uncontaminated Minimal contaminated Contaminated Material (e.g., with solvents, other reagents) assess_contamination->contaminated Significant collect_waste Collect in a Labeled, Sealed Waste Container uncontaminated->collect_waste contaminated->collect_waste spill_cleanup Spill or Leak Occurs collect_waste->spill_cleanup contain_spill Contain Spill with Inert Material spill_cleanup->contain_spill Yes store_waste Store Waste in Designated Area (Cool, Dry, Ventilated) spill_cleanup->store_waste No collect_spill Collect Spill Residue into Waste Container contain_spill->collect_spill collect_spill->store_waste contact_disposal Contact Approved Waste Disposal Facility store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling D(-)-2-Aminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of D(-)-2-Aminobutyric acid (CAS No. 2623-91-8). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3]

Protection TypeSpecific RequirementRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[2][3]
Body Protection Laboratory coat or appropriate protective clothing.To protect skin and personal clothing from contamination.[3][4]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[3]To prevent inhalation of dust particles which can cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation:

  • Ensure the work area is well-ventilated.[1][2] A chemical fume hood should be used when handling larger quantities or if there is a potential for dust generation.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Have a chemical spill kit readily available.

2. Handling:

  • Wear all required PPE before handling the chemical.

  • Avoid direct contact with skin and eyes.[1]

  • Minimize dust generation and accumulation.[1]

  • Weigh and transfer the chemical in a designated area, preferably within a fume hood or ventilated enclosure.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]

  • Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]

  • Waste Collection: Collect waste material, including any contaminated PPE and spill cleanup materials, in a suitable, labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains or waterways.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others Nearby Evacuate->Alert Assess Assess Spill Severity Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate_Building Evacuate Building & Call Emergency Services Assess->Evacuate_Building Major Spill Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Sweep Up and Collect Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Package and Label Waste for Disposal Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D(-)-2-Aminobutyric acid
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。